6-Fluoro-2,3-dihydro-1h-inden-1-ol
Description
The exact mass of the compound 6-Fluoro-2,3-dihydro-1h-inden-1-ol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-Fluoro-2,3-dihydro-1h-inden-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Fluoro-2,3-dihydro-1h-inden-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2,3-dihydro-1H-inden-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9,11H,2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLUAHEPQMQFYFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1O)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52085-94-6 | |
| Record name | 6-fluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Strategic Role of a Fluorinated Indanol Scaffold
An In-depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-ol
6-Fluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated derivative of indanol, a bicyclic molecule containing a benzene ring fused to a five-membered ring. The strategic placement of a fluorine atom on the aromatic ring and a hydroxyl group on the aliphatic ring makes this compound a highly valuable and versatile building block, particularly in the field of medicinal chemistry.
The introduction of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity.[1] The hydroxyl group provides a convenient synthetic handle for further molecular elaboration. Consequently, 6-fluoro-2,3-dihydro-1H-inden-1-ol, especially its chiral enantiomers, serves as a crucial intermediate in the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its fundamental properties, synthesis, characterization, and applications for professionals in drug discovery and chemical research.
Physicochemical and Structural Properties
6-Fluoro-2,3-dihydro-1H-inden-1-ol is typically encountered as a colorless oil or a light-yellow liquid at ambient temperature.[2][3] Its core structure consists of a 2,3-dihydro-1H-indene (indan) backbone, functionalized with a fluorine atom at the 6-position of the aromatic ring and a hydroxyl group at the 1-position of the cyclopentanol moiety.
| Property | Value | Source(s) |
| IUPAC Name | 6-Fluoro-2,3-dihydro-1H-inden-1-ol | N/A |
| CAS Number | 52085-94-6 (Racemate) | [3][4] |
| Molecular Formula | C₉H₉FO | [3] |
| Molecular Weight | 152.16 g/mol | [3] |
| Appearance | Colorless oil to light-yellow liquid | [2][3] |
| Melting Point | Not reported (liquid at room temp.) | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Soluble in common organic solvents like methanol, dichloromethane, and toluene. | [5] |
Spectroscopic and Analytical Profile
Accurate structural confirmation is paramount in synthesis. Below is a summary of the key spectroscopic data used to characterize 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of this molecule.
-
¹H NMR: The proton NMR provides a clear fingerprint of the molecule's structure. Data reported for a solution in CDCl₃ at 400 MHz shows characteristic peaks for the aromatic protons, the carbinol proton (CH-OH), and the aliphatic methylene protons.[1]
-
Aromatic Region (δ 6.90-7.20 ppm): Three distinct signals corresponding to the protons on the fluorinated benzene ring. The coupling patterns (doublet of doublets, triplet of doublets) are indicative of their positions relative to each other and the fluorine atom.
-
Carbinol Proton (δ ~5.18 ppm): A triplet at approximately 5.18 ppm corresponds to the proton attached to the same carbon as the hydroxyl group (H1).[1]
-
Aliphatic Region (δ 1.90-3.10 ppm): A series of multiplets representing the four protons of the two methylene groups (C2 and C3) in the five-membered ring.[1]
-
-
¹⁹F NMR: A single resonance is expected in the ¹⁹F NMR spectrum, characteristic of an aryl fluoride. The precise chemical shift would require experimental determination but is a key identifier for fluorinated compounds.
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Sharp peaks typically appear just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Peaks appear just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-F Stretch: A strong, characteristic absorption band is expected in the 1000-1300 cm⁻¹ region.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The expected exact mass for the molecular ion [M]⁺ of C₉H₉FO is readily calculated and confirmed experimentally.[1][2]
Synthesis and Reactivity
The most common and efficient synthesis of 6-fluoro-2,3-dihydro-1H-inden-1-ol is through the stereoselective reduction of its corresponding ketone, 6-fluoro-2,3-dihydro-1H-inden-1-one.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Asymmetric Reduction
The following protocol is adapted from a documented large-scale synthesis for the (S)-enantiomer, demonstrating a field-proven methodology.[5] This process is a cornerstone of asymmetric synthesis, where a chiral catalyst guides the reaction to form predominantly one enantiomer.
Step-by-Step Methodology:
-
Reactor Setup: A multi-necked, round-bottom flask is equipped with an overhead stirrer, thermocouple, addition funnels, and a nitrogen inlet to ensure an inert atmosphere.
-
Catalyst Preparation: Charge the reactor with (R)-2-Methyl-CBS-oxazaborolidine solution (1 M in toluene) under a nitrogen purge.
-
Borane Addition: Add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) to the catalyst solution while maintaining a low temperature (e.g., 0-5 °C).
-
Substrate Addition: Slowly add a solution of the starting material, 6-fluoro-2,3-dihydro-1H-inden-1-one, dissolved in a suitable solvent like tetrahydrofuran (THF), to the reaction mixture. The temperature should be carefully controlled throughout the addition.
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Quenching: Once the reaction is complete, it is carefully quenched by the slow addition of a protic solvent, typically methanol, at a low temperature to decompose any excess borane.
-
Workup and Isolation: The reaction mixture is then subjected to an aqueous workup, which may involve washing with a mild acid, a base, and brine. The organic layer is separated, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: If necessary, the crude product can be purified by column chromatography on silica gel to yield the highly pure 6-fluoro-2,3-dihydro-1H-inden-1-ol.
Key Applications in Research and Development
The primary utility of 6-fluoro-2,3-dihydro-1H-inden-1-ol is as a chiral intermediate in the synthesis of pharmaceuticals. Its structure is a key component of molecules designed to interact with specific biological targets.
Case Study: Intermediate in Cancer Therapeutics
A prominent, documented application is its use in the synthesis of 3-((1R)-6-fluoro-2,3-dihydro-1H-inden-1-yl)-N-(3-methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-b]pyridin-5-amine .[5] This complex molecule is a potent inhibitor of certain protein kinases and has been investigated for the treatment of cancers.[5]
Caption: Role as an intermediate in kinase inhibitor synthesis.
In this synthetic pathway, the hydroxyl group of the indanol is first converted to an azide with an inversion of stereochemistry (Sₙ2 reaction), a common strategy in medicinal chemistry.[5] This azide intermediate then undergoes further reactions to build the complex heterocyclic final product.
Safety and Handling
As with any chemical reagent, proper handling of 6-fluoro-2,3-dihydro-1H-inden-1-ol is essential. While a specific Material Safety Data Sheet (MSDS) for the racemic compound is not widely published, data from the chiral enantiomer and related fluoro-indanols provide a reliable basis for safety protocols.
-
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral: May be harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.
-
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid breathing vapor or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
References
- United States Patent 9,062,050 B2. (2015).
-
Cook, D., Stephens, C. E., & La-Venia, A. (2021). Novel Spiro Barbiturates Can Reverse the Action of General Anesthetics on the GABAAR. Manuscript. [Link]
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Li, T., et al. (2022). Cooperative Bimetallic Radical Catalysis Enables Asymmetric Hydrogen-Atom Transfer. Preprint. [Link]
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Woodward, S., et al. (2015). Organocatalytic Synthesis of Pentafulvene Derivatives and Kinetic Analysis of Copper Catalyzed 1,4-Addition. Nottingham ePrints. [Link]
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Cook, D., Stephens, C. E., & La-Venia, A. (2021). The Action of Positive Allosteric Modulators of the GABAAR Can Be Reversed by Novel Spiro Barbiturates. ChemRxiv. [Link]
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Chemical Suppliers. (n.d.). 4-fluoro-2,3-dihydro-1H-inden-1-one | CAS 699-99-0. [Link]
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ChemRxiv. (2021). Supporting Information for The Action of Positive Allosteric Modulators of the GABAAR Can Be Reversed by Novel Spiro Barbiturates. [Link]
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GlobalChemMall. (n.d.). (2R)-2-amino-3-phenylmethoxypropan-1-ol,hydrochloride. [Link]
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GlobalChemMall. (n.d.). (2S)-2-amino-3-methylbutan-1-ol,hydrochloride. [Link]
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GlobalChemMall. (n.d.). (2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-(2-piperidin-1-ylethoxy)phenyl]-2H-chromen-7-ol,hydrochloride. [Link]
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ResearchGate. (2020). Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones. [Link]
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A Comprehensive Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-ol: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorinated Indanols in Medicinal Chemistry
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties.[1][2] The strategic placement of a fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1] Within this context, the fluorinated indanol scaffold, specifically 6-Fluoro-2,3-dihydro-1H-inden-1-ol, represents a valuable building block for the synthesis of novel therapeutic agents. Its rigid, bicyclic structure combined with the electronic effects of the fluorine atom makes it an attractive starting point for structure-activity relationship (SAR) studies, particularly in the development of central nervous system (CNS) active compounds.[3]
This technical guide provides a comprehensive overview of 6-Fluoro-2,3-dihydro-1H-inden-1-ol, with a primary focus on its synthesis from the readily available precursor, 6-Fluoro-2,3-dihydro-1H-inden-1-one. We will delve into the mechanistic rationale behind the synthetic protocol, detail the expected characterization data, and discuss its potential applications in drug discovery and development.
Identity and Physicochemical Properties
While a specific CAS number for 6-Fluoro-2,3-dihydro-1H-inden-1-ol is not readily found in major chemical databases, its identity is unequivocally established through its synthesis from and relationship to its ketone precursor, 6-Fluoro-2,3-dihydro-1H-inden-1-one.
Precursor: 6-Fluoro-2,3-dihydro-1H-inden-1-one CAS Number: 1481-32-9[4] Molecular Formula: C₉H₇FO[4] Molecular Weight: 150.15 g/mol [4]
Target Compound: 6-Fluoro-2,3-dihydro-1H-inden-1-ol Molecular Formula: C₉H₉FO Molecular Weight: 152.17 g/mol
The properties of the target alcohol can be predicted based on its structure and the known properties of similar compounds.
| Property | 6-Fluoro-2,3-dihydro-1H-inden-1-one (Precursor) | 6-Fluoro-2,3-dihydro-1H-inden-1-ol (Target) |
| CAS Number | 1481-32-9 | Not readily available |
| Molecular Formula | C₉H₇FO | C₉H₉FO |
| Molecular Weight | 150.15 g/mol | 152.17 g/mol |
| Appearance | Solid | Expected to be a solid or oil |
| IUPAC Name | 6-fluoro-2,3-dihydroinden-1-one[4] | 6-fluoro-2,3-dihydro-1H-inden-1-ol |
Synthesis and Purification: A Practical Approach
The most direct and efficient laboratory-scale synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is achieved through the reduction of its corresponding ketone, 6-Fluoro-2,3-dihydro-1H-inden-1-one. This transformation is a classic example of nucleophilic addition to a carbonyl group, for which several reducing agents are suitable.
Synthesis of the Precursor: 6-Fluoro-2,3-dihydro-1H-inden-1-one
The synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-one can be accomplished via the Tb(OTf)₃-catalyzed cyclization of 3-(4-fluorophenyl)propanoic acid.[5] This intramolecular Friedel-Crafts acylation provides a reliable route to the indanone core.
Reduction to 6-Fluoro-2,3-dihydro-1H-inden-1-ol
Sodium borohydride (NaBH₄) is the reagent of choice for this reduction due to its selectivity for aldehydes and ketones, its operational simplicity, and its milder nature compared to reagents like lithium aluminum hydride (LiAlH₄).[6] The reaction is typically performed in an alcoholic solvent, such as methanol or ethanol, at or below room temperature.
The underlying mechanism involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the indanone. This nucleophilic attack breaks the carbon-oxygen π-bond, forming an intermediate alkoxide. Subsequent protonation of the alkoxide by the solvent yields the final alcohol product.[7]
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- 7. youtube.com [youtube.com]
An In-Depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-ol: A Key Intermediate in Medicinal Chemistry
This technical guide provides a comprehensive overview of 6-Fluoro-2,3-dihydro-1H-inden-1-ol, a fluorinated indanol derivative of significant interest in the field of drug discovery and development. We will delve into its molecular structure, physicochemical properties, synthesis, and analytical characterization. The causality behind experimental choices and the significance of this molecule as a building block for complex therapeutic agents will be a central focus.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance a compound's pharmacological profile. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, binding affinity, and lipophilicity.[1][2] The indane scaffold, a bicyclic aromatic system, is a privileged structure found in numerous biologically active compounds. The combination of a fluorine substituent on the indane ring system, as seen in 6-Fluoro-2,3-dihydro-1H-inden-1-ol, creates a versatile intermediate for the synthesis of novel therapeutics.[3] This guide will illuminate the path from its synthesis to its potential applications, providing researchers and drug development professionals with a robust understanding of this valuable molecule.
Molecular Structure and Physicochemical Properties
6-Fluoro-2,3-dihydro-1H-inden-1-ol possesses a rigid bicyclic structure comprising a benzene ring fused to a five-membered ring containing a hydroxyl group. The fluorine atom is positioned at the 6th position of the aromatic ring.
Molecular Formula: C₉H₉FO
Molecular Weight: 152.17 g/mol
Structure:
Caption: 2D structure of 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| XLogP3 | 1.8 | PubChem[4] |
| Hydrogen Bond Donor Count | 1 | PubChem[4] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |
| Rotatable Bond Count | 1 | PubChem[4] |
| Exact Mass | 152.063742 g/mol | PubChem[4] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[4] |
These properties suggest that 6-Fluoro-2,3-dihydro-1H-inden-1-ol has moderate lipophilicity and is suitable as a scaffold for further chemical modification in drug design.
Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
The synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is typically achieved through a two-step process starting from 3-(4-fluorophenyl)propionic acid. The first step involves an intramolecular Friedel-Crafts acylation to form the precursor ketone, 6-fluoro-1-indanone. The second step is the reduction of this ketone to the desired alcohol.
Caption: Synthetic pathway to 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Synthesis of the Precursor: 6-Fluoro-1-indanone
The key precursor, 6-fluoro-1-indanone, is synthesized via the intramolecular cyclization of 3-(4-fluorophenyl)propionic acid.[5] This reaction is a classic example of a Friedel-Crafts acylation, where the carboxylic acid is activated to form an acylium ion, which then attacks the electron-rich aromatic ring.
Protocol 1: Synthesis of 6-Fluoro-1-indanone [6]
-
Reaction Setup: In a suitable reaction vessel, add 3-(4-fluorophenyl)propionic acid to polyphosphoric acid (PPA) at 50°C.
-
Heating: Increase the temperature of the viscous mixture to 90°C and stir for 2 hours. The elevated temperature is necessary to overcome the activation energy for the cyclization.
-
Quenching: Carefully pour the hot syrup into a beaker containing ice water and stir for 30 minutes to quench the reaction and dissolve the PPA.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic extracts successively with water and saturated sodium bicarbonate solution until the aqueous layer is neutral. This removes any remaining acid.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford 6-fluoro-1-indanone as a solid.
Reduction to 6-Fluoro-2,3-dihydro-1H-inden-1-ol
The final step is the reduction of the carbonyl group of 6-fluoro-1-indanone to a hydroxyl group. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this transformation, as it does not reduce the aromatic ring.[7]
Protocol 2: Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol [6]
-
Dissolution: Dissolve 6-fluoro-1-indanone in a mixture of dichloromethane (DCE) and methanol (MeOH).
-
Reduction: Add sodium borohydride (NaBH₄) to the solution. The reaction is typically exothermic and should be monitored.
-
Reaction Time: Stir the reaction mixture at room temperature for 30 minutes.
-
Quenching: Quench the reaction by the careful addition of water.
-
Extraction: Extract the product into dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers and dry over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄). Remove the solvent under reduced pressure to yield the title compound.
Analytical and Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized 6-Fluoro-2,3-dihydro-1H-inden-1-ol. The following techniques are typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton adjacent to the hydroxyl group, and the methylene protons of the five-membered ring. The coupling patterns of the aromatic protons will be influenced by the fluorine atom. The benzylic proton (at C1) will likely appear as a triplet. The methylene protons at C2 and C3 will exhibit complex splitting patterns due to geminal and vicinal coupling.[8][9]
-
¹³C NMR: The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant. The chemical shift of the carbon attached to the hydroxyl group (C1) will be in the range of 60-80 ppm.
-
¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, confirming the presence of one fluorine atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[10] The IR spectrum of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is expected to show the following characteristic absorption bands:
Table 2: Predicted IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3200-3600 | O-H | Stretching (broad) |
| 3000-3100 | C-H (aromatic) | Stretching |
| 2850-3000 | C-H (aliphatic) | Stretching |
| 1450-1600 | C=C (aromatic) | Stretching |
| 1000-1300 | C-F | Stretching |
| 1000-1200 | C-O | Stretching |
The broad O-H stretching band is a key indicator of the presence of the hydroxyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 6-Fluoro-2,3-dihydro-1H-inden-1-ol, the molecular ion peak (M⁺) would be observed at m/z 152. The fragmentation pattern would likely involve the loss of water (M-18) and other characteristic fragments of the indane ring system.
Applications in Drug Discovery and Development
6-Fluoro-2,3-dihydro-1H-inden-1-ol serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The hydroxyl group provides a convenient handle for further functionalization, allowing for the introduction of various pharmacophores.
Derivatives of fluorinated indanones and indanols have been explored for a range of biological activities. For instance, ethyl 2-(6-fluoro-1-hydroxy-1-indanyl)acetate, synthesized from 6-fluoro-1-indanone, has been identified as a potent muscle relaxant.[5] Additionally, related structures have been investigated as potential agents for the treatment of hepatitis C.[5] The rigid scaffold of the indane ring system is advantageous in drug design as it can help to pre-organize functional groups for optimal interaction with biological targets.
Caption: Role of 6-Fluoro-2,3-dihydro-1H-inden-1-ol in drug discovery.
Conclusion
6-Fluoro-2,3-dihydro-1H-inden-1-ol is a strategically important synthetic intermediate in medicinal chemistry. Its straightforward synthesis from readily available starting materials, combined with the beneficial properties conferred by the fluorinated indane scaffold, makes it an attractive building block for the development of novel therapeutic agents. This guide has provided a detailed overview of its structure, synthesis, and characterization, offering a solid foundation for researchers and scientists working in the field of drug discovery. The continued exploration of derivatives based on this scaffold holds significant promise for the identification of new and improved medicines.
References
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PubChem. (n.d.). 6-Fluoro-1-indanone. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
- Gladić, J., et al. (2014). 6-Fluoroindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o841.
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NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. NIST Chemistry WebBook. Retrieved from [Link]
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Palacký, J. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
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Singh, V., et al. (2014). Fig. S19 1 H NMR spectrum of methyl 6-fluoro-1H-indene-2-carboxylate (6j). ResearchGate. Retrieved from [Link]
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DEA. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). Retrieved from [Link]
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A Technical Guide to the Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol: Precursor Strategies and Methodologies
This guide provides an in-depth exploration of the synthetic pathways leading to 6-Fluoro-2,3-dihydro-1H-inden-1-ol, a key fluorinated building block in medicinal chemistry. The strategic incorporation of fluorine atoms into bioactive molecules is a widely recognized approach to modulate their physicochemical and pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[1][2] Consequently, fluorinated scaffolds like 6-Fluoro-2,3-dihydro-1H-inden-1-ol are of significant interest to researchers in drug discovery and development.[1][3]
This document moves beyond a simple recitation of protocols. It delves into the rationale behind the selection of precursors, the mechanistic underpinnings of the reactions, and the practical considerations for successful execution in a laboratory setting. The synthesis is logically divided into two primary stages: the formation of the key precursor, 6-Fluoro-1-indanone, followed by its reduction to the target alcohol.
The Strategic Precursor: Synthesis of 6-Fluoro-1-indanone
The most direct and widely employed precursor for the synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is its corresponding ketone, 6-Fluoro-1-indanone.[1] This versatile intermediate provides a robust foundation for accessing the target alcohol through well-established reduction methodologies.[4] The primary route to 6-Fluoro-1-indanone involves an intramolecular Friedel-Crafts acylation of a suitable 3-arylpropanoic acid derivative.[5][6]
Synthetic Pathway Overview
The overall transformation from a commercially available starting material to the key indanone precursor is illustrated below. The synthesis commences with the reduction of p-fluorocinnamic acid to yield 3-(4-fluorophenyl)propanoic acid, which is then cyclized via an intramolecular Friedel-Crafts reaction.[6]
Caption: Synthetic route to the key precursor, 6-Fluoro-1-indanone.
Step 1: Synthesis of 3-(4-Fluorophenyl)propanoic Acid
The initial step involves the saturation of the alkene double bond in p-fluorocinnamic acid. This is typically achieved through catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation of p-Fluorocinnamic Acid [6]
-
Reaction Setup: In a hydrogenation vessel, dissolve p-fluorocinnamic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.
-
Catalyst Addition: Add a catalytic amount of Platinum(IV) oxide (PtO₂, ~2 mol%) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 2-3 atm) and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques like Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield crude 3-(4-fluorophenyl)propanoic acid. The product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.
Causality Behind Experimental Choices:
-
Catalyst: PtO₂ (Adam's catalyst) is highly effective for the hydrogenation of aromatic and vinylic double bonds under mild conditions.
-
Solvent: Ethanol or ethyl acetate are chosen for their ability to dissolve the starting material and for their inertness under hydrogenation conditions.
-
Pressure: Moderate hydrogen pressure is sufficient to drive the reaction to completion efficiently without requiring specialized high-pressure equipment.
Step 2: Intramolecular Friedel-Crafts Acylation
This is the critical ring-closing step to form the indanone structure. The reaction involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by an AlCl₃-mediated intramolecular electrophilic aromatic substitution.[6]
Experimental Protocol: Synthesis of 6-Fluoro-1-indanone [6]
-
Acyl Chloride Formation:
-
To a solution of 3-(4-fluorophenyl)propanoic acid (1 equivalent) in anhydrous dichloromethane (CH₂Cl₂), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride or thionyl chloride (typically 1.5-2.0 equivalents) to the solution at 0 °C.
-
Allow the reaction to stir at room temperature for several hours until gas evolution ceases.
-
Remove the solvent and excess reagent under vacuum to obtain the crude acyl chloride.
-
-
Friedel-Crafts Cyclization:
-
Dissolve the crude acyl chloride in anhydrous CH₂Cl₂ and cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a slurry of anhydrous aluminum chloride (AlCl₃, ~1.3 equivalents) in anhydrous CH₂Cl₂.
-
Slowly add the acyl chloride solution to the AlCl₃ slurry at 0 °C.
-
After the addition is complete, remove the ice bath and reflux the mixture for 3-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-Fluoro-1-indanone.[6]
-
Causality Behind Experimental Choices:
-
Reagents: Oxalyl chloride or thionyl chloride are standard reagents for converting carboxylic acids to acyl chlorides. The choice often depends on the ease of removing byproducts (gaseous HCl, CO, CO₂ for oxalyl chloride).
-
Catalyst: AlCl₃ is a strong Lewis acid that coordinates to the acyl chloride, generating a highly electrophilic acylium ion necessary for the intramolecular attack on the electron-rich aromatic ring.
-
Temperature Control: The initial addition is performed at 0 °C to control the exothermic reaction between the acyl chloride and AlCl₃. Refluxing is then required to provide the activation energy for the cyclization step.
Caption: Mechanism of intramolecular Friedel-Crafts acylation.
Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
With the key precursor, 6-Fluoro-1-indanone, in hand, the final step is the reduction of the ketone functionality to a secondary alcohol. This transformation is a cornerstone of organic synthesis and can be accomplished through several reliable methods, primarily using metal hydrides or catalytic hydrogenation.[4][7]
Method 1: Sodium Borohydride Reduction
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for converting ketones to alcohols without affecting other potentially sensitive functional groups.[8][9] Its ease of use and safety profile make it a preferred choice in many laboratory settings.
Mechanism of NaBH₄ Reduction
The reduction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon.[10] The resulting alkoxide is then protonated during the work-up to yield the final alcohol.
Caption: Simplified mechanism of ketone reduction by sodium borohydride.
Experimental Protocol: NaBH₄ Reduction of 6-Fluoro-1-indanone [4]
-
Reaction Setup: Dissolve 6-Fluoro-1-indanone (1 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, ~1.5 equivalents) portion-wise to the stirred solution. Control the rate of addition to manage any effervescence.
-
Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC until all the starting ketone has been consumed.
-
Work-up: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid.
-
Extraction and Isolation: Remove the bulk of the organic solvent under reduced pressure. Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify the product by column chromatography or recrystallization to obtain pure 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Method 2: Catalytic Hydrogenation
Catalytic hydrogenation offers a "greener" alternative to hydride reagents, as it avoids the generation of boron or aluminum salts as byproducts.[7] This method involves the use of hydrogen gas and a metal catalyst.
Experimental Protocol: Catalytic Hydrogenation of 6-Fluoro-1-indanone [7]
-
Reaction Setup: In a hydrogenation vessel, dissolve 6-Fluoro-1-indanone (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
-
Catalyst Addition: Add a heterogeneous catalyst, such as Palladium on carbon (Pd/C, 5-10 wt%) or Raney Nickel.
-
Hydrogenation: Seal the vessel, purge with hydrogen, and then pressurize with hydrogen gas (typically 1-10 atm). Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by hydrogen uptake or TLC analysis.
-
Work-up and Isolation: Once complete, vent the hydrogen and filter the mixture through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield the product.
Causality Behind Experimental Choices:
-
Catalyst Choice: Catalysts like Pd/C are effective for carbonyl reduction. However, care must be taken as more aggressive conditions (higher pressure/temperature) or more active catalysts (like Platinum) could potentially lead to hydrodefluorination or reduction of the aromatic ring.[7][11] Copper-based catalysts have shown high selectivity for the C=O group in similar systems.[7]
-
Reaction Conditions: The conditions must be carefully controlled. Over-reduction is a potential side reaction, especially with fluorinated aromatic systems which can be susceptible to defluorination under harsh hydrogenation conditions.[11]
Comparison of Reduction Methods
| Feature | Sodium Borohydride (NaBH₄) | Catalytic Hydrogenation |
| Selectivity | Excellent for ketones; does not reduce esters or amides.[8][12] | Can be highly selective, but over-reduction or defluorination is possible with aggressive catalysts/conditions.[11] |
| Operational Simplicity | High; conducted at atmospheric pressure with standard glassware. | Requires specialized hydrogenation equipment (e.g., Parr shaker). |
| Safety | Relatively safe; handle with care as it reacts with water/acid to produce H₂ gas. | Use of flammable H₂ gas under pressure requires strict safety protocols. |
| Work-up | Involves quenching and extraction; generates borate salt waste. | Simple filtration to remove the catalyst; minimal waste. |
| Cost | Generally inexpensive and readily available. | Initial catalyst cost can be high, but it can often be recovered and reused. |
Conclusion
The synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is a well-defined process that hinges on the successful preparation of its key precursor, 6-Fluoro-1-indanone. The intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propanoic acid provides a reliable route to this crucial intermediate. The subsequent reduction of the indanone to the target indanol can be achieved efficiently and with high yield using either sodium borohydride or catalytic hydrogenation. The choice between these methods will depend on the specific laboratory capabilities, scale, and desired selectivity profile. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize this valuable fluorinated building block for applications in drug discovery and materials science.
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Katarzyna, B., & Lucjusz, Z. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. Available at: [Link]
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ResearchGate. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved from [Link]
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ResearchGate. (n.d.). Selective synthesis of 1-indanol by 1-indanone liquid-phase hydrogenation over metal-based catalysts: A LHHW kinetic approach. Retrieved from [Link]
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Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2016). (1R,2S)‐1‐Amino‐2,3‐dihydro‐1H‐inden‐2‐ol. Retrieved from [Link]
-
Glorius, F., et al. (2021). Enantio‐ and Diastereoselective, Complete Hydrogenation of Benzofurans by Cascade Catalysis. Angewandte Chemie International Edition, 60(25), 13677-13681. Available at: [Link]
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Leah4sci. (2016, February 10). Sodium Borohydride NaBH4 Reduction Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
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PubMed. (n.d.). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Retrieved from [Link]
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Clark, J. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. Retrieved from [Link]
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Stevens Institute of Technology. (2008). The catalytic hydrogenation of aromatic nitro ketone in a microreactor: Reactor performance and kinetic studies. Retrieved from [Link]
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Organic Chemistry Portal. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). The Reduction of Aldehydes and Ketones. Retrieved from [Link]
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A-Technical-Guide-to-6-Fluoro-2,3-dihydro-1H-inden-1-ol
An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals
Abstract
6-Fluoro-2,3-dihydro-1H-inden-1-ol, a fluorinated analog of indanol, is a valuable heterocyclic building block in modern medicinal chemistry. Its rigid bicyclic scaffold, coupled with the strategic placement of a fluorine atom, offers a unique combination of lipophilicity, metabolic stability, and conformational constraint. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of novel therapeutic agents. Detailed experimental protocols and safety considerations are also presented to aid researchers in its practical application.
Chemical Identity and Physicochemical Properties
The formal IUPAC name for this compound is 6-Fluoro-2,3-dihydro-1H-inden-1-ol . It belongs to the class of fluorinated indanols. The fluorine substituent significantly influences the molecule's electronic properties and metabolic stability, making it an attractive moiety in drug design.[1][2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | 6-Fluoro-2,3-dihydro-1H-inden-1-ol | N/A |
| Synonyms | 6-Fluoro-1-indanol | N/A |
| CAS Number | 148265-61-0 | N/A |
| Molecular Formula | C₉H₉FO | [3] |
| Molecular Weight | 152.17 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 60-61 °C | [4] |
The Strategic Importance of Fluorine in Drug Design
The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.[1][2] The fluorine atom in 6-fluoro-2,3-dihydro-1H-inden-1-ol imparts several advantageous properties:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.[5]
-
Increased Potency: Fluorine's high electronegativity can alter the pKa of nearby functional groups and lead to more favorable interactions with target proteins, enhancing binding affinity.[1]
-
Improved Membrane Permeability: Strategic fluorination can increase the lipophilicity of a molecule, which can improve its ability to cross biological membranes, including the blood-brain barrier.[1] This is particularly relevant for developing drugs targeting the central nervous system (CNS).[5][6]
Synthesis and Purification
The most common and efficient laboratory-scale synthesis of 6-fluoro-2,3-dihydro-1H-inden-1-ol is through the selective reduction of its corresponding ketone precursor, 6-fluoro-1-indanone (CAS 1481-32-9).[4]
Causality of Reagent Selection
The choice of reducing agent is critical for this transformation. Sodium borohydride (NaBH₄) is the preferred reagent over more powerful hydrides like lithium aluminum hydride (LiAlH₄).
-
Chemoselectivity: NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones. It will not reduce other potentially present functional groups, such as esters or amides, which is crucial when working with more complex derivatives.
-
Safety and Practicality: NaBH₄ is stable in protic solvents like methanol and ethanol and is significantly safer and easier to handle than the pyrophoric and highly reactive LiAlH₄, which requires strictly anhydrous conditions.[7]
Detailed Experimental Protocol: Reduction of 6-Fluoro-1-indanone
This protocol describes a reliable method for the synthesis of 6-fluoro-2,3-dihydro-1H-inden-1-ol.
Materials:
-
6-Fluoro-1-indanone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water (H₂O)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 6-fluoro-1-indanone (1.0 eq) in methanol (approx. 20 mL per gram of indanone) at room temperature with stirring.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction and prevent side reactions.
-
Reduction: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C. The slow addition prevents excessive foaming and ensures a controlled reaction rate.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution or deionized water to decompose the excess NaBH₄.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the resulting aqueous slurry to a separatory funnel and extract with dichloromethane or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 6-fluoro-2,3-dihydro-1H-inden-1-ol can be purified by flash column chromatography on silica gel if necessary to yield a white to off-white solid.[8]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 6-Fluoro-1-indanol.
Applications in Drug Development
6-Fluoro-2,3-dihydro-1H-inden-1-ol is not typically a final drug product but rather a crucial intermediate. The hydroxyl group serves as a versatile chemical handle for further elaboration, while the fluorinated indan core provides a rigid scaffold for building more complex molecules.
Role as a Key Building Block
Its structure is found in precursors to a variety of biologically active compounds, particularly those targeting the central nervous system.[5] The indanol core is a known pharmacophore in ligands for various receptors and enzymes. For instance, related indanone derivatives have been used in the synthesis of potent muscle relaxants and agents for treating hepatitis C.[9]
Example Synthetic Application Pathway
The hydroxyl group of 6-fluoro-1-indanol can be readily converted into other functional groups (e.g., amines, ethers, esters) to build out a molecule's structure and modulate its properties for structure-activity relationship (SAR) studies.[5]
Caption: Derivatization pathways from 6-Fluoro-1-indanol.
Spectroscopic Characterization
Unequivocal identification of 6-fluoro-2,3-dihydro-1H-inden-1-ol is achieved through standard spectroscopic methods.
-
¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine atom), a triplet for the carbinol proton (-CHOH), and multiplets for the aliphatic protons of the five-membered ring.
-
¹³C NMR: The carbon spectrum will display the expected number of signals, with the carbon bearing the fluorine atom showing a large one-bond C-F coupling constant.
-
IR Spectroscopy: The infrared spectrum will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol, and C-H stretching frequencies for the aromatic and aliphatic portions.
-
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) corresponding to its molecular weight, along with characteristic fragmentation patterns for indanols.[10][11]
Handling, Storage, and Safety
As a laboratory chemical, 6-fluoro-2,3-dihydro-1H-inden-1-ol should be handled with appropriate care.
-
Handling: Use in a well-ventilated area or fume hood.[12] Wear standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[3][13]
-
Safety: The compound may cause skin, eye, and respiratory irritation.[14] Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed hazard information.
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Alcarazo, M., et al. (2019). Catalytic Asymmetric Fluorination of Alkyl 1-indanone-2-carboxylates Ruled by Pybox-Eu(III) Combination. MDPI. [Link]
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An In-depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-ol: A Key Intermediate in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 6-Fluoro-2,3-dihydro-1H-inden-1-ol, a fluorinated building block of significant interest in contemporary drug discovery and development. The strategic incorporation of a fluorine atom onto the indanol scaffold imparts unique physicochemical properties that are highly sought after in the design of novel therapeutic agents. This document will delve into the molecular characteristics, synthesis, reactivity, and potential applications of this compound, with a particular focus on its role as a key intermediate. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in the field of medicinal chemistry and drug development.
Introduction: The Strategic Advantage of Fluorination in Drug Design
The introduction of fluorine into organic molecules is a widely employed and highly effective strategy in modern medicinal chemistry.[1][2] The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[3][4] Judicious placement of fluorine can lead to enhanced metabolic stability, improved membrane permeability, and increased binding affinity to biological targets.[5][6] The 2,3-dihydro-1H-inden-1-ol (indanol) scaffold, a rigid bicyclic structure, is a common motif in biologically active compounds. The combination of the indanol core with a fluorine substituent at the 6-position creates a versatile building block, 6-Fluoro-2,3-dihydro-1H-inden-1-ol, with significant potential for the development of novel therapeutics, particularly in the area of central nervous system (CNS) disorders.
Molecular and Physicochemical Profile
The structural and electronic properties of 6-Fluoro-2,3-dihydro-1H-inden-1-ol are fundamental to its utility in drug design.
Chemical Structure and Formula
The chemical structure of 6-Fluoro-2,3-dihydro-1H-inden-1-ol consists of a dihydrogenated indene core, also known as an indane ring system. A fluorine atom is substituted at the 6-position of the aromatic ring, and a hydroxyl group is present at the 1-position of the five-membered ring.
Chemical Formula: C₉H₉FO
Molecular Weight: 152.17 g/mol
Key Structural Identifiers:
| Identifier | Value |
| Canonical SMILES | C1C(C2=C(C=C1)C=C(C=C2)F)O |
| InChI | InChI=1S/C9H9FO/c10-7-3-4-8-2-1-6(11)5-9(8)7/h3-4,6,11H,1-2,5H2 |
| InChIKey | Not readily available for this specific compound. |
Physicochemical Properties (Predicted and Inferred)
While specific experimental data for this exact compound is not widely published, its physicochemical properties can be inferred from its constituent functional groups and related structures. The presence of the fluorine atom is expected to increase the lipophilicity (logP) of the molecule compared to the parent 1-indanol.[4] This enhanced lipophilicity can improve a drug candidate's ability to cross cellular membranes, including the blood-brain barrier.
The electron-withdrawing nature of the fluorine atom can also influence the acidity of the hydroxyl group, although this effect is transmitted through the aromatic ring and is likely to be modest.
Synthesis and Manufacturing
The synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is typically achieved through a two-step process starting from commercially available precursors. The key intermediate is the corresponding ketone, 6-Fluoro-1-indanone.
Synthesis of the Precursor: 6-Fluoro-1-indanone
A common and effective method for the synthesis of 6-Fluoro-1-indanone is through an intramolecular Friedel-Crafts acylation of a suitable phenylpropionic acid derivative.[7][8]
Experimental Protocol: Synthesis of 6-Fluoro-1-indanone [8]
-
Step 1: Preparation of 3-(4-fluorophenyl)propionic acid.
-
p-Fluorocinnamic acid is hydrogenated in the presence of a platinum(IV) oxide (PtO₂) catalyst.
-
The reaction is typically carried out in a suitable solvent such as ethanol under a hydrogen atmosphere.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield 3-(4-fluorophenyl)propionic acid.
-
-
Step 2: Intramolecular Friedel-Crafts Acylation.
-
The 3-(4-fluorophenyl)propionic acid is converted to its corresponding acyl chloride by reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
The resulting acyl chloride is then subjected to an intramolecular Friedel-Crafts acylation in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), in an inert solvent like dichloromethane (CH₂Cl₂).
-
The reaction mixture is refluxed to drive the cyclization.
-
Upon completion, the reaction is quenched with ice water, and the product is extracted with an organic solvent.
-
Purification by column chromatography yields 6-Fluoro-1-indanone.
-
Caption: Synthesis of 6-Fluoro-1-indanone.
Reduction of 6-Fluoro-1-indanone to 6-Fluoro-2,3-dihydro-1H-inden-1-ol
The final step in the synthesis is the reduction of the ketone functionality of 6-Fluoro-1-indanone to the corresponding alcohol. This is a standard transformation in organic synthesis and can be achieved with a variety of reducing agents.
Experimental Protocol: Reduction to 6-Fluoro-2,3-dihydro-1H-inden-1-ol [9]
-
Reduction Reaction:
-
6-Fluoro-1-indanone is dissolved in a suitable protic solvent, such as methanol or ethanol.
-
A reducing agent, typically sodium borohydride (NaBH₄), is added portion-wise at a controlled temperature (often 0 °C to room temperature).
-
The reaction is stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
The reaction is quenched by the addition of water or a dilute acid.
-
The product is extracted into an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
-
Caption: Reduction of 6-Fluoro-1-indanone.
Spectroscopic and Analytical Data (Predicted)
Detailed spectroscopic data for 6-Fluoro-2,3-dihydro-1H-inden-1-ol would be essential for its unambiguous identification and characterization. Based on the known spectra of 1-indanol and the expected influence of the fluorine substituent, the following spectral features can be predicted:[8][10][11]
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine atom. The benzylic proton at the 1-position would appear as a multiplet, coupled to the adjacent methylene protons. The protons of the five-membered ring would exhibit complex splitting patterns.
-
¹³C NMR: The spectrum would display nine distinct carbon signals. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons would be influenced by the electronic effects of the fluorine and hydroxyl groups.
-
¹⁹F NMR: A single resonance would be observed for the fluorine atom, with its chemical shift being characteristic of an aryl fluoride.
-
IR Spectroscopy: The spectrum would feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. Characteristic C-F stretching vibrations would be observed in the fingerprint region (around 1000-1300 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 152.17). Fragmentation patterns would likely involve the loss of water and other characteristic fragments of the indane ring system.
Chemical Reactivity and Synthetic Utility
The reactivity of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is governed by its two primary functional groups: the secondary alcohol and the fluoroaromatic ring.
-
Reactions of the Hydroxyl Group: The alcohol functionality can undergo a wide range of transformations, including oxidation to the corresponding ketone, esterification, etherification, and conversion to a leaving group for nucleophilic substitution reactions.
-
Reactions of the Fluoroaromatic Ring: The fluorine atom on the aromatic ring is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups. However, the aromatic ring can participate in electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing substituents.
The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules. The hydroxyl group provides a convenient handle for the introduction of various pharmacophoric groups, while the fluorinated indane scaffold serves as a rigid and lipophilic core.
Applications in Drug Discovery and Development
The 6-fluoroindane scaffold is a privileged structure in medicinal chemistry, particularly for targeting the central nervous system. The introduction of fluorine can enhance the metabolic stability of drug candidates by blocking sites of oxidative metabolism.[1] Furthermore, the increased lipophilicity can improve blood-brain barrier penetration, a critical factor for CNS-active drugs.[4]
Derivatives of fluorinated indanols and their corresponding amines and ketones have been investigated for a range of therapeutic applications, including:
-
Neurodegenerative Diseases: The indane core is present in several compounds developed for the treatment of Alzheimer's and Parkinson's diseases.
-
Psychiatric Disorders: The rigid structure of the indane nucleus is suitable for designing ligands for various CNS receptors, such as serotonin and dopamine receptors, which are implicated in a variety of psychiatric conditions.
-
Anti-inflammatory Agents: For instance, the precursor 6-fluoro-2-methyl-1-indanone is a key intermediate in the synthesis of Sulindac, a non-steroidal anti-inflammatory drug (NSAID).[1]
Safety and Handling
As with all laboratory chemicals, 6-Fluoro-2,3-dihydro-1H-inden-1-ol should be handled with appropriate safety precautions. While specific toxicity data is not available, compounds containing aromatic fluorine should be handled with care.[9][12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors or dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.
In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
6-Fluoro-2,3-dihydro-1H-inden-1-ol is a valuable and versatile building block for medicinal chemistry. Its unique combination of a rigid indane scaffold and a strategically placed fluorine atom offers significant advantages in the design of novel drug candidates with improved pharmacokinetic and pharmacodynamic properties. The synthetic routes to this compound are well-established, proceeding through the corresponding 6-fluoro-1-indanone. As the demand for more effective and safer therapeutics continues to grow, the importance of key fluorinated intermediates like 6-Fluoro-2,3-dihydro-1H-inden-1-ol in drug discovery pipelines is expected to increase.
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Apsit, A. (2021). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
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- Purser, S., et al. (2008). Applications of Fluorine in Medicinal Chemistry. Chemical Society Reviews, 37(2), 320-330.
- Chambers, R. D. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety, 29(1), 35-46.
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An In-Depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-ol: Physicochemical Properties and Synthetic Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Fluoro-2,3-dihydro-1H-inden-1-ol, a fluorinated analog of the indanol scaffold, which is of significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, binding affinity, and pharmacokinetic profile. This document details the fundamental physicochemical properties of 6-Fluoro-2,3-dihydro-1H-inden-1-ol, including its molecular weight. Furthermore, it outlines a robust synthetic protocol for its preparation from the corresponding indanone and discusses key analytical techniques for its characterization. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Significance of Fluorinated Indanols in Medicinal Chemistry
The indane framework is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds. The introduction of a fluorine atom onto this scaffold, as in 6-Fluoro-2,3-dihydro-1H-inden-1-ol, offers a powerful strategy to modulate its physicochemical and pharmacological properties. Fluorine's high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds can lead to enhanced metabolic stability by blocking sites of oxidative metabolism. Additionally, the strategic placement of fluorine can alter the acidity or basicity of nearby functional groups and influence conformational preferences, which can in turn impact receptor binding affinity and selectivity. Consequently, fluorinated indanols are valuable building blocks in the synthesis of novel drug candidates for a range of therapeutic areas, including neuroscience and oncology.
Physicochemical Properties of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
A thorough understanding of a compound's physicochemical properties is fundamental to its application in drug development, influencing formulation, absorption, distribution, metabolism, and excretion (ADME).
Molecular Weight and Formula
The molecular formula of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is C₉H₉FO. The molecular weight is calculated from the atomic weights of its constituent atoms. The precursor, 6-Fluoro-1-indanone, has the molecular formula C₉H₇FO[1]. The reduction of the ketone to an alcohol involves the addition of two hydrogen atoms.
| Property | Value | Source |
| Molecular Formula | C₉H₉FO | Calculated |
| Molecular Weight | 152.17 g/mol | Calculated |
| Exact Mass | 152.0637 u | Calculated |
Calculations are based on the atomic weights of Carbon (12.011 u), Hydrogen (1.008 u), Fluorine (18.998 u), and Oxygen (15.999 u).
Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
The most direct and common method for the synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is the reduction of its corresponding ketone precursor, 6-Fluoro-2,3-dihydro-1H-inden-1-one (also known as 6-fluoro-1-indanone). Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering high yields and operational simplicity.
Synthetic Workflow
The synthesis can be conceptualized as a two-stage process: the preparation of the ketone precursor followed by its reduction.
Caption: Synthetic workflow for 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Experimental Protocol: Reduction of 6-Fluoro-1-indanone
This protocol describes a standard laboratory procedure for the sodium borohydride reduction of 6-fluoro-1-indanone.
Materials:
-
6-Fluoro-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-Fluoro-1-indanone (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of indanone) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Reducing Agent: While stirring vigorously, slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and continue stirring for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution until the effervescence ceases.
-
Extraction: Remove the methanol from the reaction mixture using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The crude 6-Fluoro-2,3-dihydro-1H-inden-1-ol can be further purified by column chromatography on silica gel if necessary.
Analytical Characterization
The identity and purity of the synthesized 6-Fluoro-2,3-dihydro-1H-inden-1-ol must be confirmed through various analytical techniques.
Analytical Workflow
Caption: Analytical workflow for the characterization of the final product.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic proton adjacent to the hydroxyl group (a multiplet), and the methylene protons of the five-membered ring (complex multiplets).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon bearing the hydroxyl group will appear in the alcohol region, and the fluorinated carbon will show a characteristic coupling with the fluorine atom.
-
¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance): The ¹⁹F NMR spectrum will exhibit a signal corresponding to the single fluorine atom on the aromatic ring, providing definitive evidence of its presence and chemical environment.
-
IR (Infrared) Spectroscopy: The IR spectrum will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. The disappearance of the strong carbonyl (C=O) peak from the starting material (around 1700 cm⁻¹) is a key indicator of a successful reduction.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight of 152.17 g/mol .
Applications in Drug Development
6-Fluoro-2,3-dihydro-1H-inden-1-ol serves as a versatile intermediate in the synthesis of a wide array of pharmaceutical agents. Its utility stems from the advantageous properties conferred by the fluorine atom.
-
Central Nervous System (CNS) Agents: The indanol scaffold is present in compounds targeting CNS disorders. The introduction of fluorine can enhance blood-brain barrier permeability and metabolic stability, crucial for drugs acting on the brain.
-
Enzyme Inhibitors: The hydroxyl group of the indanol can act as a key hydrogen bond donor in interactions with enzyme active sites. The fluorinated aromatic ring can participate in favorable electrostatic or hydrophobic interactions, contributing to binding affinity.
-
Metabolic Probes: The fluorinated nature of the compound allows for its use in metabolic studies. ¹⁹F NMR can be a powerful tool to track the metabolic fate of the molecule in biological systems.
Conclusion
6-Fluoro-2,3-dihydro-1H-inden-1-ol is a valuable building block for the synthesis of novel, biologically active molecules. Its defined physicochemical properties, including a molecular weight of 152.17 g/mol , and its straightforward synthesis via the reduction of 6-fluoro-1-indanone, make it an accessible and attractive intermediate for medicinal chemists. The strategic incorporation of fluorine in the indanol scaffold provides a scientifically sound approach to optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. This technical guide serves as a foundational resource for researchers aiming to leverage the unique characteristics of this compound in their drug discovery and development endeavors.
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A Technical Guide to the Chirality and Enantiomers of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
For Researchers, Scientists, and Drug Development Professionals
Foreword
The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] When combined with the stereochemical precision of a single enantiomer, the potential for developing highly selective and efficacious therapeutics increases significantly. This guide focuses on 6-Fluoro-2,3-dihydro-1H-inden-1-ol, a chiral fluorinated indanol derivative. The indane scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[3] The chirality of 6-Fluoro-2,3-dihydro-1H-inden-1-ol, centered at the C-1 position, dictates that it exists as a pair of enantiomers, (R)- and (S)-6-Fluoro-2,3-dihydro-1H-inden-1-ol. As is often the case in pharmacology, these enantiomers are expected to exhibit different biological activities and toxicological profiles.[4][5][6] This document provides a comprehensive overview of the stereochemistry of 6-Fluoro-2,3-dihydro-1H-inden-1-ol, strategies for the synthesis and separation of its enantiomers, and a discussion of the potential implications of its chirality in drug discovery and development.
The Stereogenic Center of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
6-Fluoro-2,3-dihydro-1H-inden-1-ol possesses a single stereogenic center at the C-1 carbon, which is bonded to four different substituents: a hydroxyl group, a hydrogen atom, the C-2 of the indane ring, and the C-7a of the indane ring. This tetrahedral arrangement results in two non-superimposable mirror images, the (R)- and (S)-enantiomers.
Caption: The C-1 carbon of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is the stereogenic center.
The spatial orientation of these substituents determines the absolute configuration of each enantiomer, which in turn dictates its interaction with chiral biological targets such as enzymes and receptors.[7]
Enantioselective Synthesis Strategies
The preparation of enantiomerically pure 6-Fluoro-2,3-dihydro-1H-inden-1-ol is paramount for the evaluation of the biological activity of each isomer. The most common and efficient approach is the asymmetric reduction of the prochiral ketone precursor, 6-Fluoro-1-indanone.[1]
Chemoenzymatic Asymmetric Reduction
Biocatalysis offers a green and highly selective method for the synthesis of chiral alcohols. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with high enantioselectivity. The asymmetric bioreduction of 1-indanone to (S)-1-indanol using Lactic Acid Bacteria (LAB) such as Leuconostoc mesenteroides has been reported with high enantiomeric excess (ee) and conversion rates. This suggests that a similar strategy could be successfully applied to the synthesis of (S)-6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Proposed Experimental Protocol: Biocatalytic Reduction of 6-Fluoro-1-indanone
| Step | Procedure | Rationale |
| 1 | Culture Preparation: | To obtain a sufficient quantity of the biocatalyst. |
| Cultivate a suitable microorganism (e.g., a selected strain of Lactobacillus or Leuconostoc) in an appropriate growth medium. | ||
| 2 | Bioreduction: | To perform the enantioselective reduction of the ketone. |
| To a suspension of the cultured cells in a buffered solution (e.g., phosphate buffer, pH 7.0) containing a co-factor regeneration system (e.g., glucose and glucose dehydrogenase), add 6-Fluoro-1-indanone. | ||
| 3 | Monitoring: | To determine the reaction endpoint. |
| Monitor the reaction progress by chiral HPLC or GC to determine the conversion and enantiomeric excess. | ||
| 4 | Work-up and Purification: | To isolate the desired chiral alcohol. |
| Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography. |
graph Chemoenzymatic_Synthesis { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];Ketone [label="6-Fluoro-1-indanone"]; Enzyme [label="Ketoreductase (KRED)\nCofactor (NAD(P)H)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Alcohol [label="(S)- or (R)-6-Fluoro-2,3-dihydro-1H-inden-1-ol"]; Regen [label="Cofactor\nRegeneration\nSystem", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Ketone -> Enzyme [label="Substrate"]; Enzyme -> Alcohol [label="Product\n(High ee)"]; Regen -> Enzyme [label="Recycled Cofactor"]; }
Caption: Chemoenzymatic synthesis of chiral 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Chiral Separation of Enantiomers
When an asymmetric synthesis is not feasible or if a racemic mixture is obtained, chiral chromatography is the method of choice for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) with chiral stationary phases (CSPs) are powerful techniques for this purpose.[8]
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used technique for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for a broad range of chiral compounds.
Proposed Protocol for Chiral HPLC Method Development
| Step | Procedure | Rationale |
| 1 | Column Screening: | To identify a suitable chiral stationary phase. |
| Screen a variety of polysaccharide-based chiral columns (e.g., Chiralcel OD-H, Chiralpak AD-H) with a mobile phase of n-hexane/isopropanol (90:10, v/v). | ||
| 2 | Mobile Phase Optimization: | To improve the resolution and retention times. |
| Vary the ratio of n-hexane and isopropanol. The addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be beneficial. | ||
| 3 | Flow Rate and Temperature Adjustment: | To fine-tune the separation. |
| Optimize the flow rate and column temperature to achieve baseline separation with symmetrical peak shapes in a reasonable analysis time. |
Supercritical Fluid Chromatography (SFC)
SFC is a greener alternative to HPLC that uses supercritical carbon dioxide as the primary mobile phase. It often provides faster separations and higher efficiency than HPLC for chiral compounds.
Caption: Workflow for the chiral separation of 6-Fluoro-2,3-dihydro-1H-inden-1-ol enantiomers.
Biological Significance of Chirality
The interaction of small molecules with biological macromolecules is highly dependent on their three-dimensional structure. Therefore, the (R)- and (S)-enantiomers of 6-Fluoro-2,3-dihydro-1H-inden-1-ol are expected to have different pharmacological and toxicological properties. One enantiomer may exhibit the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[9]
The precursor, 6-Fluoro-1-indanone, is a key intermediate in the synthesis of various biologically active compounds.[1] It is therefore crucial to evaluate the biological activity of the individual enantiomers of 6-Fluoro-2,3-dihydro-1H-inden-1-ol to identify the eutomer and to understand the full pharmacological profile of the racemic mixture.
Conclusion and Future Perspectives
The chirality of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is a critical factor that must be considered in its development as a potential therapeutic agent or as a building block in medicinal chemistry. The enantioselective synthesis, primarily through the asymmetric reduction of 6-Fluoro-1-indanone, and the chiral separation of its enantiomers are achievable through established chemoenzymatic and chromatographic techniques. The future evaluation of the distinct biological activities of the (R)- and (S)-enantiomers will be essential for advancing our understanding of the structure-activity relationships of fluorinated indanols and for the development of safer and more effective drugs.
References
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Chem-Impex International Inc. (n.d.). 6-Fluoro-1-indanone. Retrieved from [Link]
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- Sardella, R., & Natalini, B. (2019). Application of chiral high-performance liquid chromatography to medicinal chemistry-related problem solution. In High-Performance Liquid Chromatography in Pharmaceutical Analysis (pp. 239-268). Humana, New York, NY.
- Šunjic, V. (2000). Bioactivity and analysis of chiral compounds. Arhiv za higijenu rada i toksikologiju, 51(3), 335-341.
- Tredwell, M., & Gouverneur, V. (2012). 1.5-Fluorine in Medicinal Chemistry: Importance of Chirality. In Comprehensive Chirality (pp. 106-130). Elsevier.
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McConathy, J., & Zhou, D. (2010). Click synthesis and biologic evaluation of (R)- and (S)-2-amino-3-[1-(2-[18F]fluoroethyl)-1H-[1][3][10]triazol-4-yl]propanoic acid for brain tumor imaging with positron emission tomography. Molecular imaging, 9(6), 329-342.
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An In-depth Technical Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-ol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Fluoro-2,3-dihydro-1H-inden-1-ol, a fluorinated indanol derivative of significant interest in medicinal chemistry. The strategic incorporation of a fluorine atom onto the indanol scaffold can profoundly influence the physicochemical and pharmacological properties of derivative compounds, making this molecule a valuable building block in the design of novel therapeutics, particularly for central nervous system (CNS) disorders. This document details the synthetic pathways to 6-Fluoro-2,3-dihydro-1H-inden-1-ol, its physicochemical characteristics, spectroscopic data for its identification, and a discussion of its current and potential applications in drug discovery and development.
Introduction: The Significance of Fluorination in the Indanol Scaffold
The indanone core structure is a recurring motif in a variety of biologically active compounds, exhibiting a range of activities including antiviral, anti-inflammatory, and anticancer properties[1]. The derivatization of this scaffold is a common strategy in medicinal chemistry to optimize therapeutic efficacy. One such powerful modification is the introduction of fluorine atoms.
The strategic placement of fluorine can lead to several advantageous changes in a molecule's profile[2]:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug, leading to improved pharmacokinetic profiles.
-
Enhanced Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity and potency.
-
Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, acidity, and basicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, which can be crucial for optimal interaction with a biological target.
6-Fluoro-2,3-dihydro-1H-inden-1-ol, by incorporating a fluorine atom at the 6-position of the indanol ring system, represents a key intermediate for the synthesis of novel drug candidates with potentially enhanced properties. Its utility is particularly noted in the development of agents targeting the central nervous system, where properties like metabolic stability and blood-brain barrier permeability are critical[3].
Physicochemical Properties
A summary of the key physicochemical properties of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₉FO |
| Molecular Weight | 152.17 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Solubility | Soluble in methanol, ethanol, and other common organic solvents. |
Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
The primary synthetic route to 6-Fluoro-2,3-dihydro-1H-inden-1-ol involves a two-step process: the synthesis of the precursor ketone, 6-fluoro-1-indanone, followed by its reduction to the desired alcohol.
Synthesis of 6-Fluoro-1-indanone
The synthesis of 6-fluoro-1-indanone can be achieved through an intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propanoic acid.
Figure 1: General synthetic scheme for 6-Fluoro-1-indanone.
Experimental Protocol: Synthesis of 6-Fluoro-1-indanone
Step 1: Hydrogenation of p-Fluorocinnamic Acid
-
To a solution of p-fluorocinnamic acid in a suitable solvent (e.g., ethanol or ethyl acetate), add a catalytic amount of palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) in a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-(4-fluorophenyl)propanoic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Add 3-(4-fluorophenyl)propanoic acid to an excess of polyphosphoric acid (PPA).
-
Heat the mixture with stirring to a temperature of approximately 80-100 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-fluoro-1-indanone.
Reduction of 6-Fluoro-1-indanone to 6-Fluoro-2,3-dihydro-1H-inden-1-ol
The reduction of the ketone functionality in 6-fluoro-1-indanone to the corresponding secondary alcohol is most commonly and efficiently achieved using sodium borohydride (NaBH₄).
Figure 2: Reduction of 6-Fluoro-1-indanone to the target alcohol.
Experimental Protocol: Reduction of 6-Fluoro-1-indanone
-
Dissolve 6-fluoro-1-indanone in a suitable alcoholic solvent, such as methanol or ethanol, in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The amount of NaBH₄ should be in slight excess (e.g., 1.1-1.5 equivalents).
-
After the addition is complete, continue stirring the reaction at 0 °C for a specified time (typically 1-2 hours) and then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
-
Purify the product by column chromatography on silica gel or recrystallization to obtain the pure alcohol.
Spectroscopic Characterization
Accurate identification and characterization of 6-Fluoro-2,3-dihydro-1H-inden-1-ol are crucial for its use in further synthetic applications. The following sections detail the expected spectroscopic data.
(Note: Experimentally obtained spectra for 6-Fluoro-2,3-dihydro-1H-inden-1-ol are not widely available in the public domain. The following are predicted and expected data based on the structure and data from analogous compounds.)
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons (Ar-H): The three aromatic protons will appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The fluorine atom at the 6-position will cause splitting of the adjacent aromatic protons.
-
Carbinol Proton (-CH-OH): The proton on the carbon bearing the hydroxyl group will appear as a triplet or doublet of doublets around δ 5.2-5.4 ppm.
-
Methylene Protons (-CH₂-): The two sets of methylene protons at positions 2 and 3 will appear as multiplets in the upfield region, typically between δ 1.9-3.1 ppm.
-
Hydroxyl Proton (-OH): The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent. It can be exchanged with D₂O.
¹³C NMR Spectroscopy (Carbon NMR)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
-
Aromatic Carbons: The aromatic carbons will resonate in the region of δ 110-165 ppm. The carbon directly attached to the fluorine atom will show a large one-bond C-F coupling constant.
-
Carbinol Carbon (-CH-OH): The carbon bearing the hydroxyl group is expected to appear around δ 75-80 ppm.
-
Methylene Carbons (-CH₂-): The aliphatic methylene carbons will be found in the upfield region, typically between δ 25-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group.
-
C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹ are indicative of the aromatic C-H bonds.
-
C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ correspond to the aliphatic C-H bonds of the methylene groups.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bonds in the aromatic ring.
-
C-F Stretch: A strong absorption band in the region of 1000-1300 cm⁻¹ is expected for the carbon-fluorine bond.
-
C-O Stretch: An absorption in the range of 1050-1150 cm⁻¹ will correspond to the C-O single bond of the secondary alcohol.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 152.17, corresponding to the molecular weight of the compound.
-
Fragmentation: Common fragmentation patterns would include the loss of a water molecule (M-18) and fragmentation of the indanol ring system.
Applications in Drug Discovery and Medicinal Chemistry
6-Fluoro-2,3-dihydro-1H-inden-1-ol serves as a versatile intermediate for the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom and the hydroxyl group provides two key points for further chemical modification.
Central Nervous System (CNS) Agents
The indane scaffold is a privileged structure in the design of CNS-active compounds. The introduction of fluorine can enhance blood-brain barrier penetration and metabolic stability, making 6-fluoro-1-indanol derivatives attractive candidates for treating neurological and psychiatric disorders[3].
Asymmetric Synthesis and Chiral Ligands
The chiral nature of 6-Fluoro-2,3-dihydro-1H-inden-1-ol, once resolved into its enantiomers, makes it a valuable precursor for the synthesis of chiral ligands for asymmetric catalysis. These ligands can be employed in a variety of chemical transformations to produce enantiomerically pure compounds.
Structure-Activity Relationship (SAR) Studies
As a building block, 6-Fluoro-2,3-dihydro-1H-inden-1-ol allows for systematic modifications to explore the structure-activity relationships of a lead compound. The hydroxyl group can be readily converted to other functional groups, and further substitutions can be made on the aromatic ring, providing a library of analogs for biological screening.
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An In-depth Technical Guide to the Safe Handling of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
Section 1: Introduction and Strategic Overview
6-Fluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated indane derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science, often serving as key intermediates in the synthesis of complex molecular targets.[1] The introduction of a fluorine atom can profoundly alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability and binding affinity.[1]
Section 2: Hazard Identification and Risk Assessment
The primary hazards associated with fluorinated indane derivatives are consistently identified across multiple sources as irritation to the skin, eyes, and respiratory tract, with a potential for acute toxicity if ingested.[2][3][4][5][6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.
Consolidated GHS Hazard Profile (Based on Analogs)
Data from analogous compounds like 2-Indanol, 6-fluoro-2,3-dihydro-1H-isoindol-1-one, and 4,7-difluoro-2,3-dihydro-1H-inden-1-ol converge on a common set of warnings.[2][3][5] This allows us to project a reliable hazard profile for 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
| Hazard Class | GHS Hazard Code | Hazard Statement | Signal Word | Source Analogs |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | Warning | [3][5][7][8] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | Warning | [2][3][4][5][6] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | Warning | [2][3][4][5][6] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Warning | [2][3][4][5][6] |
Causality and Field Insights: The indane scaffold, while relatively simple, presents lipophilic characteristics that can facilitate interaction with cell membranes, leading to skin and eye irritation. The presence of the hydroxyl group and the electronegative fluorine atom can further influence its reactivity and irritancy. The primary route of occupational exposure and concern is the inhalation of fine dust or aerosols generated during weighing and transfer operations, and direct dermal contact.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is paramount. This begins with engineering controls as the primary barrier, supplemented by rigorous use of appropriate Personal Protective Equipment.
Engineering Controls
-
Fume Hood: All manipulations of 6-Fluoro-2,3-dihydro-1H-inden-1-ol, including weighing, dissolution, and transfer, must be performed inside a certified chemical fume hood. This is the most critical engineering control to mitigate respiratory exposure to fine particulates or aerosols.
-
Ventilation: The laboratory should be well-ventilated with readily accessible safety showers and eyewash stations.[9]
Personal Protective Equipment (PPE)
The selection of PPE must directly address the hazards identified in Section 2. A standard ensemble for handling this compound includes:
-
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves provide a suitable barrier for incidental contact. If prolonged contact is anticipated, or when handling solutions, consulting a glove compatibility chart is advised. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles that provide a full seal around the eyes are required to protect against splashes and airborne particulates.[9] Standard safety glasses do not offer sufficient protection.
-
Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened. Disposable sleeve covers can provide additional protection against contamination.
-
Respiratory Protection: While working in a fume hood should preclude the need for a respirator, a NIOSH-approved respirator with particulate filters (e.g., N95 or P100) should be available for emergency situations, such as a significant spill outside of containment.
Workflow: PPE Donning and Doffing Sequence
The order of putting on and removing PPE is critical to prevent cross-contamination. The following workflow must be strictly adhered to.
Caption: PPE Donning and Doffing Workflow.
Section 4: Protocols for Safe Handling and Storage
Adherence to standardized laboratory procedures minimizes risk and ensures experimental integrity.
Handling
-
Avoid Dust and Aerosol Formation: This compound is likely a solid at room temperature.[10] Handle it gently. When transferring from a container, avoid scooping in a manner that creates airborne dust.
-
Grounding: For larger quantities, containers and receiving equipment should be grounded and bonded to prevent static discharge, although the primary hazard is toxicological rather than explosive.
-
Hygiene: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before breaks.[2]
-
Self-Validation: Before any procedure, perform a mental walk-through. Confirm the location of the nearest eyewash station, safety shower, and spill kit. Ensure all necessary equipment and PPE are readily available.
Storage
-
Conditions: Store in a tightly sealed, properly labeled container.[10] The storage area should be cool, dry, and well-ventilated.
-
Incompatibilities: Based on the reactivity of similar functional groups, store away from strong oxidizing agents, strong acids, and strong bases.[10] Incompatible materials can lead to vigorous, exothermic reactions or degradation of the compound.
Section 5: Emergency Procedures
Preparedness is the cornerstone of laboratory safety. All personnel must be familiar with these procedures.
First-Aid Measures
These protocols are based on established best practices for the anticipated GHS hazards.[2][9][10]
-
Inhalation: If respiratory irritation occurs, immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2][12]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[9][10] If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[9][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[12] Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Call a poison control center or seek immediate medical attention.[9]
Accidental Release Measures
A calm and methodical response to a spill is essential to prevent further exposure and contamination.
Caption: Decision Tree for Spill Response Protocol.
Section 6: Physical and Chemical Properties
The following data is extrapolated from structurally similar compounds and should be used as a guideline for risk assessment.
| Property | Estimated Value | Rationale / Source Analog |
| Physical State | Solid | 5-Fluoro-1-indanone is a solid with a melting point of 35-39 °C.[10] |
| Appearance | Light yellow solid | Based on 1-Indanone and 5-Fluoro-1-indanone.[9][10] |
| Molecular Formula | C₉H₉FO | - |
| Molecular Weight | 152.17 g/mol | - |
| Flash Point | > 109 °C / 228 °F | Based on 2-Indanol and 5-Fluoro-1-indanone.[2][10] Indicates low flammability risk under normal lab conditions. |
Section 7: Concluding Remarks
The safe handling of 6-Fluoro-2,3-dihydro-1H-inden-1-ol requires a proactive and conservative approach rooted in the principles of chemical hygiene and risk assessment through structural analogy. The core hazards—irritation and potential acute toxicity—are manageable through consistent use of engineering controls, appropriate PPE, and adherence to established safe handling protocols. By treating this compound with the respect dictated by its GHS hazard profile, researchers can effectively mitigate risks while advancing their scientific objectives.
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- 6. 6-Fluoro-1H-indazole | C7H5FN2 | CID 17842350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,3-Dihydro-1H-inden-1-one oxime | C9H9NO | CID 302323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Chloro-2,3-dihydro-1H-indene | C9H9Cl | CID 94465 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Methodological & Application
Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol: A Detailed Guide for Medicinal Chemists and Researchers
Foreword: The Strategic Importance of Fluorinated Scaffolds in Drug Discovery
The introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The indanol framework, a rigid bicyclic structure, is a privileged scaffold found in numerous biologically active compounds. The targeted synthesis of fluorinated indanol derivatives, such as 6-Fluoro-2,3-dihydro-1H-inden-1-ol, provides valuable building blocks for the development of novel therapeutics, particularly in the realm of central nervous system (CNS) disorders where such structures can serve as key intermediates.[1] This guide provides a comprehensive overview of a reliable and accessible synthetic route to 6-Fluoro-2,3-dihydro-1H-inden-1-ol, focusing on the practical aspects and the underlying chemical principles.
Introduction to the Synthetic Strategy: From Indanone to Indanol
The most direct and widely employed strategy for the synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is the reduction of the corresponding ketone, 6-Fluoro-2,3-dihydro-1H-inden-1-one. This transformation is a classic example of a nucleophilic addition of a hydride reagent to a carbonyl group.
Among the various reducing agents available, sodium borohydride (NaBH₄) stands out for its operational simplicity, selectivity, and safety profile, making it an ideal choice for this conversion. It is a mild reducing agent that selectively reduces aldehydes and ketones to their corresponding alcohols without affecting other potentially sensitive functional groups.[2][3]
Visualizing the Synthesis Workflow
Caption: Synthetic workflow for 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Mechanistic Insight: The Role of Sodium Borohydride
The reduction of a ketone with sodium borohydride proceeds via the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The reaction can be conceptually broken down into two main stages:
-
Nucleophilic Attack: The borohydride ion (BH₄⁻) acts as a source of hydride. The hydride attacks the partially positive carbonyl carbon of 6-fluoro-1-indanone, breaking the C=O π-bond and forming a new C-H bond. This results in the formation of an alkoxide intermediate.
-
Protonation: The resulting alkoxide is then protonated by the solvent (typically a protic solvent like methanol or ethanol) or during an aqueous workup step to yield the final alcohol product, 6-Fluoro-2,3-dihydro-1H-inden-1-ol.[4]
Comparative Data for Synthesis
| Parameter | Starting Material (6-Fluoro-1-indanone) | Product (6-Fluoro-1-indanol) |
| Molecular Formula | C₉H₇FO | C₉H₉FO |
| Molecular Weight | 150.15 g/mol | 152.17 g/mol |
| Appearance | Solid | Solid |
| Purity (Typical) | >98% | >98% after purification |
| Yield (Typical) | N/A | High (expected >90%) |
Detailed Experimental Protocol
This protocol is a representative procedure for the sodium borohydride reduction of 6-Fluoro-2,3-dihydro-1H-inden-1-one. Researchers should consider this a starting point, and optimization may be necessary based on the specific laboratory conditions and scale of the reaction.
Materials and Reagents:
-
6-Fluoro-2,3-dihydro-1H-inden-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-Fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of starting material). Stir the solution at room temperature until the ketone is completely dissolved.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 1.1-1.5 eq) portion-wise to the cooled solution over 15-20 minutes. Caution: Addition of NaBH₄ can cause gas evolution (hydrogen); ensure adequate ventilation and add the reagent slowly to control the reaction rate.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-2 hours.
-
Quenching the Reaction: Once the starting material is consumed (as indicated by TLC), carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution while maintaining the temperature at 0-5 °C. This will neutralize any unreacted NaBH₄ and decompose the borate esters.
-
Extraction: Remove the ice bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel. Add dichloromethane to extract the product. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing and Drying: Combine the organic extracts and wash them sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 6-Fluoro-2,3-dihydro-1H-inden-1-ol can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure product.
Characterization of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
Accurate characterization of the final product is crucial to confirm its identity and purity. The following are expected spectroscopic data based on the structure and data from analogous compounds.
¹H NMR Spectroscopy:
The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The presence of the fluorine atom at the 6-position will introduce coupling to the aromatic protons, leading to more complex splitting patterns compared to the non-fluorinated analog.
-
Aromatic Protons: Signals in the range of δ 7.0-7.5 ppm. The proton at C7 will likely appear as a doublet of doublets due to coupling with the proton at C5 and the fluorine at C6. The proton at C5 will also show coupling to the fluorine. The proton at C4 will likely be a doublet.
-
Benzylic Proton (C1-H): A triplet or multiplet around δ 5.2 ppm, coupled to the adjacent methylene protons at C2.
-
Methylene Protons (C2-H₂ and C3-H₂): Complex multiplets in the aliphatic region (δ 1.9-3.1 ppm).
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum will show the nine distinct carbon signals of the molecule. The carbon directly attached to the fluorine (C6) will exhibit a large one-bond C-F coupling constant. Other carbons in the aromatic ring will show smaller two- and three-bond C-F couplings.
-
Aromatic Carbons: Signals in the range of δ 110-165 ppm. The signal for C6 will be a doublet with a large ¹JCF coupling constant.
-
Carbinol Carbon (C1): A signal around δ 76 ppm.
-
Aliphatic Carbons (C2 and C3): Signals in the range of δ 30-36 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
C-H Stretch (aromatic and aliphatic): Sharp peaks around 2850-3100 cm⁻¹.
-
C=C Stretch (aromatic): Peaks in the region of 1450-1600 cm⁻¹.
-
C-F Stretch: A strong absorption band in the region of 1000-1200 cm⁻¹.
Safety Considerations
-
Sodium Borohydride (NaBH₄): Corrosive and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Methanol: Flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane: A suspected carcinogen. Handle in a fume hood.
-
Always consult the Safety Data Sheet (SDS) for all reagents before use.
Conclusion
The reduction of 6-Fluoro-2,3-dihydro-1H-inden-1-one with sodium borohydride is an efficient and practical method for the synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol. This protocol, grounded in established chemical principles, provides a clear pathway for researchers to access this valuable fluorinated building block for applications in drug discovery and development. Careful execution of the experimental procedure and thorough characterization of the final product are paramount to ensure the quality and reliability of the synthesized material for subsequent research endeavors.
References
-
MySkinRecipes. 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride. Available from: [Link].
-
Bibliomed. A CONVENIENT APPROACH FOR REDUCTION OF SOME FLUORO IMINES USING NaBH4. Available from: [Link].
-
National Center for Biotechnology Information. 6-Fluoroindan-1-one. PubChem. Available from: [Link].
-
Reagent Guide. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available from: [Link].
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ResearchGate. Fluorohydrin Synthesis via Formal C–H Fluorination of Cyclic Alcohols. Available from: [Link].
-
National Center for Biotechnology Information. The Identification and Pharmacological Characterization of 6-(tert-Butylsulfonyl)-N-(5-fluoro-1H-indazol-3-yl)quinolin-4-amine (GSK583), a Highly Potent and Selective Inhibitor of RIP2 Kinase. PubMed. Available from: [Link].
-
YouTube. Sodium Borohydride NaBH4 Reduction Reaction Mechanism. Available from: [Link].
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available from: [Link].
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Common Organic Chemistry. Sodium Borohydride. Available from: [Link].
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Organic Chemistry Portal. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Available from: [Link].
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link].
-
ResearchGate. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Available from: [Link].
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Available from: [Link].
-
National Center for Biotechnology Information. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. PubMed. Available from: [Link].
-
SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available from: [Link].
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Chiral separation of "6-Fluoro-2,3-dihydro-1h-inden-1-ol" enantiomers
An Application Guide and Protocol for the Enantioselective Separation of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a drug candidate is a critical determinant of its efficacy, safety, and metabolic profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological properties. Regulatory bodies worldwide now mandate the characterization of individual enantiomers in a drug substance, making robust and efficient chiral separation techniques indispensable.[1]
This application note provides a detailed guide to the chiral separation of the enantiomers of 6-Fluoro-2,3-dihydro-1H-inden-1-ol, a fluorinated indanol derivative. The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[2][3] As such, compounds like 6-fluoro-2,3-dihydro-1H-inden-1-ol and its parent structure, 1-indanol, are valuable chiral building blocks in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system.[4][5]
We present validated protocols for the enantioseparation of this compound using both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). These methods leverage polysaccharide-based chiral stationary phases (CSPs), which are renowned for their broad applicability and high enantioselectivity for a vast array of chiral compounds.[6] This guide is designed for researchers, analytical scientists, and process chemists engaged in the development and quality control of chiral pharmaceuticals.
Physicochemical Properties of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
-
Structure:
-
Molecular Formula: C₉H₉FO
-
Molecular Weight: 152.17 g/mol
-
Chiral Center: The carbon atom at position 1 (C1), bonded to the hydroxyl group.
-
-
Significance of Fluorine: The fluorine atom at position 6 increases the molecule's lipophilicity and can influence its electronic properties, potentially enhancing interactions with biological targets and affecting its metabolic pathway.[7]
The Principle of Chiral Recognition on Polysaccharide-Based CSPs
The success of separating enantiomers of indanol derivatives relies heavily on the selection of an appropriate Chiral Stationary Phase (CSP).[8] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have demonstrated exceptional capability in this area.[9]
The mechanism of chiral recognition is a complex interplay of multiple non-covalent interactions between the analyte and the chiral selector (the polysaccharide derivative).[10] The chiral selector is coated or immobilized onto a silica support. The enantiomers of the analyte transiently associate with the CSP, forming short-lived diastereomeric complexes. A difference in the stability of these complexes for the (R)- and (S)-enantiomers leads to different retention times and, thus, separation.
Key interactions include:
-
Hydrogen Bonding: The hydroxyl group of the indanol is a key site for hydrogen bonding with the carbamate groups on the polysaccharide derivative.
-
π-π Interactions: The aromatic ring of the indanol can engage in π-π stacking with the phenyl groups of the chiral selector.
-
Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to these interactions.
-
Steric Hindrance (Inclusion): The three-dimensional structure of the polysaccharide, featuring helical grooves (in amylose) or layered structures (in cellulose), creates a chiral environment.[9] One enantiomer may fit more favorably into these chiral cavities, leading to stronger retention.[10][11]
Caption: A systematic workflow for developing a chiral separation method.
Protocol 1: Chiral Separation by HPLC (Normal Phase)
This protocol is adapted from successful methods for similar indanol structures and utilizes a widely applicable polysaccharide-based CSP. [8][12]Normal phase chromatography often provides superior selectivity for this class of compounds.
Objective: To achieve baseline separation (Resolution, Rs > 1.5) of the (R)- and (S)-enantiomers of 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Data acquisition and processing software.
-
Chiral Column: Amylose-based CSP, such as Lux® Amylose-1 or Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Reagents: Hexane (HPLC grade), 2-Propanol (IPA) (HPLC grade).
-
Sample: Racemic 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Step-by-Step Protocol:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane and 2-Propanol in a ratio of 90:10 (v/v).
-
Degas the mobile phase for 15 minutes using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic 6-Fluoro-2,3-dihydro-1H-inden-1-ol in the mobile phase at a concentration of approximately 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column blockage.
-
-
Chromatographic Conditions:
-
Column: Lux® Amylose-1 (250 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm or 265 nm. [13] * Injection Volume: 10 µL.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.
-
-
Data Analysis and Optimization:
-
Identify the two enantiomer peaks. Calculate the retention time (t_R), separation factor (α), and resolution (Rs).
-
Separation Factor (α): α = (t_R2 - t_M) / (t_R1 - t_M), where t_M is the void time. A value > 1.1 is desirable.
-
Resolution (Rs): Rs = 2(t_R2 - t_R1) / (w_1 + w_2), where w is the peak width at the base. A value ≥ 1.5 indicates baseline separation.
-
If separation is insufficient, adjust the mobile phase composition. Increasing the percentage of IPA will decrease retention times but may reduce resolution. Decreasing the IPA percentage will increase retention and may improve resolution.
-
| Parameter | Recommended Condition |
| Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) on 5 µm silica |
| Column Dimensions | 250 x 4.6 mm |
| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 254 nm |
| Expected Outcome | Baseline separation (Rs > 1.5) |
Protocol 2: Chiral Separation by Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and reduced organic solvent consumption. [14][15]The low viscosity of supercritical CO₂ allows for higher flow rates without a substantial loss in efficiency. [16] Objective: To achieve a rapid, high-resolution separation of the enantiomers of 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Instrumentation and Materials:
-
SFC system with a UV detector and back-pressure regulator (BPR).
-
Data acquisition and processing software.
-
Chiral Column: Cellulose-based CSP, such as Lux® Cellulose-2 or Chiralcel® OD-H (150 x 4.6 mm, 5 µm).
-
Reagents: Supercritical grade CO₂, Methanol (MeOH) or Ethanol (EtOH) (SFC grade).
-
Sample: Racemic 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Step-by-Step Protocol:
-
Mobile Phase:
-
The primary eluent is supercritical CO₂.
-
The co-solvent (modifier) is Methanol or Ethanol.
-
-
Sample Preparation:
-
Prepare a stock solution of the racemic analyte in the co-solvent (e.g., Methanol) at a concentration of 1.0 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Lux® Cellulose-2 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: Isocratic elution with 15% Methanol in CO₂.
-
Flow Rate: 3.0 mL/min.
-
Outlet Pressure (BPR): 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Analysis Procedure:
-
Equilibrate the system under the specified conditions until pressure and baseline are stable.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis and Optimization:
-
Calculate α and Rs as described in the HPLC protocol.
-
Optimization in SFC involves adjusting the co-solvent percentage, the type of co-solvent (Methanol, Ethanol, Isopropanol), temperature, and back pressure. [15]Increasing the modifier percentage generally reduces retention.
-
| Parameter | HPLC Method | SFC Method |
| Primary Eluent | n-Hexane | Supercritical CO₂ |
| Modifier | 2-Propanol | Methanol |
| Typical Flow Rate | 1.0 mL/min | 3.0 - 4.0 mL/min |
| Typical Run Time | 10 - 20 min | 2 - 5 min |
| Solvent Consumption | High (Organic) | Low (Organic) |
| Advantages | Robust, widely available | Fast, green, high efficiency |
Conclusion
The enantiomers of 6-Fluoro-2,3-dihydro-1H-inden-1-ol can be effectively resolved using both normal phase HPLC and SFC. Polysaccharide-based chiral stationary phases, particularly those derived from amylose and cellulose, provide the necessary enantioselectivity for achieving baseline separation. The HPLC method offers a robust and widely accessible approach, while the SFC method provides a significant advantage in terms of analysis speed and reduced environmental impact, making it highly suitable for high-throughput screening and preparative applications. The protocols detailed herein serve as a comprehensive starting point for developing and validating a chiral separation method tailored to the specific needs of quality control, process monitoring, or enantiomeric purity assessment in a drug development setting.
References
- BenchChem. (2025). Application Notes and Protocols for Chiral Separation of 1-Amino-2-Indanol Enantiomers.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Chiral Separation of 2-Indanol Enantiomers.
- Shimadzu. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 1760-16.
- Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
-
Verma, R., & Shrivastava, V. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure & Dynamics, 41(10), 4381-4404. Retrieved from [Link]
- Okamoto, Y., & Ikai, T. (2008). Polysaccharide-based Chiral Stationary Phases for High-performance Liquid Chromatographic Enantioseparation. Journal of the Chinese Chemical Society, 55(1), 1-13.
- Lemaire, C., et al. (1991). Enantioselective synthesis of 6-[fluorine-18]-fluoro-L-dopa from no-carrier-added fluorine-18-fluoride. Journal of Nuclear Medicine, 32(1), 124-129.
- MySkinRecipes. 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride.
-
Schmitz, D., et al. (2021). High-resolution UV spectroscopy of 1-indanol. Physical Chemistry Chemical Physics, 23(8), 4634-4642. Retrieved from [Link]
- Chiralpedia. Polysaccharide-based CSPs.
- Ahmed, M., Gwairgi, M., & Ghanem, A. (2014). Conventional chiralpak ID vs. capillary chiralpak ID‐3 amylose tris‐(3‐chlorophenylcarbamate)
- Regalado, E. L. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 114-121.
- Hroboňová, K., & Lehotay, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(3), 107-113.
-
Li, T., & Hyun, M. H. (2021). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. Molecules, 26(4), 1143. Retrieved from [Link]
-
ScienceDaily. (2025, February 21). Novel method to synthesize valuable fluorinated drug compounds. Retrieved from [Link]
- Mangelings, D., & Vander Heyden, Y. (2014). Generic screening strategies for chiral separations in supercritical fluid chromatography.
- Ali, I., et al. (2019). Preparation and Chiral Recognition of Polysaccharide-Based Selectors.
-
Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633-10640. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Chiral Resolution of Racemic 2-Indanol Mixtures.
-
Sadek, P. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
-
Aturki, Z., et al. (2023). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Separations, 10(1), 9. Retrieved from [Link]
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Application Note: High-Purity Isolation of 6-Fluoro-2,3-dihydro-1H-inden-1-ol using Flash Column Chromatography
Abstract
This application note presents a detailed protocol for the purification of 6-Fluoro-2,3-dihydro-1H-inden-1-ol, a key intermediate in pharmaceutical synthesis. The methodology focuses on the use of normal-phase flash column chromatography for the efficient removal of common impurities, such as the unreacted starting material, 6-fluoro-2,3-dihydro-1H-inden-1-one, and other reaction by-products. Additionally, this guide addresses the chiral nature of the target molecule and provides a foundational protocol for the enantioselective separation of its racemic mixture using a polysaccharide-based chiral stationary phase. The protocols are designed to be robust and adaptable, enabling researchers to achieve high purity of the desired compound.
Introduction
6-Fluoro-2,3-dihydro-1H-inden-1-ol is a valuable building block in the synthesis of various biologically active molecules. The introduction of a fluorine atom into organic molecules can significantly modulate their physicochemical and pharmacological properties, such as metabolic stability and binding affinity to target proteins. The purity of this intermediate is paramount to ensure the desired outcome in subsequent synthetic steps and to avoid the introduction of impurities into the final active pharmaceutical ingredient (API).
The synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol typically involves the reduction of the corresponding ketone, 6-fluoro-2,3-dihydro-1H-inden-1-one. This process can result in a crude mixture containing both the desired alcohol, the unreacted ketone, and potentially other by-products. Column chromatography is a powerful and widely used technique for the purification of such mixtures in a laboratory setting.[1] This application note provides a comprehensive guide to developing a robust purification strategy using flash column chromatography, a technique that offers a balance of speed and resolution for preparative-scale separations.[2]
Furthermore, 6-Fluoro-2,3-dihydro-1H-inden-1-ol possesses a chiral center at the C1 position, meaning it exists as a pair of enantiomers. In drug development, it is often crucial to isolate and test individual enantiomers, as they can exhibit different pharmacological and toxicological profiles.[3] Therefore, this guide also includes a protocol for the chiral separation of the racemic alcohol, employing a polysaccharide-based chiral stationary phase (CSP), a versatile and effective tool for resolving enantiomers.[4][5]
Physicochemical Properties and Pre-Chromatographic Analysis
A thorough understanding of the physicochemical properties of the target molecule and potential impurities is critical for designing an effective purification strategy.
2.1. Polarity Assessment:
2.2. Thin-Layer Chromatography (TLC) for Method Development:
Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid evaluation of solvent systems and for monitoring the progress of the column chromatography.[7] Before proceeding to flash chromatography, it is essential to identify a mobile phase that provides good separation between the desired alcohol, the starting ketone, and any other significant impurities.
A common and effective starting point for compounds of intermediate polarity is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[8]
Table 1: Suggested TLC Solvent Systems for Method Development
| Solvent System (v/v) | Expected Observation |
| Hexane:Ethyl Acetate (4:1) | Good for initial screening. The ketone should have a higher Rf than the alcohol. |
| Hexane:Ethyl Acetate (2:1) | Should provide better separation if the spots are too close in the previous system. |
| Dichloromethane:Methanol (98:2) | An alternative for more polar impurities. |
The ideal solvent system for column chromatography should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on the TLC plate.
Achiral Purification Protocol
This protocol is designed for the purification of the racemic mixture of 6-Fluoro-2,3-dihydro-1H-inden-1-ol from its synthetic precursors and by-products.
3.1. Materials and Equipment:
-
Crude 6-Fluoro-2,3-dihydro-1H-inden-1-ol
-
Silica gel (60 Å, 40-63 µm particle size)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Flash chromatography system (or glass column for manual setup)
-
TLC plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes
3.2. Column Packing:
A well-packed column is crucial for achieving good separation. Both dry and slurry packing methods can be effective. The slurry method is often preferred as it minimizes the risk of trapping air bubbles and creating channels in the stationary phase.
3.3. Sample Loading:
The crude sample should be dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) before being loaded onto the column. For less soluble samples, a dry loading technique, where the crude material is adsorbed onto a small amount of silica gel, is recommended to ensure a narrow sample band.
3.4. Elution and Fraction Collection:
A gradient elution is often more efficient for separating compounds with different polarities.
Table 2: Recommended Gradient Elution for Achiral Purification
| Step | % Hexane | % Ethyl Acetate | Volume | Purpose |
| 1 | 95 | 5 | 2 Column Volumes (CV) | Elute non-polar impurities. |
| 2 | 95 -> 80 | 5 -> 20 | 10 CV | Elute the starting ketone. |
| 3 | 80 -> 70 | 20 -> 30 | 10 CV | Elute the target alcohol. |
| 4 | 70 -> 50 | 30 -> 50 | 5 CV | Elute more polar impurities. |
Fractions should be collected throughout the run and analyzed by TLC to identify those containing the pure product.
3.5. Workflow Diagram:
Caption: Workflow for the achiral purification of 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Chiral Separation Protocol
For applications requiring enantiomerically pure 6-Fluoro-2,3-dihydro-1H-inden-1-ol, a subsequent chiral separation is necessary. Polysaccharide-based chiral stationary phases are highly effective for the separation of a wide range of racemates, including alcohols.[3][9]
4.1. Materials and Equipment:
-
Racemic 6-Fluoro-2,3-dihydro-1H-inden-1-ol (purified)
-
Chiral HPLC or preparative SFC system
-
Polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, IC, or ID)
-
n-Hexane (HPLC grade)
-
2-Propanol (IPA) or Ethanol (HPLC grade)
-
UV detector
4.2. Method Development for Chiral Separation:
The separation of enantiomers on a chiral stationary phase is highly dependent on the mobile phase composition. A typical starting point for polysaccharide-based CSPs is a mixture of a non-polar alkane and an alcohol modifier. Based on the successful separation of the analogous 1-indanol, a mobile phase of n-hexane and 2-propanol is a promising starting point.[10]
Table 3: Recommended Mobile Phase for Chiral Separation Screening
| Column Type | Mobile Phase (v/v) | Flow Rate | Detection |
| Chiralpak® ID | n-Hexane:2-Propanol (90:10) | 1.0 mL/min | UV at 254 nm |
The ratio of hexane to alcohol can be adjusted to optimize the resolution and retention times of the enantiomers. A lower percentage of the alcohol modifier will generally lead to longer retention times and potentially better resolution.
4.3. Scale-up to Preparative Chromatography:
Once an effective analytical separation is achieved, the method can be scaled up to a preparative scale to isolate larger quantities of each enantiomer. This typically involves using a larger-diameter column with the same stationary phase and adjusting the flow rate and sample loading accordingly.
4.4. Chiral Separation Workflow:
Caption: Workflow for the chiral separation of 6-Fluoro-2,3-dihydro-1H-inden-1-ol enantiomers.
Conclusion
The protocols outlined in this application note provide a comprehensive and scientifically grounded approach to the purification of 6-Fluoro-2,3-dihydro-1H-inden-1-ol. By leveraging the principles of normal-phase flash chromatography and chiral separation, researchers can effectively isolate this key pharmaceutical intermediate in high purity, both as a racemic mixture and as individual enantiomers. The provided methodologies are intended as a starting point and can be further optimized to meet the specific requirements of a given synthetic mixture and desired purity level.
References
-
Chiral column chromatography. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
- Ahmed, M., Gwairgi, M., & Ghanem, A. (2014). Conventional chiralpak ID vs. capillary chiralpak ID‐3 amylose tris‐(3‐chlorophenylcarbamate)
- Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022). ACS Omega.
- Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds. (2022).
-
Successful flash chromatography. (n.d.). Biotage. Retrieved January 26, 2026, from [Link]
- Flash Chromatography Explained: A Comprehensive Guide. (2024). Chrom Tech, Inc.
-
University of Rochester, Department of Chemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved January 26, 2026, from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Column. Retrieved January 26, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved January 26, 2026, from [Link]
- Flash Chromatography: Principles & Applic
-
PubChem. (n.d.). 6-Fluoro-2,3-dihydro-1H-indole. Retrieved January 26, 2026, from [Link]
- An overview on flash chromatography. (2021). Indo American Journal of Pharmaceutical Sciences.
-
Columbia University. (n.d.). Column Chromatography. Retrieved January 26, 2026, from [Link]
- 4 Solvent Systems, Developing Chambers and Development. (n.d.).
- The Ultimate Guide to Flash Chromatography: Principles and Techniques. (2023). Microbioz India.
- Cui, J., et al. (2004). Synthesis of 6-fluoroindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 60(7), o841–o842.
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved January 26, 2026, from [Link]
- Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. (2020).
- The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. (2025).
- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023).
- Academic Festival: Oxidation of Indanol to Indanone Through the Optimization of Various Parameters of Microwave Irradi
-
Lead Sciences. (n.d.). 6-Fluoro-2,3-dihydro-1H-inden-5-ol. Retrieved January 26, 2026, from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. 37794-19-7|6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one|BLD Pharm [bldpharm.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Application of Polysaccharide‐Based Columns for the Separation of Racemic Mixtures Obtained Based on (R,S)‐2‐Octanol by Reversed‐Phase Chiral Liquid Chromatography[v1] | Preprints.org [preprints.org]
- 9. 6-fluoro-2,3-dihydro-1H-indol-2-one | C8H6FNO | CID 3731013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: A Detailed Guide to the ¹H NMR Spectral Analysis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
Abstract
This application note provides an in-depth technical guide for the ¹H NMR spectral analysis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol, a key intermediate in medicinal chemistry and drug development. As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. Instead, this guide synthesizes foundational NMR principles with field-proven insights to explain the causality behind experimental choices and spectral interpretation. We will explore the profound influence of the fluorine substituent and the hydroxyl group on the proton chemical shifts and coupling patterns. This document provides a robust, self-validating protocol for sample preparation and data acquisition, followed by a detailed, predictive analysis of the ¹H NMR spectrum, culminating in a complete assignment of all proton signals. This guide is intended for researchers, scientists, and drug development professionals who require a rigorous and practical understanding of NMR for the structural characterization of complex fluorinated molecules.
Foundational Principles: The Language of the Spectrum
Before delving into the protocol, it is crucial to understand the key NMR principles at play in the structure of 6-Fluoro-2,3-dihydro-1H-inden-1-ol. The presence of both a hydroxyl group and a fluorine atom creates a rich and informative, albeit complex, ¹H NMR spectrum.
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the electronic environment of the proton. Electron-withdrawing groups, like oxygen and fluorine, pull electron density away from adjacent protons, "deshielding" them from the external magnetic field and shifting their signals downfield (to a higher ppm value).
-
Spin-Spin Coupling (J-coupling): Protons on adjacent carbons (vicinal) or on the same carbon (geminal) influence each other's magnetic environment, causing their signals to split into multiplets. The spacing between the lines of a multiplet is the coupling constant, J, measured in Hertz (Hz).
-
The Influence of Fluorine (¹⁹F): The ¹⁹F nucleus has a spin of I = 1/2, just like a proton. Consequently, it couples to nearby protons through the bonding network, imparting additional splitting on their signals. This H-F coupling is often observed over multiple bonds (²JHF, ³JHF, ⁴JHF, etc.) and provides invaluable structural information.[1] The magnitude of these coupling constants is a key diagnostic tool.[2]
-
The Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.[3] In many common solvents like CDCl₃, it often appears as a broad singlet due to rapid chemical exchange with trace amounts of water, which averages out any coupling to adjacent protons. In anhydrous solvents like DMSO-d₆, this exchange is slowed, and the -OH proton can appear as a sharp multiplet, showing clear coupling to neighboring protons.
Experimental Design & Protocol
A high-quality spectrum is contingent upon meticulous sample preparation. This protocol is designed to be self-validating, ensuring reproducibility and accuracy.
Materials & Equipment
-
Analyte: 5-10 mg of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
-
NMR Tubes: High-quality, 5 mm NMR tubes (e.g., Wilmad 535-PP or equivalent)
-
Deuterated Solvent: 0.6-0.7 mL of Deuterated Chloroform (CDCl₃, 99.8% D) or Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)
-
Internal Standard: Tetramethylsilane (TMS) is often pre-dissolved in the deuterated solvent by the manufacturer (0.03-0.05% v/v).
-
Tools: Pasteur pipette, small vial for dissolution, vortex mixer (optional).
Sample Preparation Workflow
The choice of solvent is the first critical decision. CDCl₃ is a common choice for many organic molecules due to its excellent dissolving power and ease of removal.[4] However, the polar hydroxyl group in our analyte might lead to limited solubility or hydrogen bonding effects. DMSO-d₆ is an excellent alternative for polar compounds, with the added benefit of slowing down -OH proton exchange.[5] For this guide, we will proceed with CDCl₃ as the primary solvent, as it simplifies the aromatic region by avoiding the large residual solvent peak of DMSO-d₆.
Diagram 1: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Protocol
-
Weighing: Accurately weigh approximately 5-10 mg of 6-Fluoro-2,3-dihydro-1H-inden-1-ol into a small, clean, dry vial.[6]
-
Dissolution: Add ~0.6-0.7 mL of CDCl₃ to the vial. Gently swirl or vortex until the solid is completely dissolved. Using a secondary vial ensures that any insoluble impurities can be seen and avoided during transfer.[6]
-
Transfer: Using a clean glass Pasteur pipette, transfer the solution into a clean, unscratched NMR tube. Avoid transferring any particulate matter.
-
Acquisition: Place the sample in the NMR spectrometer. The instrument's software will perform locking and shimming procedures using the deuterium signal from the solvent.[7] Acquire the ¹H NMR spectrum. For a sample of this concentration, 16 to 32 scans should provide an excellent signal-to-noise ratio.
-
Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the TMS signal at 0.00 ppm.
Predictive Spectral Analysis & Interpretation
The true power of NMR lies in the detailed interpretation of the spectrum to confirm the molecular structure. Based on established principles of chemical shifts and coupling constants, we can predict the ¹H NMR spectrum of 6-Fluoro-2,3-dihydro-1H-inden-1-ol with high confidence.
Molecular Structure & Proton Environments
First, we must define the unique proton environments in the molecule. Due to the chiral center at C1, the two protons at C2 (H2a, H2b) and the two protons at C3 (H3a, H3b) are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.[8]
Diagram 2: Structure of 6-Fluoro-2,3-dihydro-1H-inden-1-ol with proton numbering.
Detailed Peak Assignment
-
Aromatic Protons (H4, H5, H7): δ ≈ 6.8 - 7.3 ppm
-
H7: This proton is ortho to the fluorine atom and meta to the fused aliphatic ring. It will be split by the adjacent H5 (JH7-H5 ≈ 8-9 Hz, ortho coupling) and by the fluorine atom three bonds away (³JH7-F ≈ 8-10 Hz). The signal will appear as a doublet of doublets (dd) .
-
H5: This proton is situated between H4 and H7 and is also coupled to the fluorine atom. It will be split by H4 (JH5-H4 ≈ 8-9 Hz, ortho coupling), H7 (JH5-H7 ≈ 8-9 Hz), and the fluorine four bonds away (⁴JH5-F ≈ 4-6 Hz). This will result in a complex multiplet, likely appearing as a triplet of doublets (td) or a doublet of doublet of doublets (ddd).
-
H4: This proton is furthest from the fluorine and will be split only by H5 (JH4-H5 ≈ 8-9 Hz). A small five-bond coupling to fluorine (⁵JH4-F) might be observable but is often negligible. This signal should appear as a doublet (d) or a narrow doublet of doublets.
-
-
Carbinol Proton (H1): δ ≈ 5.2 - 5.4 ppm
-
This proton is attached to the same carbon as the electron-withdrawing hydroxyl group, shifting it significantly downfield. It is coupled to the two diastereotopic protons on C2 (H2a and H2b). Assuming different coupling constants to each, it should appear as a doublet of doublets (dd) . For simplicity, if the coupling constants are similar, it may resolve as a triplet.
-
-
Benzylic Protons (H3a, H3b): δ ≈ 2.8 - 3.1 ppm
-
These protons are on the benzylic carbon (C3). As they are diastereotopic, they will have distinct chemical shifts. Each will be split by the other (geminal coupling, ²J ≈ 12-16 Hz) and by the two protons on C2. This will result in two separate, complex multiplets .
-
-
Aliphatic Protons (H2a, H2b): δ ≈ 1.9 - 2.6 ppm
-
These protons on C2 are also diastereotopic and will appear as two distinct signals. They are coupled to H1, each other (geminal coupling), and the two protons on C3. Their signals will be the most complex multiplets in the aliphatic region. The proton cis to the hydroxyl group is often shifted further downfield than the trans proton.
-
-
Hydroxyl Proton (OH): δ ≈ 1.5 - 3.0 ppm (variable)
-
In CDCl₃, this signal is typically a broad singlet that can appear over a wide range. Its integration should correspond to one proton. Adding a drop of D₂O to the NMR tube will cause this proton to exchange with deuterium, leading to the disappearance of the signal, which is a definitive method for its identification.
-
Quantitative Data Summary
The following table summarizes the predicted ¹H NMR data for 6-Fluoro-2,3-dihydro-1H-inden-1-ol in CDCl₃.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H4 | ~7.25 | 1H | d or dd | JH4-H5 ≈ 8.5 Hz |
| H7 | ~7.05 | 1H | dd | JH7-H5 ≈ 8.5 Hz, ³JH7-F ≈ 9.0 Hz |
| H5 | ~6.90 | 1H | td or ddd | JH5-H4/H7 ≈ 8.5 Hz, ⁴JH5-F ≈ 5.0 Hz |
| H1 | ~5.30 | 1H | dd or t | ³JH1-H2a/b ≈ 6.0 - 8.0 Hz |
| H3a / H3b | 2.80 - 3.10 | 2H | m | - |
| H2a / H2b | 1.90 - 2.60 | 2H | m | - |
| OH | 1.5 - 3.0 | 1H | br s | - |
Note: "m" denotes a complex, unresolved multiplet. "br s" denotes a broad singlet.
Conclusion
The ¹H NMR spectrum of 6-Fluoro-2,3-dihydro-1H-inden-1-ol provides a wealth of structural information that allows for its unambiguous identification. The key diagnostic features are the characteristic splitting patterns of the aromatic protons due to both H-H and H-F coupling, and the downfield chemical shift of the carbinol proton (H1). The diastereotopic nature of the aliphatic protons at C2 and C3 results in complex multiplets that confirm the rigidity and asymmetry of the five-membered ring. By following the detailed protocol and applying the interpretive principles outlined in this guide, researchers can confidently perform and analyze the ¹H NMR spectrum of this and similar fluorinated compounds, ensuring the structural integrity of key molecules in their research and development pipelines.
References
-
Gerig, J. T. (2001). Fluorine NMR. University of California, Santa Barbara. [Link]
-
Jovanović, J., et al. (2007). NMR Analysis of 2-(2',3'-dihydro-1'H-inden-1'-yl)-1H-indene. ResearchGate. [Link]
-
Reich, H. J. Coupling of Protons with Fluorine. University of Wisconsin. [Link]
-
Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. [Link]
-
Dalvit, C., & Vulpetti, A. (2019). An Overview of Fluorine NMR. ResearchGate. [Link]
-
Western University. (n.d.). NMR Sample Preparation. [Link]
-
Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]
-
Michigan State University. (n.d.). Proton NMR Table. Department of Chemistry. [Link]
-
Habtemariam, S. (2021). Answer to "How can I analyze using NMR spectroscopy; my compound is only soluble in hot methanol?". ResearchGate. [Link]
-
Chemistry LibreTexts. (2021). ¹H NMR Spectra and Interpretation. [Link]
-
University of Western Ontario. (n.d.). NMR Sample Preparation Notes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Proton NMR Table [www2.chemistry.msu.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. publish.uwo.ca [publish.uwo.ca]
- 8. ekwan.github.io [ekwan.github.io]
"6-Fluoro-2,3-dihydro-1h-inden-1-ol" mass spectrometry fragmentation
An Application Note on the Mass Spectrometry Fragmentation of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
Authored by: A Senior Application Scientist
Introduction
The proposed fragmentation pathways are based on well-documented fragmentation mechanisms for alcohols, fluorinated compounds, and cyclic aromatic systems.[1][2][3][4] The presence of the aromatic ring is expected to stabilize the molecular ion, making it observable.[1] Key fragmentation routes are anticipated to involve the loss of water from the alcohol moiety, alpha-cleavage of the five-membered ring, and potential loss of hydrogen fluoride (HF) from the fluorinated benzene ring.[1][4]
Predicted Electron Ionization Fragmentation Pathway
Under electron ionization (EI), 6-Fluoro-2,3-dihydro-1H-inden-1-ol is expected to undergo several characteristic fragmentation reactions. The initial ionization will form a molecular ion (M•+), which will then fragment through various pathways as outlined below. The stability of the aromatic system suggests that a discernible molecular ion peak should be present in the spectrum.
Diagram of Proposed Fragmentation Pathways
Caption: Proposed EI fragmentation of 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Explanation of Fragmentation Pathways
-
Molecular Ion (m/z 152): The initial event is the removal of an electron to form the molecular ion (M•+). The presence of the aromatic ring provides stability, so a peak at m/z 152 is expected.
-
Dehydration (Loss of H₂O, m/z 134): This is a very common fragmentation pathway for alcohols.[4][5] The loss of a water molecule (18 amu) from the molecular ion results in a fragment ion at m/z 134. This is often a prominent peak in the mass spectra of cyclic alcohols.[1]
-
Alpha-Cleavage (Loss of Ethene, m/z 124): Alpha-cleavage involves the breaking of a C-C bond adjacent to the carbon bearing the hydroxyl group.[4][5] For 6-Fluoro-2,3-dihydro-1H-inden-1-ol, this would involve the cleavage of the C1-C2 and C3-C3a bonds, leading to the expulsion of an ethene molecule (C₂H₄, 28 amu). This results in a resonance-stabilized cation at m/z 124.
-
Loss of Hydrogen Fluoride (HF, m/z 132): The presence of a fluorine atom on the aromatic ring introduces the possibility of losing HF (20 amu).[1] This would lead to a fragment ion at m/z 132.
-
Secondary Fragmentations: The primary fragment ions can undergo further fragmentation. For instance, the fragment at m/z 134 may lose a CHO radical to form a stable aromatic cation.
Quantitative Data Summary
The following table summarizes the predicted key ions, their mass-to-charge ratio (m/z), and the corresponding neutral loss from the molecular ion.
| Proposed Fragment | m/z | Neutral Loss | Formula of Neutral Loss |
| Molecular Ion [M]•+ | 152 | - | - |
| [M - H₂O]•+ | 134 | 18 | H₂O |
| [M - HF]•+ | 132 | 20 | HF |
| [M - C₂H₄]•+ | 124 | 28 | C₂H₄ |
| [M - H₂O - H]•+ | 133 | 19 | H₂O + H |
| [M - CHO]•+ | 123 | 29 | CHO |
Experimental Protocol: GC-MS Analysis
This protocol provides a standard method for the analysis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol using a gas chromatograph coupled to a mass spectrometer with an electron ionization source.
1. Sample Preparation
-
Solvent: Use a high-purity, volatile solvent such as methanol, acetonitrile, or ethyl acetate.
-
Concentration: Prepare a stock solution of the analyte at 1 mg/mL. Dilute this stock solution to a final concentration of 1-10 µg/mL for injection.
-
Self-Validation: Run a solvent blank before and after the sample analysis to ensure no carryover or solvent contamination.
2. Gas Chromatography (GC) Conditions
-
GC System: Agilent 8890 GC or equivalent.
-
Column: A non-polar or mid-polar capillary column is recommended, such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 1 minute.
-
Ramp: 20 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.[6]
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 300.
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak).
-
Data Acquisition: Full scan mode.
Workflow for GC-MS Analysis
Caption: Standard workflow for GC-MS analysis of a small molecule.
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. The use of solvent blanks confirms the absence of system contamination. The predicted fragmentation patterns provide a basis for confirming the identity of the target compound. For absolute confirmation, comparison with a certified reference standard is recommended. The stability of the GC retention time and the consistency of the mass spectrum across multiple injections will ensure the reliability of the identification.
Conclusion
This application note provides a comprehensive, albeit predictive, guide to the mass spectrometric fragmentation of 6-Fluoro-2,3-dihydro-1H-inden-1-ol. By understanding the fundamental fragmentation pathways of related chemical structures, a reliable prediction of its mass spectrum can be made. The provided GC-MS protocol offers a robust starting point for the analysis of this and similar compounds. This information is valuable for researchers in drug discovery and development for the rapid and accurate identification of fluorinated indanol derivatives.
References
- McMaster, M. C. (2005). GC/MS: A Practical User's Guide. John Wiley & Sons.
- Mohler, F. L., Bloom, E. G., Wells, E. J., Lengel, J. H., & Wise, C. E. (1949). Mass spectra of fluorocarbons.
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
Wade, L. G., & Simek, J. W. (2017). Organic Chemistry. Pearson. Information on alcohol fragmentation is widely available in standard organic chemistry textbooks. A representative example is available at: [Link]
-
Gao, H., et al. (2004). Electron ionization mass spectra of indolenines obtained using sector and ion trap mass spectrometers. Journal of the American Society for Mass Spectrometry, 15(7), 988–997. Available at: [Link]
-
Todua, N., et al. (2014). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercanto and amino benzoic acids. Journal of Mass Spectrometry, 49(12), 1264-1275. Available at: [Link]
-
NIST. (n.d.). 1H-Inden-1-one, 2,3-dihydro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]
-
Chemistry Catalyst. (2023, January 16). UCF CHM2211 Chapter 14.29 - List of Fragmentation Patterns [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information On the selective acid-catalysed dehydration of 1,2,6-hexanetriol. RSC. Available at: [Link]
-
Agrawal, R., et al. (2024). Electron impact partial and total ionization cross sections of R-carvone (C10H14O), 2-butanol (C4H10O), imidazole (C3H4N2) and 2-nitroimidazole (C3H3N3O2). arXiv preprint arXiv:2312.13001. Available at: [Link]
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Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved January 26, 2026, from [Link]
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NIST. (n.d.). 1H-Inden-1-one, 5-fluoro-2,3-dihydro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved January 26, 2026, from [Link]
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Semantic Scholar. (n.d.). Electron Ionization Mass Spectra of Derivatives of Hydroxyl , Mercapto and Amino Benzoic Acids. Retrieved January 26, 2026, from [Link]
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Pozo, O. J., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(S3), e8714. Available at: [Link]
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The Strategic Utility of 6-Fluoro-2,3-dihydro-1H-inden-1-ol as a Key Synthetic Intermediate in Drug Discovery
Introduction: The Significance of Fluorinated Indanol Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed tactic to enhance the pharmacological properties of therapeutic agents. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the C-F bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa. When integrated into rigid bicyclic systems like the indane framework, these effects are often amplified, providing medicinal chemists with a powerful tool for rational drug design.
6-Fluoro-2,3-dihydro-1H-inden-1-ol, a fluorinated derivative of indanol, has emerged as a valuable and versatile synthetic intermediate. Its utility stems from the presence of a chiral center at the C1 position and the strategic placement of a fluorine atom on the aromatic ring. The hydroxyl group serves as a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities. Furthermore, the stereochemistry of the hydroxyl group is often critical for the biological activity of the final drug molecule, making the enantioselective synthesis of this intermediate a topic of significant interest.
This technical guide provides an in-depth exploration of 6-Fluoro-2,3-dihydro-1H-inden-1-ol as a synthetic intermediate. We will delve into detailed protocols for its stereoselective synthesis and its subsequent conversion into key downstream building blocks, with a particular focus on its application in the synthesis of potent kinase inhibitors.
Part 1: Stereoselective Synthesis of Chiral 6-Fluoro-2,3-dihydro-1H-inden-1-ol
The asymmetric reduction of the prochiral ketone, 6-fluoro-2,3-dihydro-1H-inden-1-one, is the most direct and efficient route to access enantiomerically enriched (R)- and (S)-6-Fluoro-2,3-dihydro-1H-inden-1-ol. Among the arsenal of asymmetric reduction methods, the Corey-Bakshi-Shibata (CBS) reduction stands out for its high enantioselectivity, predictability, and operational simplicity.[1] This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source to the ketone.[2][3][4]
Causality Behind the Experimental Choices in CBS Reduction
The choice of the CBS catalyst is pivotal for achieving high enantioselectivity. The catalyst, derived from a chiral amino alcohol (most commonly (S)- or (R)-prolinol), creates a chiral environment around the boron center. The ketone substrate coordinates to the Lewis acidic boron atom in a specific orientation to minimize steric interactions between the ketone's substituents and the catalyst's chiral framework. This pre-organization dictates the facial selectivity of the hydride transfer from the borane-catalyst complex, leading to the formation of one enantiomer of the alcohol in high excess. The use of borane-dimethyl sulfide complex (BMS) or borane-THF complex as the hydride source is standard, offering good reactivity and handling characteristics. The reaction is typically conducted at low temperatures to enhance enantioselectivity by minimizing the background, non-catalyzed reduction.
Experimental Protocol: Asymmetric Reduction of 6-Fluoro-2,3-dihydro-1H-inden-1-one via CBS Reduction
This protocol describes the synthesis of (S)-6-Fluoro-2,3-dihydro-1H-inden-1-ol using the (R)-CBS-oxazaborolidine catalyst. The corresponding (R)-alcohol can be obtained by using the (S)-CBS catalyst.
Materials:
-
6-Fluoro-2,3-dihydro-1H-inden-1-one
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 6-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq).
-
Dissolve the ketone in anhydrous THF (5 mL per 1 mmol of ketone).
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) dropwise.
-
After stirring for 15 minutes at 0 °C, add borane-dimethyl sulfide complex (0.6 eq) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol (2 mL per 1 mmol of ketone) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
To the residue, add ethyl acetate and 1 M HCl. Stir vigorously for 15 minutes.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by saturated aqueous NaCl.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired (S)-6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Data Presentation:
| Entry | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (R)-CBS | (S)-6-Fluoro-2,3-dihydro-1H-inden-1-ol | >95 | >98 |
| 2 | (S)-CBS | (R)-6-Fluoro-2,3-dihydro-1H-inden-1-ol | >95 | >98 |
Typical results based on literature for similar substrates.
Experimental Workflow:
Caption: Asymmetric synthesis of (S)-6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Part 2: Conversion of Chiral 6-Fluoro-2,3-dihydro-1H-inden-1-ol to the Corresponding Amine
The conversion of the chiral alcohol to the corresponding amine is a pivotal step in leveraging 6-Fluoro-2,3-dihydro-1H-inden-1-ol as an intermediate. The resulting chiral 6-fluoro-1-aminoindane is a common building block in many pharmaceutical agents. The Mitsunobu reaction is an exceptionally useful method for this transformation as it proceeds with a complete inversion of stereochemistry, allowing for the synthesis of the enantiomerically pure amine from the corresponding alcohol.[5][6][7][8]
Causality Behind the Experimental Choices in the Mitsunobu Reaction
The Mitsunobu reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[5] This in situ activation converts the hydroxyl group into a good leaving group. The choice of the nitrogen nucleophile is critical. While direct use of ammonia is challenging, more acidic nitrogen sources like phthalimide or hydrazoic acid (generated in situ from sodium azide and an acid) are commonly employed. The subsequent removal of the protecting group (in the case of phthalimide) or reduction of the azide yields the desired primary amine. The reaction is known for its reliability and stereospecificity (Sₙ2-type inversion).
Experimental Protocol: Synthesis of (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine from (S)-6-Fluoro-2,3-dihydro-1H-inden-1-ol
This protocol details the conversion of (S)-alcohol to the (R)-amine via a two-step sequence involving a Mitsunobu reaction with phthalimide followed by hydrazinolysis.
Materials:
-
(S)-6-Fluoro-2,3-dihydro-1H-inden-1-ol
-
Phthalimide
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: Mitsunobu Reaction
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-6-Fluoro-2,3-dihydro-1H-inden-1-ol (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.2 eq).
-
Dissolve the solids in anhydrous THF (10 mL per 1 mmol of alcohol).
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add DIAD (1.2 eq) dropwise over 20 minutes, ensuring the internal temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the N-(6-fluoro-2,3-dihydro-1H-inden-1-yl)phthalimide.
Step 2: Hydrazinolysis
-
Dissolve the phthalimide-protected amine from Step 1 in ethanol (10 mL per 1 mmol).
-
To the solution, add hydrazine hydrate (5.0 eq).
-
Heat the mixture to reflux and maintain for 4 hours.
-
Cool the reaction to room temperature. A white precipitate (phthalhydrazide) will form.
-
Filter the mixture and wash the solid with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine. Further purification can be achieved by chromatography or crystallization if necessary.
Experimental Workflow:
Caption: Synthesis of (R)-6-fluoro-1-aminoindane via Mitsunobu reaction.
Part 3: Application in the Synthesis of Kinase Inhibitors
Chiral 6-fluoro-1-aminoindane is a valuable precursor for the synthesis of a variety of kinase inhibitors. The indane scaffold can serve as a key structural element that orients other functionalities for optimal interaction with the kinase active site. The fluorine atom can enhance binding affinity and improve metabolic stability.
A notable example of a class of compounds where this intermediate is relevant are inhibitors of NADPH oxidase 2 (NOX2). While a direct synthesis of a specific NOX2 inhibitor from 6-fluoro-1-aminoindane is not detailed in the immediate literature, the structural similarity of this building block to moieties present in known inhibitors suggests its potential application. The primary amine of 6-fluoro-1-aminoindane can be further functionalized, for instance, through N-alkylation, acylation, or participation in cross-coupling reactions to construct more complex heterocyclic systems commonly found in kinase inhibitors.
Conclusion
6-Fluoro-2,3-dihydro-1H-inden-1-ol is a strategically important synthetic intermediate in medicinal chemistry. Its value is underscored by the presence of a modifiable hydroxyl group at a chiral center and a fluorine atom that can impart favorable drug-like properties. The ability to synthesize this intermediate in high enantiopurity through well-established methods like the CBS reduction, and its subsequent stereospecific conversion to the corresponding amine via the Mitsunobu reaction, provides a reliable pathway to valuable chiral building blocks. These building blocks are poised for elaboration into a diverse range of biologically active molecules, particularly in the ever-evolving field of kinase inhibitor research. The protocols and insights provided in this guide are intended to empower researchers in their efforts to design and synthesize the next generation of therapeutic agents.
References
- Hughes, D. L. The Mitsunobu Reaction. Organic Reactions. 1992, 42, 335–656.
- Cui, D.; Zhang, C.; Kawamura, M.; Shimada, S. A mild and efficient intramolecular Friedel–Crafts reaction for the synthesis of 1-indanones catalyzed by Tb(OTf)3. Tetrahedron Letters. 2004, 45(8), 1741-1745.
- Corey, E. J.; Bakshi, R. K.; Shibata, S. A stable and easily prepared catalyst for the enantioselective reduction of ketones. Applications to multistep synthesis. Journal of the American Chemical Society. 1987, 109(18), 5551–5553.
- Noyori, R.; Ohkuma, T. Asymmetric Catalysis by Architectural and Functional Molecular Engineering: Practical Chemo- and Stereoselective Hydrogenation of Ketones.
- Senanayake, C. H.; Roberts, F. E.; DiMichele, L. M.; Ryan, K. M.; Liu, J.; Fredenburgh, L. E.; Foster, B. S.; Douglas, A. W.; Larsen, R. D.; Verhoeven, T. R.; Reider, P. J. The role of 1-amino-2-indanol in the preparation of the HIV-1 protease inhibitor indinavir sulfate. Tetrahedron Letters. 1995, 36(22), 3993-3996.
- Didier, E.; Loubinoux, B.; Ramos, G.; Rihs, G. Enantioselective synthesis of cis-1-amino-2-indanol. Tetrahedron. 1991, 47(27), 4941-4958.
- Thompson, A. S.; Humphrey, G. R.; DeMarco, A. M.; Mathre, D. J.; Grabowski, E. J. J. A practical synthesis of a chiral 1-aminoindan. The Journal of Organic Chemistry. 1993, 58(22), 5886–5888.
- Li, G.; Patel, D.; Horgan, S. W. A practical and highly enantioselective synthesis of (1R,2S)- and (1S,2R)-1-amino-2-indanol. Tetrahedron: Asymmetry. 1997, 8(11), 1795-1800.
- Mitsunobu, O. The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis. 1981, 1981(1), 1-28.
- Ghosh, A. K.; Thompson, W. J.; Holloway, M. K.; McKee, S. P.; Duong, T. T.; Lee, H. Y.; Munson, P. M.; Smith, A. M.; Wai, J. M.; Darke, P. L. Potent HIV protease inhibitors: the development of indanones and related structures. Journal of Medicinal Chemistry. 1993, 36(16), 2300-2310.
- Koppel, I.; Koppel, J.; Degerbeck, F.; Grehn, L.; Ragnarsson, U. The Mitsunobu Reaction in Peptide Chemistry. Scope and Limitations. The Journal of Organic Chemistry. 1991, 56(25), 7172-7174.
- Itsuno, S.; Ito, K.; Hirao, A.; Nakahama, S. Asymmetric reduction of aromatic ketones with the reagent prepared from borane and chiral amino alcohols.
-
National Center for Biotechnology Information. 6-Fluoroindan-1-one. PubChem. Available at: [Link].
-
Myers, A. G. The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Available at: [Link].
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Organic Chemistry Portal. Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link].
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Chem-Station. Noyori Asymmetric Transfer Hydrogenation. Chem-Station. Available at: [Link].
- Stemmler, R. T. CBS Oxazaborolidines - Versatile Catalysts for Asymmetric Synthesis. Synlett. 2007, (6), 997-998.
- Schreiner, P. R. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Angewandte Chemie International Edition. 2017, 56(42), 12878-12882.
-
Wikipedia. Asymmetric hydrogenation. Wikipedia. Available at: [Link].
- Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. STEREOSELECTIVE SYNTHESIS OF (R)-AMINO INDANS USING TRANSAMINASE ENZYMES. AJPAMC. 2020, 8(3), 132-137.
- Hossain, M. I.; et al. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. 2018, 23(9), 2349.
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Application Notes & Protocols: Unlocking the Neuroprotective Potential of 6-Fluoro-2,3-dihydro-1H-inden-1-ol Derivatives
Abstract: The 1-indanone scaffold and its derivatives represent a class of compounds with a remarkable breadth of biological activities, including applications as antiviral, anti-inflammatory, and anticancer agents.[1] Of particular interest is their potential in treating neurodegenerative diseases, such as Alzheimer's disease.[1] This guide focuses on the 6-Fluoro-2,3-dihydro-1H-inden-1-ol chemical backbone, a structure poised for exploration in neuropharmacology. The strategic inclusion of a fluorine atom is a well-established medicinal chemistry technique to enhance metabolic stability and target binding affinity.[2] These application notes provide a comprehensive framework for researchers and drug development professionals to investigate the neuroprotective properties of novel derivatives based on this scaffold, with a primary focus on the inhibition of acetylcholinesterase (AChE), a key therapeutic target in Alzheimer's disease.
Scientific Rationale: Targeting Acetylcholinesterase in Neurodegeneration
Acetylcholinesterase (AChE) is a pivotal enzyme in the central nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (ACh) and terminating synaptic transmission. In pathologies like Alzheimer's disease, a deficit in cholinergic function contributes significantly to cognitive decline. Inhibiting AChE increases the levels of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a cornerstone of symptomatic treatment for Alzheimer's.[3]
The rigid, lipophilic scaffold of indane derivatives makes them excellent candidates for designing selective receptor modulators and enzyme inhibitors that can penetrate the central nervous system.[2] Derivatives of the related 1-indanone core have already been identified as promising agents for Alzheimer's treatment.[1] Therefore, synthesizing and screening a library of 6-Fluoro-2,3-dihydro-1H-inden-1-ol derivatives is a scientifically grounded strategy for discovering novel neuroprotective agents and potential Alzheimer's therapeutics.
General Workflow for Screening and Validation
A systematic approach is essential for identifying and validating lead compounds. The workflow should progress from high-throughput in vitro screening to more complex cell-based assays and, ultimately, to in vivo validation for the most promising candidates.
Figure 1: A multi-phase workflow for identifying neuroprotective lead compounds.
Application Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay
This protocol details a colorimetric method for measuring AChE activity based on the Ellman method, which is highly suitable for high-throughput screening.[3][4]
Principle of the Assay
Acetylcholinesterase hydrolyzes the substrate acetylthiocholine iodide (ATCI) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion whose concentration can be determined by measuring the absorbance at 412 nm.[3] The rate of color change is directly proportional to AChE activity.
Figure 2: Mechanism of the colorimetric AChE inhibition assay.
Materials and Reagents
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm[3]
-
Recombinant Human Acetylcholinesterase (AChE)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
Acetylthiocholine Iodide (ATCI), the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Test Compounds (6-Fluoro-2,3-dihydro-1H-inden-1-ol derivatives) dissolved in DMSO
-
Positive Control: Donepezil or Tacrine[5]
-
Negative Control: DMSO (vehicle)
Step-by-Step Protocol
Causality: This procedure is designed to pre-incubate the enzyme with the inhibitor, allowing for binding to occur before the substrate is introduced. This is crucial for accurately measuring inhibitory potential.
-
Plate Preparation : Design the plate layout to include wells for blanks, negative controls, positive controls, and various concentrations of each test compound.
-
Enzyme and Inhibitor Incubation :
-
To each well (except the blank), add 20 µL of AChE solution (diluted in buffer to a final concentration of ~0.05-0.1 U/mL).
-
Add 20 µL of the test compound dilution or control (Positive/Negative).
-
For the blank wells, add 40 µL of buffer.
-
Gently mix and incubate the plate at room temperature for 15-30 minutes.[3][4]
-
-
Reaction Initiation :
-
Prepare a fresh reaction mixture containing DTNB and ATCI in buffer.
-
To initiate the reaction, add 50 µL of the DTNB solution followed by 50 µL of the ATCI solution to all wells.[3]
-
-
Measurement :
Data Analysis and Interpretation
-
Calculate Reaction Rate : For each well, plot absorbance versus time. The slope of the linear portion of this curve represents the reaction rate (ΔAbs/min).[3]
-
Calculate Percentage Inhibition : Use the following formula to determine the inhibition for each concentration of your test compound[3]: % Inhibition = [ (Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control ] x 100
-
Determine IC50 Value : The IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%. Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[3]
Data Presentation
Organize quantitative data systematically to allow for clear comparison between derivatives and controls.
| Test Compound | Concentration Range Tested (µM) | IC50 (µM) | Positive Control (Donepezil) IC50 (µM) |
| Derivative 1 | 0.01 - 100 | To be determined | 0.025 ± 0.003 |
| Derivative 2 | 0.01 - 100 | To be determined | 0.025 ± 0.003 |
| Derivative 3 | 0.01 - 100 | To be determined | 0.025 ± 0.003 |
Table adapted from BenchChem protocols.[3]
Application Protocol 2: In Vitro Neuroprotection Assay (Cell-Based)
This protocol assesses the ability of a test compound to protect neuronal cells from induced stress or toxicity, providing a more direct measure of neuroprotective activity.
Principle of the Assay
Neuronal cell lines (e.g., mouse hippocampal HT22 or human neuroblastoma SH-SY5Y) are pre-treated with the test compounds and then exposed to a neurotoxic agent, such as hydrogen peroxide (H₂O₂) to induce oxidative stress or glutamate to induce excitotoxicity.[6][7] Cell viability is then measured using a colorimetric assay like the MTT assay. A successful neuroprotective compound will result in higher cell viability compared to the toxin-treated control.
Materials and Reagents
-
Neuronal cell line (e.g., HT22)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Neurotoxin (e.g., Hydrogen Peroxide or Glutamate)
-
Test Compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Step-by-Step Protocol
-
Cell Seeding : Seed HT22 cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Pre-treatment : Remove the medium and add fresh medium containing various concentrations of the test compounds. Include vehicle-only (DMSO) controls. Incubate for 1-2 hours.
-
Induction of Neurotoxicity : Add the neurotoxin (e.g., H₂O₂) to all wells except the "untreated control" group to achieve a final concentration that induces ~50% cell death (this concentration must be optimized beforehand).
-
Incubation : Incubate the cells for 24 hours under standard cell culture conditions.
-
Cell Viability Assessment (MTT Assay) :
-
Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis
-
Normalize the absorbance readings to the untreated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the test compound concentration to visualize the dose-dependent neuroprotective effect.
Advanced Characterization and Future Directions
Compounds that demonstrate potent AChE inhibition and significant neuroprotective effects in cell-based assays should be advanced for further characterization.
-
Mechanism of Action : Molecular docking studies can be employed to predict how the derivatives bind to the active site of AChE, providing insights for further structural optimization.[8]
-
In Vivo Validation : The most promising lead compounds should be tested in animal models of neurodegeneration to evaluate their efficacy in a complex biological system.[9] These studies often assess cognitive function through behavioral tests alongside biochemical and histological analysis of brain tissue.[10][11] Key markers to evaluate include levels of antioxidants like glutathione and the activity of enzymes such as superoxide dismutase.[10][11]
Conclusion
The 6-Fluoro-2,3-dihydro-1H-inden-1-ol scaffold is a promising starting point for the development of novel neuroprotective agents. By leveraging the established link between indanone structures and CNS activity, researchers can apply the systematic screening protocols outlined in this guide to identify and validate new inhibitors of acetylcholinesterase and other potential drug candidates for the treatment of neurodegenerative diseases.
References
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-
Chniti, B., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. PubMed Central. Available at: [Link]
- Lead Sciences. (n.d.). 6-Fluoro-2,3-dihydro-1H-inden-5-ol.
- Biomall. (n.d.). 6-Fluoro-2,3-dihydro-1H-inden-1-one, 500mg.
-
Reddy, D. R. S., & Namratha, R. J. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. ResearchGate. Available at: [Link]
-
Akopian, G., et al. (2023). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PMC. Available at: [Link]
-
Rogolino, D., et al. (2024). Inhibitory interactions of the 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one scaffold with Bunyavirales cap-snatching endonucleases expose relevant drug design features. PubMed. Available at: [Link]
-
Santillo, M. F. (2019). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Acetylcholinesterase Inhibition Studies.
-
Akopian, G., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org. Available at: [Link]
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Reddy, D. R. S., & Namratha, R. J. (2013). Synthesis and biological evaluation of 6-fluoro benzothiazole substituted pyrazolo azetidinones. Der Pharma Chemica. Available at: [Link]
- Santa Cruz Biotechnology. (n.d.). 6-Fluoro-2,3-dihydro-1H-indole.
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NHS. (2022). Prescribing Framework for Acetylcholinesterase Inhibitors and Memantine for the Treatment and Management of Dementia. Available at: [Link]
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Maher, P., & Schubert, D. (2009). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC. Available at: [Link]
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Aarts, M., & Tymianski, M. (2018). How to Pick a Neuroprotective Drug in Stroke Without Losing Your Mind?. MDPI. Available at: [Link]
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Howard, R., & O'Brien, J. (2007). Cardiovascular monitoring with acetylcholinesterase inhibitors: a clinical protocol. Cambridge University Press. Available at: [Link]
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Niharika, P., et al. (2022). Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. ResearchGate. Available at: [Link]
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Tresscher, S., & Traystman, R. (2008). Methodological Quality of Animal Studies of Neuroprotective Agents Currently in Phase II/III Acute Ischemic Stroke Trials. AHA Journals. Available at: [Link]
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Kapustikova, I., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. MDPI. Available at: [Link]
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Zaytsev, A. V., et al. (2024). 6,7,8,9-Tetrafluoro-11H-indeno[1,2-b]quinoxalin-11-one. MDPI. Available at: [Link]
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Sadowska, B., & Mlynarski, J. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available at: [Link]
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Kanwal, M., et al. (2022). Synthesis, characterization, in-silico, and pharmacological evaluation of new 2-amino-6-trifluoromethoxy benzothiazole derivatives. PubMed. Available at: [Link]
-
Chen, Y.-L., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. PMC. Available at: [Link]
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Li, Y., et al. (2015). Synthesis and Biological Activities of 6-Hydroxyaurone Derivatives. ResearchGate. Available at: [Link]
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El-Sharkawy, M. A., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. Available at: [Link]
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Application Notes and Protocols for Evaluating "6-Fluoro-2,3-dihydro-1h-inden-1-ol" in MAO-B Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Monoamine Oxidase B (MAO-B) in Neurodegenerative Diseases
Monoamine oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane that plays a pivotal role in the catabolism of monoamine neurotransmitters, particularly dopamine.[1][2][3] Its activity is central to maintaining neurotransmitter homeostasis within the central nervous system. Dysregulation of MAO-B has been implicated in the pathophysiology of several age-related neurodegenerative disorders, most notably Parkinson's disease and Alzheimer's disease.[4][5][6] In these conditions, increased MAO-B activity contributes to a decline in dopamine levels and an increase in oxidative stress through the production of hydrogen peroxide (H₂O₂), a reactive oxygen species.[3][6] This oxidative stress can lead to neuronal damage and apoptosis, exacerbating disease progression.[6]
The therapeutic potential of MAO-B inhibitors is well-established, with drugs like selegiline and rasagiline being used to manage the symptoms of Parkinson's disease.[7][8][][10] By inhibiting MAO-B, these drugs increase the synaptic availability of dopamine and reduce the formation of neurotoxic byproducts.[10] Consequently, the discovery and characterization of novel MAO-B inhibitors remain a key focus in the development of new therapies for neurodegenerative diseases. This document provides a comprehensive guide for the evaluation of "6-Fluoro-2,3-dihydro-1h-inden-1-ol" as a potential MAO-B inhibitor using a robust and sensitive fluorometric assay.
Principle of the Fluorometric MAO-B Inhibition Assay
The protocol outlined below is a fluorometric, high-throughput screening-compatible assay for determining the inhibitory potential of "6-Fluoro-2,3-dihydro-1h-inden-1-ol" on MAO-B activity. The assay is based on the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-B-catalyzed oxidative deamination of a suitable substrate, such as tyramine or benzylamine.[7][8][11] In the presence of horseradish peroxidase (HRP), the generated H₂O₂ reacts with a highly sensitive probe to produce a fluorescent product. The intensity of the fluorescence is directly proportional to the amount of H₂O₂ produced and thus to the MAO-B activity. A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO-B.
Experimental Workflow for MAO-B Inhibition Assay
Figure 1. A schematic overview of the experimental workflow for the MAO-B inhibition assay.
Detailed Protocol: Fluorometric MAO-B Inhibition Assay
This protocol is designed for a 96-well microplate format, suitable for screening and IC₅₀ determination.
I. Materials and Reagents
-
Enzyme: Recombinant human MAO-B (rhMAO-B). Using a recombinant source ensures high purity and batch-to-batch consistency.[4][12] Sources include baculovirus-infected insect cells or transfected bacterial cells.[12][13][14] Store at -80°C as per the manufacturer's instructions.[7][14]
-
Test Compound: 6-Fluoro-2,3-dihydro-1h-inden-1-ol.
-
Positive Control Inhibitor: Selegiline (a potent and selective MAO-B inhibitor).[7][8]
-
Fluorometric Probe: A sensitive probe that reacts with H₂O₂ in the presence of HRP.
-
Horseradish Peroxidase (HRP): Enzyme for the detection reaction.
-
Assay Buffer: e.g., 100 mM potassium phosphate buffer, pH 7.4.
-
Solvent for Test Compound: Dimethyl sulfoxide (DMSO), cell culture grade.
-
Microplates: Black, flat-bottom 96-well plates to minimize background fluorescence.[7][11]
-
Microplate Reader: Capable of fluorescence detection at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.[11][15]
II. Reagent Preparation
-
MAO-B Assay Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Store at 4°C.
-
Recombinant Human MAO-B Enzyme: Reconstitute the lyophilized enzyme in the assay buffer to the recommended stock concentration. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[7] On the day of the experiment, dilute the enzyme to the working concentration in the assay buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Test Compound (6-Fluoro-2,3-dihydro-1h-inden-1-ol): Prepare a 10 mM stock solution in 100% DMSO. From this stock, create a series of dilutions in DMSO to achieve the desired final assay concentrations.
-
Positive Control (Selegiline): Prepare a stock solution and serial dilutions in DMSO, similar to the test compound.
-
MAO-B Substrate: Reconstitute the substrate (e.g., Tyramine) in ultrapure water to a stock concentration of 100 mM. Store at -20°C.[7]
-
Reaction Mix: On the day of the experiment, prepare a reaction mix containing the fluorometric probe, HRP, and the MAO-B substrate in the assay buffer. The final concentrations should be optimized based on the kit manufacturer's recommendations or literature. Protect this solution from light.[15]
III. Assay Procedure
-
Compound Plating:
-
Add 2 µL of the serially diluted "6-Fluoro-2,3-dihydro-1h-inden-1-ol" or Selegiline to the appropriate wells of the 96-well plate.
-
For the 100% activity control (no inhibition), add 2 µL of DMSO.
-
For the background control (no enzyme), add 2 µL of DMSO.
-
-
Enzyme Addition and Pre-incubation:
-
Add 48 µL of the diluted rhMAO-B enzyme solution to all wells except the background control wells.
-
To the background control wells, add 48 µL of assay buffer.
-
Mix gently by tapping the plate.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the test compound to interact with the enzyme.[8][11]
-
-
Initiation of Reaction:
-
Add 50 µL of the freshly prepared Reaction Mix to all wells. The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may need to be determined to ensure the reaction is within the linear range.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm using a microplate reader.
-
IV. Data Analysis and Interpretation
-
Background Subtraction: Subtract the average fluorescence of the background control wells from all other fluorescence readings.
-
Calculation of Percent Inhibition:
-
The percent inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [1 - (Fluorescence of Test Compound Well / Fluorescence of 100% Activity Control Well)] x 100
-
-
IC₅₀ Determination:
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, SigmaPlot) to determine the IC₅₀ value (the concentration of the inhibitor that reduces enzyme activity by 50%).
-
Data Presentation: A Comparative Overview
The following table provides a template for summarizing the inhibitory activities of "6-Fluoro-2,3-dihydro-1h-inden-1-ol" and the positive control.
| Compound | IC₅₀ (µM) | Maximum Inhibition (%) |
| 6-Fluoro-2,3-dihydro-1h-inden-1-ol | TBD | TBD |
| Selegiline (Positive Control) | TBD | TBD |
TBD: To be determined experimentally.
Mechanism of MAO-B Catalysis and Inhibition
Figure 2. A simplified diagram illustrating the catalytic action of MAO-B and the mechanism of inhibition.
Troubleshooting and Scientific Considerations
-
High Background Fluorescence: This may be due to contamination of reagents or the microplate. Ensure all materials are clean and use high-quality reagents. The fluorometric probe may also have some intrinsic fluorescence; proper background subtraction is crucial.
-
Low Signal-to-Background Ratio: The concentration of the MAO-B enzyme or the substrate may be too low. Optimize these concentrations to achieve a robust signal.
-
Compound Interference: The test compound itself may be fluorescent at the assay wavelengths or may interfere with the detection chemistry. To test for this, run a control with the test compound, probe, and HRP, but without the MAO-B enzyme.
-
Compound Solubility: "6-Fluoro-2,3-dihydro-1h-inden-1-ol" may have limited solubility in aqueous buffer. Ensure the final DMSO concentration in the assay is kept low (typically ≤ 1%) to avoid precipitation. Visually inspect the wells for any signs of precipitation.
-
Reversibility of Inhibition: The described protocol determines the IC₅₀ value but does not distinguish between reversible and irreversible inhibition. Further studies, such as dialysis or jump-dilution experiments, would be required to determine the mechanism of inhibition.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the initial characterization of "6-Fluoro-2,3-dihydro-1h-inden-1-ol" as a potential MAO-B inhibitor. By following this detailed protocol and considering the outlined scientific principles, researchers can obtain reliable and reproducible data to guide further drug development efforts in the pursuit of novel therapeutics for neurodegenerative diseases.
References
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]
-
Bolea, I., Gella, A., & Unzeta, M. (2006). Human recombinant monoamine oxidase B as reliable and efficient enzyme source for inhibitor screening. Journal of Neural Transmission, 113(8), 1049–1053. Retrieved from [Link]
-
Fahmy, S. A., et al. (2021). Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress. Molecules, 26(20), 6296. Retrieved from [Link]
-
Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2707, 385–395. Retrieved from [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]
-
Nagatsu, T. (2007). Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells. Journal of Neural Transmission. Supplementum, (72), 83–91. Retrieved from [Link]
-
Nalakath, A., & Sengar, N. P. S. (2025). A COMPREHENSIVE OVERVIEW ON THE ROLE OF CHALCONES AND IMINES IN TARGETING ENZYMATIC PATHWAYS IN NEURODEGENERATION. ResearchGate. Retrieved from [Link]
-
Chen, J. J., & Swope, D. M. (2021). Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson's Disease: Past, Present, and Future. Clinical Pharmacology & Therapeutics, 110(3), 619–630. Retrieved from [Link]
-
BioIVT. (n.d.). Human Monoamine Oxidase. Retrieved from [Link]
-
Arigo Biolaboratories. (n.d.). Monoamine Oxidase Activity Assay Kit (Fluorometric) (ARG82183). Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]
Sources
- 1. Highly Potent, Selective, and Competitive Indole-Based MAO-B Inhibitors Protect PC12 Cells against 6-Hydroxydopamine- and Rotenone-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Human Monoamine Oxidase B Recombinant Protein (RP-75661) [thermofisher.com]
- 4. Human recombinant monoamine oxidase B as reliable and efficient enzyme source for inhibitor screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of the relation of monoamine oxidase B and its inhibitors to Parkinson's disease: possible implications of glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. assaygenie.com [assaygenie.com]
- 10. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.bio-techne.com [resources.bio-techne.com]
- 12. bioivt.com [bioivt.com]
- 13. Monoamine Oxidase B from Human, Recombinant(EC 1.4.3.4) - Creative Enzymes [creative-enzymes.com]
- 14. acrobiosystems.com [acrobiosystems.com]
- 15. cellbiolabs.com [cellbiolabs.com]
Application Notes & Protocols: Synthesis of PET Imaging Ligands from 6-Fluoro-2,3-dihydro-1H-inden-1-ol
Abstract
This document provides a comprehensive guide to the use of 6-Fluoro-2,3-dihydro-1H-inden-1-ol as a pivotal precursor for the synthesis of novel Positron Emission Tomography (PET) imaging ligands. The inherent structural features of this fluorinated indanol scaffold make it an attractive building block for developing tracers targeting central nervous system (CNS) receptors, such as serotonin and dopamine receptors. We present a scientifically-grounded, logical workflow from the synthesis of the precursor itself to the design, synthesis, and prospective radiolabeling of a candidate PET ligand. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure both reproducibility and a deep understanding of the underlying radiochemical principles.
Introduction: The Strategic Value of the 6-Fluoroindanol Scaffold
The development of novel PET radiotracers is essential for advancing our understanding of neurological diseases and accelerating drug discovery.[1] The selection of a core scaffold is a critical decision that influences the final ligand's binding affinity, selectivity, metabolic stability, and blood-brain barrier (BBB) penetration. The 6-fluoro-2,3-dihydro-1H-inden-1-ol scaffold offers several distinct advantages:
-
Metabolic Stability: The fluorine atom at the 6-position can enhance metabolic stability by blocking a potential site of aromatic hydroxylation, a common metabolic pathway for many CNS drugs. This can lead to improved in vivo imaging characteristics.
-
Structural Rigidity: The bicyclic indane core provides a conformationally constrained framework. This rigidity can lead to higher binding affinity and selectivity for the target receptor compared to more flexible acyclic structures.
-
Tunable Physicochemical Properties: The hydroxyl group at the 1-position serves as a versatile chemical handle for further derivatization, allowing for the systematic modification of the molecule's lipophilicity and the introduction of various pharmacophores to target specific receptors.[2]
-
Established Precursor Chemistry: The synthesis of the indanol core is achievable from commercially available starting materials, making it an accessible platform for medicinal chemistry and radiotracer development.
This guide will detail the synthesis of the core precursor and then propose a complete protocol for its elaboration into a candidate PET ligand for imaging the serotonin 5-HT2A receptor, a key target in psychiatry and neurology.
Synthesis of the Core Precursor: 6-Fluoro-2,3-dihydro-1H-inden-1-ol
The synthesis of the title precursor is a two-step process starting from the commercially available 3-(4-fluorophenyl)propanoic acid. This pathway provides a reliable and scalable route to the key indanol intermediate.
Workflow Diagram: Precursor Synthesis
Caption: Synthetic pathway to 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Protocol 2.1: Synthesis of 6-Fluoroindan-1-one
This protocol is adapted from the Tb(OTf)₃-catalyzed cyclization of 3-(4-fluorophenyl)propanoic acid.[3] The Lewis acid catalyst promotes an intramolecular Friedel-Crafts acylation to form the five-membered ring of the indanone.
-
Materials:
-
3-(4-Fluorophenyl)propanoic acid
-
Trifluoroacetic anhydride (TFAA)
-
Terbium(III) trifluoromethanesulfonate (Tb(OTf)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
-
-
Procedure:
-
To a solution of 3-(4-fluorophenyl)propanoic acid (1.0 eq) in anhydrous DCM, add trifluoroacetic anhydride (1.5 eq) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Add Tb(OTf)₃ (0.1 eq) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench by slowly adding saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield 6-fluoroindan-1-one as a solid.
-
Protocol 2.2: Reduction to 6-Fluoro-2,3-dihydro-1H-inden-1-ol
The ketone is reduced to the corresponding alcohol using a standard reducing agent like sodium borohydride. This reaction is typically high-yielding and clean.
-
Materials:
-
6-Fluoroindan-1-one
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve 6-fluoroindan-1-one (1.0 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield 6-fluoro-2,3-dihydro-1H-inden-1-ol, which can be used in the next step without further purification if a high purity is obtained.
-
Design and Synthesis of a Candidate PET Ligand for the 5-HT2A Receptor
To demonstrate the utility of the 6-fluoroindanol precursor, we propose the synthesis of a novel ligand targeting the serotonin 5-HT2A receptor. The design incorporates a known pharmacophore for this receptor, a 4-(2-methoxyphenyl)piperazine moiety, linked to our indanol core. The non-radioactive ("cold") reference standard would be synthesized first, followed by the precursor for radiolabeling.
Proposed Ligand: 1-(2-((6-fluoro-2,3-dihydro-1H-inden-1-yl)oxy)ethyl)-4-(2-methoxyphenyl)piperazine
Workflow Diagram: Ligand Synthesis
Caption: Synthesis of the PET ligand precursor from activated 6-fluoroindanol.
Protocol 3.1: Activation of the Alcohol via Tosylation
To facilitate nucleophilic substitution, the hydroxyl group of the indanol must be converted into a better leaving group. Tosylation is a standard and highly effective method for this transformation.[4]
-
Materials:
-
6-Fluoro-2,3-dihydro-1H-inden-1-ol
-
p-Toluenesulfonyl chloride (TsCl)
-
Anhydrous pyridine
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 6-fluoro-2,3-dihydro-1H-inden-1-ol (1.0 eq) in anhydrous pyridine and DCM at 0 °C.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then at room temperature overnight.
-
Quench the reaction with 1M HCl and extract with DCM.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the tosylated precursor.
-
Protocol 3.2: Synthesis of the Radiolabeling Precursor
The final step is a Williamson ether synthesis, a classic SN2 reaction, to couple the activated indanol with the piperazine pharmacophore. For the purpose of creating a precursor for aromatic [¹⁸F]-fluorination (a common and robust strategy), we will synthesize the non-fluorinated analogue of the final ligand, which will have a suitable leaving group (e.g., nitro or trimethylammonium) at the 6-position of the indane ring in a separate synthesis. However, for demonstrating the use of the already fluorinated indanol core, we will describe the synthesis of the "cold" 6-fluoro ligand, which serves as the reference standard for the eventual radiolabeled product.
-
Materials:
-
6-Fluoro-2,3-dihydro-1H-inden-1-yl 4-methylbenzenesulfonate
-
1-(2-Hydroxyethyl)-4-(2-methoxyphenyl)piperazine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous (optional co-solvent)
-
-
Procedure:
-
To a mixture of the piperazine derivative (1.1 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile, add a solution of the tosylated indanol (1.0 eq) in acetonitrile.
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir overnight, monitoring by LC-MS.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product via preparative HPLC to obtain the final reference compound.
-
[¹⁸F]-Radiolabeling Strategy and Protocol
For PET imaging, the fluorine atom must be the positron-emitting isotope, Fluorine-18 (t½ ≈ 109.8 min).[1] The most common method for introducing ¹⁸F is via nucleophilic substitution. This requires a precursor with a good leaving group at the position where the fluorine is to be introduced.
Since our core precursor already contains a stable ¹⁹F atom, a late-stage radiofluorination would target a different position. A more direct application of our precursor is in syntheses where the ¹⁸F is introduced elsewhere on the final molecule. However, to illustrate a complete workflow, we will outline a common strategy: aromatic nucleophilic substitution on an activated precursor.
For this, one would synthesize a similar indanol precursor but with a leaving group (e.g., a nitro group or a trimethylammonium triflate salt) at the 6-position instead of the fluorine. The alcohol would then be derivatized as described in Protocol 3.2. The final step would be the displacement of this leaving group with [¹⁸F]fluoride.
Workflow Diagram: [¹⁸F]-Radiolabeling
Caption: General automated workflow for [¹⁸F]-radiolabeling.
Protocol 4.1: Automated [¹⁸F]-Radiosynthesis
This is a generalized protocol for an automated synthesis module.
-
Setup:
-
[¹⁸F]Fluoride Trapping: Aqueous [¹⁸F]fluoride from the cyclotron is passed through a quaternary methylammonium (QMA) anion-exchange cartridge.
-
Elution: The trapped [¹⁸F]F⁻ is eluted into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.
-
Azeotropic Drying: The solvent is evaporated under a stream of nitrogen with gentle heating. Anhydrous acetonitrile is added and evaporated two more times to ensure an anhydrous [¹⁸F]F⁻/K₂₂₂/K₂CO₃ complex.
-
-
Reaction:
-
A solution of the precursor (e.g., the 6-nitro-analogue of the final compound, ~2-5 mg) in anhydrous DMSO is added to the reaction vessel.
-
The vessel is sealed and heated to 120-150 °C for 10-15 minutes.
-
The reaction is cooled, and the crude mixture is diluted with the HPLC mobile phase.
-
-
Purification:
-
The crude reaction mixture is injected onto a semi-preparative HPLC column (e.g., C18).
-
The radioactive peak corresponding to the desired [¹⁸F]-labeled product (identified by co-injection with the non-radioactive standard) is collected.
-
-
Formulation:
-
The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product.
-
The product is eluted from the cartridge with a small volume of ethanol.
-
The ethanol solution is diluted with sterile saline for injection and passed through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control for PET Radiotracers
Rigorous quality control (QC) is mandatory to ensure the safety and efficacy of the radiotracer for in vivo use.[5]
| Parameter | Method | Acceptance Criteria | Rationale |
| Identity | Analytical Radio-HPLC | Retention time of the radioactive peak matches the retention time of the non-radioactive reference standard. | Confirms that the radioactive product is the correct chemical entity. |
| Radiochemical Purity | Analytical Radio-HPLC, Radio-TLC | ≥ 95% of total radioactivity is in the peak corresponding to the product. | Ensures that radioactive impurities are minimized to avoid off-target binding and unnecessary radiation dose. |
| Molar Activity (Aₘ) | HPLC with UV and radiation detectors | Typically > 37 GBq/µmol (> 1 Ci/µmol) at the time of injection. | High molar activity is crucial to avoid pharmacological effects from the injected mass and to ensure that receptor occupancy is low. |
| pH | pH meter or pH strips | Between 4.5 and 7.5. | Ensures the final formulation is physiologically compatible for injection. |
| Residual Solvents | Gas Chromatography (GC) | Below USP limits (e.g., Ethanol < 5000 ppm, Acetonitrile < 410 ppm). | Minimizes potential toxicity from organic solvents used in the synthesis. |
| Sterility | Incubation in culture media | No microbial growth. | Ensures the product is free from bacterial contamination. |
| Endotoxin Level | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum injection volume). | Ensures the product is free from pyrogens that can cause fever. |
Conclusion and Future Directions
6-Fluoro-2,3-dihydro-1H-inden-1-ol is a versatile and highly valuable precursor for the development of PET radioligands for neuroimaging. Its synthesis is straightforward, and its chemical functionality allows for facile derivatization to access a wide range of potential CNS receptor ligands. The protocols and strategies outlined in this guide provide a robust framework for researchers to synthesize this precursor and utilize it in the design and development of novel ¹⁸F-labeled tracers. Future work should focus on synthesizing a library of derivatives based on this scaffold and evaluating their in vitro binding profiles for various neuroreceptors to identify lead candidates for in vivo PET imaging studies.
References
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Walji, A. M., et al. (2016). Discovery of 6-(Fluoro-(18)F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([(18)F]-MK-6240): A Positron Emission Tomography (PET) Imaging Agent for Quantification of Neurofibrillary Tangles (NFTs). Journal of Medicinal Chemistry, 59(10), 4778-89. Available from: [Link]
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Trowbridge, A. D., et al. (2014). 6-Fluoroindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 8), o841. Available from: [Link]
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IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA-TECDOC-1956. Available from: [Link]
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Gardinier, K. M., et al. (2014). Discovery of N-[(2S)-5-(6-Fluoro-3-pyridinyl)-2,3-dihydro-1H-inden-2-yl]-2-propanesulfonamide, a Novel Clinical AMPA Receptor Positive Modulator. Journal of Medicinal Chemistry, 57(15), 6299-303. Available from: [Link]
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Shiue, C. Y., et al. (2011). Synthesis and Pharmacological Evaluation of Fluorine Containing D3 Dopamine Receptor Ligands. Journal of Medicinal Chemistry, 54(5), 1222-34. Available from: [Link]
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Colomb, J., et al. (2014). Syntheses, radiolabelings, and in vitro evaluations of fluorinated PET radioligands of 5-HT6 serotoninergic receptors. Journal of Medicinal Chemistry, 57(9), 3884-90. Available from: [Link]
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Soderberg, T. (2022). 8.9: Nucleophilic substitution in the Lab. Chemistry LibreTexts. Available from: [Link]
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Application Notes and Protocols for the Pharmacological Characterization of Fluorinated Indanols
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry, often leading to profound improvements in potency, selectivity, metabolic stability, and pharmacokinetic profiles.[1][2] This guide provides a comprehensive framework for the pharmacological investigation of fluorinated indanols, a chemical class with significant potential for modulating central nervous system targets. Drawing upon established methodologies for analogous compounds, such as 2-aminoindans and other psychoactive agents, these notes offer detailed, field-proven protocols for in vitro and in vivo characterization.[3][4] The causality behind experimental choices is elucidated to empower researchers in designing and interpreting their studies with scientific rigor. This document is structured to be a self-validating system, guiding the user from initial screening to in-depth mechanistic studies.
Introduction: The Rationale for Fluorinating Indanols
Indane and its amino derivatives, such as 2-aminoindan (2-AI), are recognized psychoactive scaffolds, often acting as monoamine releasing agents or reuptake inhibitors.[3][5] These compounds can be considered cyclic analogues of amphetamines and have been investigated for their stimulant and entactogenic properties.[3] The introduction of fluorine into the indanol framework can be hypothesized to modulate its pharmacological profile in several key ways:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering it resistant to metabolic degradation. Fluorination at strategic positions can block sites of oxidative metabolism, thereby increasing the half-life and bioavailability of the compound.[1]
-
Potency and Selectivity: Fluorine's high electronegativity can alter the electronic properties of the molecule, potentially leading to enhanced binding affinity and selectivity for specific monoamine transporters (dopamine transporter - DAT, serotonin transporter - SERT, norepinephrine transporter - NET) or receptor subtypes.[1][6]
-
Blood-Brain Barrier Permeability: The lipophilicity of a molecule is a critical determinant of its ability to cross the blood-brain barrier. Fluorination can increase lipophilicity, potentially enhancing central nervous system exposure.[7]
This guide will provide the protocols to systematically evaluate these hypotheses.
Workflow for Pharmacological Profiling of Fluorinated Indanols
The following diagram outlines a logical progression for the comprehensive pharmacological evaluation of a novel fluorinated indanol.
Caption: A stepwise approach to the pharmacological evaluation of fluorinated indanols.
In Vitro Characterization Protocols
Primary Screening: Monoamine Transporter Binding Affinity
Rationale: The primary mechanism of action for many indane analogs involves interaction with DAT, SERT, and NET.[3] Radioligand binding assays are the gold standard for determining the affinity of a test compound for these transporters.[8]
Protocol: Competitive Radioligand Binding Assay
-
Preparation of Synaptosomes:
-
Homogenize dissected brain regions (e.g., striatum for DAT, cortex for SERT/NET) from rodents in ice-cold 0.32 M sucrose solution.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.
-
Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, combine the synaptosomal preparation, a fixed concentration of a selective radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET), and varying concentrations of the fluorinated indanol test compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled inhibitor (e.g., cocaine for DAT).
-
Incubate the plates at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Description | Significance |
| IC₅₀ | Concentration of inhibitor required to displace 50% of the radioligand. | A measure of the potency of the fluorinated indanol. |
| Ki | Inhibition constant, representing the affinity of the inhibitor for the transporter. | Allows for comparison of affinities across different assays and compounds. |
Functional Assays: Monoamine Uptake and Release
Rationale: Binding to a transporter does not necessarily equate to functional activity. It is crucial to determine whether the fluorinated indanol acts as a reuptake inhibitor (antagonist) or a releasing agent (substrate/agonist). Synaptosomal uptake and release assays directly measure the functional consequences of transporter interaction.[3][9]
Protocol: Synaptosomal [³H]Monoamine Uptake Inhibition Assay
-
Synaptosome Preparation: Prepare synaptosomes as described in section 3.1.1.
-
Uptake Assay:
-
Pre-incubate synaptosomes with varying concentrations of the fluorinated indanol or a known inhibitor (for control) in assay buffer at 37°C.
-
Initiate uptake by adding a low concentration of a radiolabeled monoamine ([³H]dopamine, [³H]serotonin, or [³H]norepinephrine).
-
Allow the uptake to proceed for a short, linear period (typically 1-5 minutes).
-
Terminate uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantify the radioactivity in the filters by scintillation counting.
-
-
Data Analysis:
-
Determine the IC₅₀ for uptake inhibition and compare it to the Ki from binding assays. A close correlation suggests a reuptake inhibitor mechanism.
-
Protocol: Synaptosomal [³H]Monoamine Release Assay
-
Synaptosome Loading:
-
Incubate synaptosomes with a radiolabeled monoamine to allow for its uptake into the vesicles.
-
Wash the synaptosomes to remove extracellular radiolabel.
-
-
Release Assay:
-
Resuspend the loaded synaptosomes in fresh buffer and add varying concentrations of the fluorinated indanol or a known releasing agent (e.g., amphetamine).
-
Incubate for a set period at 37°C.
-
Pellet the synaptosomes by centrifugation.
-
Measure the radioactivity in the supernatant (released monoamine) and the pellet (retained monoamine).
-
-
Data Analysis:
-
Calculate the percentage of total radioactivity released into the supernatant.
-
Determine the EC₅₀ for release (the concentration that elicits 50% of the maximal release). A potent EC₅₀ value indicates the compound is a monoamine releasing agent.[10]
-
In Vivo Evaluation
Rationale: In vitro assays provide essential information on molecular targets, but in vivo studies are necessary to understand the integrated physiological and behavioral effects of a compound. For potential psychostimulants, locomotor activity and drug discrimination studies are foundational.[11]
Protocol: Rodent Locomotor Activity Assessment
-
Habituation: Place individual mice or rats in open-field arenas and allow them to habituate for 30-60 minutes.
-
Drug Administration: Administer the fluorinated indanol or vehicle control via a relevant route (e.g., intraperitoneal, oral).
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) using automated activity monitors for a period of 1-2 hours post-injection.
-
Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle control group. A significant increase in activity is indicative of psychostimulant effects.
Protocol: Drug Discrimination in Rats
-
Training: Train rats to discriminate between the effects of a known psychostimulant (e.g., cocaine or amphetamine) and saline. This is typically done in a two-lever operant chamber where pressing one lever is reinforced after drug administration and the other after saline.
-
Testing: Once the rats have learned the discrimination, administer a dose of the fluorinated indanol and observe which lever they predominantly press.
-
Data Analysis: If the rats predominantly press the drug-associated lever, it indicates that the fluorinated indanol has subjective effects similar to the training drug.
Analytical Methods
Rationale: Accurate quantification of the fluorinated indanol in biological matrices is essential for pharmacokinetic studies and for correlating drug concentrations with pharmacological effects. Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for its sensitivity and specificity.[12][13]
Protocol: Quantification of Fluorinated Indanols in Plasma by LC-MS/MS
-
Sample Preparation:
-
Precipitate proteins from plasma samples by adding a solvent like acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto a suitable HPLC column (e.g., C18).
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor ion and product ion transitions for the fluorinated indanol and an internal standard.
-
-
Quantification:
-
Generate a standard curve using known concentrations of the analyte.
-
Determine the concentration of the fluorinated indanol in the unknown samples by interpolating from the standard curve.
-
Safety and Toxicology
Rationale: Early assessment of potential liabilities is crucial in drug development. In vitro assays for cytotoxicity and off-target effects, such as hERG channel inhibition, are standard preliminary screens.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate a suitable cell line (e.g., HEK293, HepG2) in a 96-well plate and allow the cells to adhere.
-
Compound Treatment: Treat the cells with a range of concentrations of the fluorinated indanol for 24-48 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (the concentration that causes 50% reduction in cell viability).
References
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Halberstadt, A. L., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. Psychopharmacology, 236(9), 2735–2747. [Link]
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Wikipedia. (n.d.). Substituted 2-aminoindane. Retrieved from [Link]
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Matera, C., et al. (2025). Protocol to assess engulfment and degradation of synaptosomes by murine microglia in vitro. STAR Protocols, 6(3), 102431. [Link]
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Trachsel, D. (2012). Fluorine in psychedelic phenethylamines. Drug testing and analysis, 4(7-8), 577–590. [Link]
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Zhang, D., et al. (2020). Analytical methods for amino acid determination in organisms. Amino acids, 52(8), 1143–1154. [Link]
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Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International review of neurobiology, 120, 107–129. [Link]
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Beadle, C. D., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Tetrahedron, 96, 132336. [Link]
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Lee, Y. H., et al. (2023). Necessity of an Integrative Animal Model for a Comprehensive Study of Attention-Deficit/Hyperactivity Disorder. International Journal of Molecular Sciences, 24(9), 7800. [Link]
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Halberstadt, A. L., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors. Psychopharmacology, 236(9), 2735–2747. [Link]
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Jensen, K. L., et al. (2019). Measuring Dopamine Uptake in Mouse Brain Synaptosomes Using Radiolabeled Dopamine. Journal of visualized experiments : JoVE, (150). [Link]
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van der Kooij, M. A., & Glennon, J. C. (2007). Animal models to guide clinical drug development in ADHD: lost in translation?. Neuroscience and biobehavioral reviews, 31(8), 1185–1198. [Link]
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Wikipedia. (n.d.). Vesicular monoamine transporter 2. Retrieved from [Link]
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Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic & Biomolecular Chemistry, 21(11), 2269-2285. [Link]
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- UNODC. (n.d.). Details for Aminoindanes.
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Wróbel, M., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography. Journal of separation science, 44(12), 2337–2353. [Link]
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Al-Aboudi, A., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162. [Link]
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- Gatch, M. B., et al. (2017). Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Drug and alcohol dependence, 175, 1-9.
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Koksch, B., et al. (2021). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein journal of organic chemistry, 17, 1266–1275. [Link]
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Kumar, V., et al. (2013). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, Chapter 1, Unit1.27. [Link]
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Poissy, J., et al. (2018). Synthesis of Fluorinated Amines: A Personal Account. Accounts of chemical research, 51(11), 2877–2886. [Link]
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Ali, S., et al. (2024). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Current Topics in Medicinal Chemistry, 24(10), 843-849. [Link]
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Li, C., et al. (2022). Monoamine Neurotransmitters Control Basic Emotions and Affect Major Depressive Disorders. Brain sciences, 12(10), 1296. [Link]
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Li, Y., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics reports, 2(1), 1–9. [Link]
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Application Notes & Protocols: The Strategic Use of 6-Fluoro-2,3-dihydro-1H-inden-1-ol in the Synthesis of Novel Rasagiline Analogues
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-fluoro-rasagiline, a promising analogue of the potent anti-Parkinsonian drug, rasagiline. We explore a robust synthetic pathway commencing from the key starting material, 6-Fluoro-2,3-dihydro-1H-inden-1-ol. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of next-generation neuroprotective agents. The protocols herein emphasize not only the procedural steps but also the underlying chemical principles, causality behind experimental choices, and methods for self-validation through rigorous analytical characterization, ensuring scientific integrity and reproducibility.
Introduction: The Rationale for Fluorinated Rasagiline Analogues
Rasagiline, (1R)-N-prop-2-ynyl-2,3-dihydro-1H-inden-1-amine, is a highly selective, second-generation irreversible inhibitor of monoamine oxidase type B (MAO-B).[1][2][3][4] Its primary therapeutic application is in the management of Parkinson's disease, where it enhances dopaminergic activity by preventing the breakdown of dopamine in the brain.[2][3] Beyond symptomatic relief, rasagiline has demonstrated potential neuroprotective properties, making it a cornerstone of therapy.[2][5]
The development of rasagiline analogues is driven by the pursuit of compounds with enhanced pharmacological profiles. The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry.[6][7] Fluorine's unique properties—high electronegativity, small size, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, lipophilicity, blood-brain barrier permeability, and binding affinity to its target protein.[6][7][8][9]
This guide focuses on the synthesis of a 6-fluoro analogue of rasagiline, utilizing 6-Fluoro-2,3-dihydro-1H-inden-1-ol as a versatile and strategic starting material. This precursor allows for a streamlined and efficient synthetic route to the target compound, providing a platform for further derivatization and exploration of structure-activity relationships (SAR) in novel MAO-B inhibitors.[8]
Overall Synthetic Strategy
The synthesis of (R)-N-propargyl-6-fluoro-1-aminoindan (6-Fluoro-rasagiline) from 6-Fluoro-2,3-dihydro-1H-inden-1-ol is a multi-step process that requires careful control of reaction conditions and stereochemistry. The core logic of the pathway is to transform the functional groups of the starting material sequentially to build the final molecule.
The chosen pathway involves four principal stages:
-
Oxidation: Conversion of the secondary alcohol in 6-Fluoro-2,3-dihydro-1H-inden-1-ol to the corresponding ketone, 6-Fluoro-1-indanone.
-
Amination: Transformation of the ketone into the racemic primary amine, (±)-6-Fluoro-1-aminoindan.
-
Chiral Resolution: Separation of the racemic amine into its constituent enantiomers to isolate the pharmacologically active (R)-enantiomer.
-
N-Propargylation: Installation of the propargyl group onto the (R)-6-Fluoro-1-aminoindan to yield the final target compound.
Caption: Overall workflow for the synthesis of 6-Fluoro-rasagiline.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Fluoro-1-indanone (2)
Causality: The initial step requires the oxidation of a secondary alcohol to a ketone. Pyridinium chlorochromate (PCC) is a reliable and moderately selective reagent for this transformation, typically providing clean conversions with simple work-up procedures. The reaction is performed in an anhydrous solvent like dichloromethane (DCM) to prevent side reactions.
Materials & Reagents:
| Reagent/Material | M.W. | Quantity | Moles (equiv.) |
|---|---|---|---|
| 6-Fluoro-2,3-dihydro-1H-inden-1-ol (1) | 152.16 | 10.0 g | 65.7 mmol (1.0) |
| Pyridinium chlorochromate (PCC) | 215.56 | 21.3 g | 98.6 mmol (1.5) |
| Dichloromethane (DCM), anhydrous | - | 250 mL | - |
| Celite® or Silica Gel (for filtration) | - | 30 g | - |
| Diethyl ether | - | As needed | - |
Procedure:
-
To a dry 500 mL round-bottom flask equipped with a magnetic stirrer, add pyridinium chlorochromate (PCC) and 150 mL of anhydrous DCM.
-
Dissolve 6-Fluoro-2,3-dihydro-1H-inden-1-ol (1) in 100 mL of anhydrous DCM.
-
Add the solution of the alcohol dropwise to the PCC suspension at room temperature over 30 minutes. The mixture will become a dark, tarry brown.
-
Stir the reaction mixture vigorously for 2-3 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with 200 mL of diethyl ether.
-
Prepare a short plug of Celite® or silica gel in a sintered glass funnel. Pass the reaction mixture through the plug to filter out the chromium tars.
-
Wash the plug thoroughly with additional diethyl ether (3 x 100 mL) to ensure all product is collected.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 6-Fluoro-1-indanone (2) as a crystalline solid.[10][11]
Self-Validation/Characterization:
-
Yield: Typically 85-95%.
-
Appearance: White to off-white solid.
-
¹H NMR (CDCl₃): Expect characteristic peaks for the aromatic protons and the two methylene groups of the indanone core. The peak corresponding to the hydroxyl proton of the starting material should be absent.
-
FTIR (KBr): A strong carbonyl (C=O) stretch should be prominent around 1710-1730 cm⁻¹.
Protocol 2: Synthesis of Racemic (±)-6-Fluoro-1-aminoindan (3)
Causality: Reductive amination is a classic and efficient method for converting ketones to amines. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ. Ammonium acetate serves as the ammonia source, and sodium cyanoborohydride (NaBH₃CN) is a mild reducing agent that selectively reduces the protonated imine over the ketone, preventing reduction back to the starting alcohol.
Materials & Reagents:
| Reagent/Material | M.W. | Quantity | Moles (equiv.) |
|---|---|---|---|
| 6-Fluoro-1-indanone (2) | 150.15 | 8.0 g | 53.3 mmol (1.0) |
| Ammonium Acetate (NH₄OAc) | 77.08 | 41.1 g | 533 mmol (10.0) |
| Sodium Cyanoborohydride (NaBH₃CN) | 62.84 | 4.0 g | 63.6 mmol (1.2) |
| Methanol (MeOH), anhydrous | - | 200 mL | - |
| 2M Hydrochloric Acid (HCl) | - | As needed | - |
| 2M Sodium Hydroxide (NaOH) | - | As needed | - |
| Dichloromethane (DCM) | - | As needed | - |
Procedure:
-
In a 500 mL round-bottom flask, dissolve 6-Fluoro-1-indanone (2) and ammonium acetate in 200 mL of anhydrous methanol.
-
Stir the solution at room temperature for 30 minutes.
-
Carefully add sodium cyanoborohydride in small portions over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN gas upon contact with strong acid. Handle in a well-ventilated fume hood.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by slowly adding 2M HCl until the pH is ~2 to decompose excess reducing agent. Stir for 1 hour.
-
Remove the methanol under reduced pressure.
-
Add 100 mL of water to the residue and wash with DCM (2 x 50 mL) to remove any unreacted ketone. Discard the organic layer.
-
Basify the aqueous layer to pH >10 by the slow addition of 2M NaOH, ensuring the flask is cooled in an ice bath.
-
Extract the aqueous layer with DCM (3 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield racemic (±)-6-Fluoro-1-aminoindan (3) as an oil or low-melting solid.
Self-Validation/Characterization:
-
Yield: Typically 70-85%.
-
Appearance: Colorless to pale yellow oil.
-
¹H NMR (CDCl₃): Appearance of a broad singlet for the -NH₂ protons and a characteristic methine proton (-CH-NH₂) signal.
-
MS (ESI+): [M+H]⁺ peak at m/z = 152.1.
Protocol 3: Chiral Resolution of (±)-6-Fluoro-1-aminoindan (3)
Causality: The therapeutic activity of rasagiline resides exclusively in the (R)-enantiomer. Therefore, separating the racemic mixture is a critical step.[12] This is achieved by reacting the racemic amine with a single enantiomer of a chiral acid, such as L-(+)-Tartaric acid. This reaction forms a pair of diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[13]
Caption: Workflow for chiral resolution via diastereomeric salt formation.
Materials & Reagents:
| Reagent/Material | M.W. | Quantity | Moles (equiv.) |
|---|---|---|---|
| (±)-6-Fluoro-1-aminoindan (3) | 151.19 | 5.0 g | 33.1 mmol (1.0) |
| L-(+)-Tartaric Acid | 150.09 | 5.0 g | 33.3 mmol (1.0) |
| Methanol (MeOH) | - | ~100 mL | - |
| 2M Sodium Hydroxide (NaOH) | - | As needed | - |
| Dichloromethane (DCM) | - | As needed | - |
Procedure:
-
Dissolve racemic amine (3) in 50 mL of warm methanol.
-
In a separate flask, dissolve L-(+)-tartaric acid in 50 mL of warm methanol.
-
Add the tartaric acid solution to the amine solution with stirring. A white precipitate should form.
-
Heat the mixture to reflux to ensure complete dissolution, then allow it to cool slowly to room temperature, and finally cool in an ice bath for 1-2 hours to maximize crystallization.
-
Collect the precipitated diastereomeric salt by vacuum filtration and wash with a small amount of cold methanol. This solid is enriched in the (R)-amine-L-tartrate salt.
-
The enantiomeric excess (e.e.) of the salt can be improved by repeated recrystallizations from methanol.
-
To recover the free amine, suspend the purified salt in water and add 2M NaOH until the pH is >10.
-
Extract the free (R)-6-Fluoro-1-aminoindan (4) with DCM (3 x 50 mL).
-
Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the enantiomerically pure amine.
Self-Validation/Characterization:
-
Chiral HPLC: The most definitive method to determine enantiomeric excess. A suitable chiral column (e.g., Chiralcel OD-H) and mobile phase must be used.
-
Polarimetry: The pure (R)-enantiomer will have a specific optical rotation that can be compared to literature values for similar compounds.
Protocol 4: Synthesis of (R)-N-propargyl-6-fluoro-1-aminoindan (5)
Causality: The final step is an N-alkylation to introduce the propargyl moiety, which is essential for the irreversible inhibition of MAO-B.[2] Propargyl bromide is a common alkylating agent. A base, such as potassium carbonate, is required to deprotonate the amine, making it a more effective nucleophile. Acetonitrile is a suitable polar aprotic solvent for this type of SN2 reaction.
Materials & Reagents:
| Reagent/Material | M.W. | Quantity | Moles (equiv.) |
|---|---|---|---|
| (R)-6-Fluoro-1-aminoindan (4) | 151.19 | 2.0 g | 13.2 mmol (1.0) |
| Propargyl Bromide (80% in toluene) | 118.96 | 1.97 g (1.66 mL) | 13.2 mmol (1.0) |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 3.65 g | 26.4 mmol (2.0) |
| Acetonitrile (ACN), anhydrous | - | 50 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add (R)-6-Fluoro-1-aminoindan (4), anhydrous potassium carbonate, and 50 mL of anhydrous acetonitrile.
-
Stir the suspension at room temperature.
-
Add the propargyl bromide solution dropwise over 10 minutes. Caution: Propargyl bromide is a lachrymator and toxic. Handle with care in a fume hood.
-
Heat the reaction mixture to 60 °C and stir for 16-24 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, filter off the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in DCM (100 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the final compound (5).
Self-Validation/Characterization:
-
Yield: Typically 60-75%.
-
Appearance: Oil or low-melting solid.
-
¹H NMR (CDCl₃): Appearance of signals corresponding to the propargyl group: a triplet for the acetylenic proton (~2.2 ppm) and a doublet for the methylene protons (~3.5 ppm).
-
¹⁹F NMR (CDCl₃): A singlet or multiplet in the characteristic region for an aryl fluoride.
-
MS (ESI+): [M+H]⁺ peak at m/z = 190.1.
-
Chiral HPLC: To confirm that no racemization occurred during the reaction.
References
- US8901352B2 - Method for the synthesis of rasagiline - Google P
- US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google P
-
A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution | Request PDF - ResearchGate. [Link]
-
Rasagiline | C12H13N | CID 3052776 - PubChem - NIH. [Link]
-
Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed. [Link]
-
Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - PMC - PubMed Central. [Link]
-
Design, synthesis and biological evaluation of rasagiline-clorgyline hybrids as novel dual inhibitors of monoamine oxidase-B and amyloid-β aggregation against Alzheimer's disease - PubMed. [Link]
-
Development of Fluorinated MAO-B inhibitors as potential drug candidates for Alzheimer's and Parkinson's disease through molecular docking - USD RED. [Link]
-
Highly Efficient Diastereoselective Reduction of α-Fluoroimines - PMC - NIH. [Link]
-
6-Fluoro-indan-1-one - PubMed. [Link]
-
Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Publishing. [Link]
-
Rasagiline - Wikipedia. [Link]
-
Design, synthesis and biological evaluation of rasagiline-clorgyline hybrids as novel dual inhibitors of monoamine oxidase-B and amyloid-β aggregation against Alzheimer's disease - ResearchGate. [Link]
-
Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives - PubMed Central. [Link]
-
Synthesis of 1-indanones with a broad range of biological activity - ResearchGate. [Link]
-
Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding - MDPI. [Link]
-
(PDF) Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential - ResearchGate. [Link]
-
Chiral resolution with frozen aqueous amino acids - Analytical Methods (RSC Publishing). [Link]
-
Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer's disease drugs - PMC - PubMed Central. [Link]
- US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google P
-
Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. [Link]
-
The role of fluorine in medicinal chemistry - Taylor & Francis Online. [Link]
-
Switch from rasagiline to safinamide in fluctuating Parkinson's disease patients: a retrospective, pilot study - PubMed. [Link]
-
(a) The chiral resolution of enantiomers of 7 with 6a ( 1 H NMR) and... - ResearchGate. [Link]
-
FDA Approved Labeling Text for NDA 021641/S-002/S-003/S-004/S-005/S-007/S-008/S-010 Dated 12/9/09 - FDA. [Link]
-
The Many Roles for Fluorine in Medicinal Chemistry - ACS Publications. [Link]
-
Neurotrophin mimetics - Wikipedia. [Link]
-
Rapid enantioselective fluorescence recognition and chiral separation of free amino acids - PubMed. [Link]
-
Formulation and Evaluation of Rasagiline Mesylate via Intranasal Route using Polymer Based Nanoparticles . [Link]
Sources
- 1. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rasagiline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Highly Efficient Diastereoselective Reduction of α-Fluoroimines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. "Development of Fluorinated MAO-B inhibitors as potential drug candidat" by Belle E. Ross [red.library.usd.edu]
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- 11. chemimpex.com [chemimpex.com]
- 12. researchgate.net [researchgate.net]
- 13. US5677469A - Process for resolving chiral acids with 1-aminoindan-2-ols - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Reduction of 6-Fluoro-2,3-dihydro-1H-inden-1-one
Welcome to the technical support center for the chemical synthesis and optimization of 6-fluoro-2,3-dihydro-1H-inden-1-ol from its corresponding ketone, 6-fluoro-2,3-dihydro-1H-inden-1-one. This guide is intended for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. 6-Fluoro-2,3-dihydro-1H-inden-1-one is a key building block in the synthesis of various centrally active compounds and other pharmaceutical agents.[1] The fluorine substitution can enhance metabolic stability and binding affinity of the final drug candidates.[1]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of this reduction and achieve optimal results in your laboratory work.
Frequently Asked Questions (FAQs)
1. What are the most common methods for reducing 6-Fluoro-2,3-dihydro-1H-inden-1-one?
The most prevalent and practical laboratory-scale method for the reduction of 6-fluoro-2,3-dihydro-1H-inden-1-one to 6-fluoro-2,3-dihydro-1H-inden-1-ol is the use of hydride-based reducing agents. Specifically, sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its selectivity, ease of handling, and mild reaction conditions.[2][3]
Alternative methods include:
-
Lithium aluminium hydride (LiAlH₄): While a more powerful reducing agent, it is also more reactive and requires strictly anhydrous conditions, making it less convenient for this straightforward ketone reduction.[4]
-
Catalytic Hydrogenation: This method can be employed but is often less practical for small-scale laboratory synthesis due to the need for specialized equipment to handle flammable hydrogen gas safely.[5]
2. My reaction with sodium borohydride is sluggish or incomplete. What are the possible causes and solutions?
Several factors can contribute to an incomplete or slow reaction. Here is a systematic troubleshooting approach:
-
Reagent Quality: Sodium borohydride can decompose over time, especially if not stored in a dry environment. Use a freshly opened container or a properly stored batch of NaBH₄.
-
Solvent Choice: Protic solvents like methanol or ethanol are typically used for NaBH₄ reductions as they also act as a proton source for the work-up.[6] Ensure the solvent is of appropriate quality and anhydrous if a specific protocol calls for it, although NaBH₄ is generally tolerant to small amounts of water.
-
Temperature: While the reaction is often conducted at 0°C to control the initial exotherm, allowing the reaction to slowly warm to room temperature can help drive it to completion.[7]
-
Stoichiometry: While theoretically one mole of NaBH₄ can reduce four moles of ketone, in practice, a molar excess of NaBH₄ is used to ensure complete conversion.[3] A common range is 1.5 to 2.0 equivalents of NaBH₄ per equivalent of the ketone.
-
Monitoring the Reaction: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.[8][9] This is the most reliable way to determine if the reaction is complete.
Troubleshooting Guide
Issue 1: Low Yield of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
A low yield of the desired alcohol is a common issue that can often be resolved by systematically evaluating each stage of the experimental process.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Incomplete Reaction | The ketone starting material has not been fully consumed. This can be due to insufficient reducing agent, short reaction time, or low temperature. | Monitor the reaction by TLC until the starting ketone spot is no longer visible.[8][9] Consider adding a small additional portion of NaBH₄ if the reaction stalls. |
| Product Loss During Work-up | The product, 6-fluoro-2,3-dihydro-1H-inden-1-ol, may have some water solubility, leading to loss in the aqueous layer during extraction. The work-up procedure is critical for isolating the product effectively. | Ensure the reaction is properly quenched with a mild acid (e.g., dilute HCl) to neutralize any excess borohydride and hydrolyze the borate ester intermediate.[1] Perform multiple extractions with a suitable organic solvent like ethyl acetate to maximize the recovery of the product from the aqueous phase.[1] |
| Sub-optimal Purification | The choice of purification method and its execution can significantly impact the final yield. For instance, using an inappropriate solvent system for chromatography can lead to poor separation and product loss. | If using column chromatography, carefully select the eluent system based on TLC analysis to ensure good separation between the product and any impurities.[2] For recrystallization, perform small-scale solvent screening to find a solvent or solvent mixture that provides good solubility at high temperatures and poor solubility at low temperatures.[3] |
| Side Reactions | Although less common with NaBH₄ and this substrate, side reactions can occur. The presence of highly acidic or basic conditions could potentially lead to unforeseen pathways. | Maintain the recommended reaction conditions, particularly with respect to temperature and the equivalents of reagents. |
Experimental Protocols
Protocol 1: Reduction of 6-Fluoro-2,3-dihydro-1H-inden-1-one with Sodium Borohydride
This protocol is a representative procedure for the reduction of 6-fluoro-2,3-dihydro-1H-inden-1-one to 6-fluoro-2,3-dihydro-1H-inden-1-ol.
Materials:
-
6-Fluoro-2,3-dihydro-1H-inden-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 6-fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol (approximately 10-15 mL per gram of ketone).
-
Cooling: Cool the solution to 0°C in an ice bath with magnetic stirring.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.5 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C in an ice bath and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the solution (caution: hydrogen gas evolution).
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Add water to the residue and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 6-fluoro-2,3-dihydro-1H-inden-1-ol.
-
Purification: The crude product can be purified by silica gel column chromatography or recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Visualizing the Workflow and Concepts
General Reduction Workflow
Caption: A typical workflow for the reduction of 6-fluoro-2,3-dihydro-1H-inden-1-one.
Troubleshooting Logic for Incomplete Reaction
Caption: A decision tree for troubleshooting an incomplete reduction reaction.
References
- Google Patents. (n.d.). Process for the preparation of 6-fluoro-2-methyl-1-indanone.
-
Organic Syntheses. (n.d.). Procedure. Retrieved January 26, 2026, from [Link]
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Beilstein Journal of Organic Chemistry. (2017). Synthesis of 1-indanones with a broad range of biological activity. Retrieved January 26, 2026, from [Link]
-
MySkinRecipes. (n.d.). 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride. Retrieved January 26, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Retrieved January 26, 2026, from [Link]
-
1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Novel Fluorinated Indanone, Tetralone and Naphthone Derivatives: Synthesis and Unique Structural Features in Inventing the Fluorine Future. Retrieved January 26, 2026, from [Link]
-
Chemguide. (n.d.). Reduction of aldehydes and ketones. Retrieved January 26, 2026, from [Link]
-
PubMed Central (PMC). (n.d.). 6-Fluoroindan-1-one. Retrieved January 26, 2026, from [Link]
-
EMD Millipore. (n.d.). Thin-layer chromatography (TLC). Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved January 26, 2026, from [Link]
-
PubMed. (n.d.). 6-Fluoro-indan-1-one. Retrieved January 26, 2026, from [Link]
-
Organic Syntheses. (2017). Buta-2,3-dien-1-ol. Retrieved January 26, 2026, from [Link]
-
Royal Society of Chemistry. (2021). Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline. Retrieved January 26, 2026, from [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved January 26, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved January 26, 2026, from [Link]
-
Organic Letters. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Retrieved January 26, 2026, from [Link]
-
PubMed Central (PMC). (2022). Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. Retrieved January 26, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions involving fluoride ion. Part 38. New fluorinated dienes by defluorination. Retrieved January 26, 2026, from [Link]
-
Supporting information. (n.d.). Retrieved January 26, 2026, from [Link]
-
Organic Letters. (n.d.). Photocatalytic Synthesis of Indanone, Pyrone, and Pyridinone Derivatives with Diazo Compounds as Radical Precursors. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved January 26, 2026, from [Link]
-
PubMed. (2018). Enolizable β-Fluoroenones: Synthesis and Asymmetric 1,2-Reduction. Retrieved January 26, 2026, from [Link]
-
PubMed. (n.d.). Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction. Retrieved January 26, 2026, from [Link]
-
PubMed. (n.d.). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. Retrieved January 26, 2026, from [Link]
-
MDPI. (n.d.). (3+2)-Cycloadditions of Levoglucosenone (LGO) with Fluorinated Nitrile Imines Derived from Trifluoroacetonitrile: An Experimental and Computational Study. Retrieved January 26, 2026, from [Link]
-
Preprints.org. (2022). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved January 26, 2026, from [Link]
-
PubMed. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. Retrieved January 26, 2026, from [Link]
-
1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (n.d.). Retrieved January 26, 2026, from [Link]
-
PubMed. (2014). 3-Acetyl-2-fluoro-6H-benzo[c]chromen-6-one. Retrieved January 26, 2026, from [Link]
-
CONICET. (n.d.). 1H and 13C NMR study of copteroside E derivatives. Retrieved January 26, 2026, from [Link]
-
13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi - chemconnections. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
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- 8. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04538E [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Chiral Resolution of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support center for the chiral resolution of 6-fluoro-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the separation of its enantiomers. This resource provides troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual workflows to support your laboratory work.
The successful separation of the enantiomers of 6-fluoro-2,3-dihydro-1H-inden-1-ol is a critical step in the development of many pharmacologically active molecules. However, the presence of the fluorine atom and the specific structural features of the indanol core can present unique challenges. This guide offers practical, field-proven insights to overcome these hurdles.
Section 1: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments. The advice provided is grounded in established stereochemical principles and practical laboratory experience.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes, typically lipases, to preferentially acylate one enantiomer of a racemic alcohol.
Question: My enzymatic resolution of racemic 6-fluoro-2,3-dihydro-1H-inden-1-ol is showing low enantioselectivity (low E-value). What are the likely causes and how can I improve it?
Answer: Low enantioselectivity in lipase-catalyzed resolutions can stem from several factors. The key is to systematically optimize the reaction conditions.
-
Enzyme Choice: Not all lipases are equally effective for a given substrate. The fluorine atom on the aromatic ring can influence substrate binding in the enzyme's active site. A screening of different lipases is highly recommended. Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase (PCL), and lipases from Aspergillus niger are excellent starting points due to their broad substrate tolerance.[1][2]
-
Acyl Donor: The nature of the acyl donor is crucial. Simple acyl donors like vinyl acetate are often effective. However, bulkier or electronically different acyl donors can enhance enantioselectivity. Consider screening alternatives such as isopropenyl acetate or longer-chain vinyl esters.
-
Solvent System: The solvent plays a critical role in modulating enzyme activity and selectivity. Non-polar solvents like hexane, toluene, or methyl tert-butyl ether (MTBE) are generally preferred. Highly polar solvents can strip essential water from the enzyme, leading to deactivation. Fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) or trifluoroethanol (TFE) have been shown to have a beneficial effect on the reactivity and selectivity of some catalytic systems and could be explored cautiously.[3][4]
-
Temperature: Lowering the reaction temperature can often improve enantioselectivity by amplifying the small energy differences between the diastereomeric transition states. Try running the reaction at room temperature or even down to 0-4°C.[2]
-
Water Content: Lipases require a minimal amount of water to maintain their active conformation. Ensure your solvent is not rigorously anhydrous, but also avoid excess water which can lead to hydrolysis of the product.
Question: The conversion in my enzymatic resolution has stalled at less than 50%, even after prolonged reaction times. What should I do?
Answer: Stalled conversion is a common issue and can be addressed by considering the following:
-
Enzyme Inhibition: The product, the corresponding acetate ester, or the released byproduct (e.g., acetaldehyde from vinyl acetate) can inhibit the enzyme. If possible, consider using a continuous flow setup where the product is constantly removed from the vicinity of the immobilized enzyme.
-
Enzyme Deactivation: The enzyme may be denaturing over the course of the reaction. This could be due to the solvent, temperature, or mechanical stress (in the case of stirred reactions with immobilized enzymes). Consider using a gentler agitation method or a packed-bed reactor for immobilized enzymes.
-
Equilibrium: The acylation reaction is reversible. The accumulation of the alcohol byproduct from the acyl donor can shift the equilibrium back towards the starting materials. Using an acyl donor that generates an inert byproduct, like vinyl acetate which tautomerizes to acetaldehyde, can drive the reaction forward.
High-Performance Liquid Chromatography (HPLC) Separation
Chiral HPLC is a powerful analytical and preparative tool for separating enantiomers. The key to success lies in selecting the appropriate chiral stationary phase (CSP) and mobile phase.
Question: I am struggling to achieve baseline separation of the enantiomers of 6-fluoro-2,3-dihydro-1H-inden-1-ol on my chiral HPLC column. What parameters should I optimize?
Answer: Achieving good resolution in chiral HPLC is a process of systematic method development.[5]
-
Chiral Stationary Phase (CSP) Selection: This is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most versatile and widely used.[5] For fluorinated compounds, phases with phenyl groups can offer beneficial π-π interactions. Consider screening columns with different chiral selectors, such as Chiralcel OD-H, Chiralpak AD-H, or similar phases. Fluorinated stationary phases can also exhibit enhanced retention and selectivity for fluorinated analytes.[6][7]
-
Mobile Phase Composition: The choice of mobile phase significantly impacts retention and selectivity.
-
Normal Phase: Typically mixtures of hexane or heptane with an alcohol modifier (e.g., isopropanol, ethanol). Varying the percentage of the alcohol modifier is the first step in optimization.
-
Polar Organic Mode: Using a single polar solvent like methanol, ethanol, or acetonitrile can sometimes provide unique selectivity.
-
Reversed-Phase: While less common for preparative chiral separations, it can be effective for analytical purposes. This typically involves water/acetonitrile or water/methanol mobile phases.
-
-
Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can dramatically improve peak shape and resolution by suppressing unwanted interactions with residual silanols on the silica support. For a neutral molecule like 6-fluoro-2,3-dihydro-1H-inden-1-ol, additives are less likely to have a major impact but can be explored if peak tailing is observed.
-
Temperature: Column temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature can improve resolution, so it is an important parameter to screen.
-
Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer analysis times.
Question: My peaks are broad and tailing on my chiral column. How can I improve the peak shape?
Answer: Poor peak shape is often due to secondary interactions or mass overload.
-
Reduce Sample Load: Injecting too much sample can lead to peak fronting or tailing. Reduce the injection volume or the concentration of your sample.
-
Use Additives: As mentioned above, additives can improve peak shape by masking active sites on the stationary phase.
-
Check for Extra-Column Dispersion: Ensure that the tubing and connections in your HPLC system are optimized for minimal dead volume.
Diastereomeric Crystallization
This classical method involves reacting the racemic alcohol with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization due to their different solubilities.
Question: I have formed diastereomeric esters of 6-fluoro-2,3-dihydro-1H-inden-1-ol with a chiral acid, but I am unable to achieve good separation by crystallization. What can I do?
Answer: Successful diastereomeric crystallization relies on a significant difference in the solubility of the two diastereomers.[8]
-
Choice of Resolving Agent: The interaction between the substrate and the resolving agent is highly specific. If one resolving agent doesn't work, screen others. For alcohols, chiral carboxylic acids are used to form diastereomeric esters. Common choices include tartaric acid derivatives (e.g., O,O'-dibenzoyl-tartaric acid), mandelic acid derivatives, or camphor-sulfonic acid.[9]
-
Solvent Screening: The choice of crystallization solvent is critical. A systematic screening of solvents with varying polarities is essential. The ideal solvent will maximize the solubility difference between the two diastereomers. A good starting point is to screen a range of alcohols (methanol, ethanol, isopropanol), esters (ethyl acetate), ketones (acetone), and non-polar solvents (toluene, heptane), as well as mixtures of these.
-
Control of Supersaturation: Crystallization should be induced slowly to allow for the selective crystallization of the less soluble diastereomer. This can be achieved by slow cooling, slow evaporation of the solvent, or by the slow addition of an anti-solvent.
-
Seeding: Introducing a small amount of the desired pure diastereomer crystal (a seed crystal) can promote the crystallization of that specific diastereomer.
-
Purity of Starting Materials: Ensure that both the racemic alcohol and the chiral resolving agent are of high purity. Impurities can inhibit crystallization or co-crystallize with the desired product.
Question: Both diastereomers are crystallizing out of solution, or nothing is crystallizing. How do I find the right conditions?
Answer: This indicates that the solubility difference between your diastereomers in the chosen solvent is not large enough, or the solution is not appropriately saturated.
-
Ternary Phase Diagrams: For a more systematic approach, consider constructing a ternary phase diagram for the two diastereomers and the solvent. This can help identify the optimal conditions for selective crystallization.
-
Temperature Cycling: Sometimes, temperature cycling (heating to dissolve and then slowly cooling) can help to enrich the less soluble diastereomer in the solid phase.
-
Solvent/Anti-solvent Systems: Use a good solvent to dissolve the diastereomeric mixture and then slowly add an anti-solvent in which both diastereomers are poorly soluble. This can induce the selective precipitation of the less soluble diastereomer.
Section 2: Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.
Protocol for Enzymatic Kinetic Resolution
This protocol describes a typical small-scale screening experiment for the lipase-catalyzed acylation of racemic 6-fluoro-2,3-dihydro-1H-inden-1-ol.
Materials:
-
Racemic 6-fluoro-2,3-dihydro-1H-inden-1-ol
-
Immobilized Lipase (e.g., Novozym 435 - CALB)
-
Acyl donor (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., methyl tert-butyl ether - MTBE)
-
Small reaction vials with screw caps
-
Shaker or magnetic stirrer
-
Chiral HPLC system for monitoring
Procedure:
-
To a 4 mL glass vial, add racemic 6-fluoro-2,3-dihydro-1H-inden-1-ol (e.g., 50 mg, 1 equivalent).
-
Add the immobilized lipase (e.g., 25 mg by weight).
-
Add 2 mL of anhydrous MTBE.
-
Add the acyl donor, vinyl acetate (e.g., 1.5 equivalents).
-
Seal the vial and place it on a shaker or stirrer at a controlled temperature (e.g., 30°C).
-
Withdraw small aliquots (e.g., 10 µL) at regular time intervals (e.g., 1, 3, 6, 24, 48 hours).
-
Quench the reaction in the aliquot by filtering out the enzyme and diluting with the mobile phase for HPLC analysis.
-
Analyze the samples by chiral HPLC to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester, as well as the conversion.
Table 1: Example Screening Conditions for Enzymatic Resolution
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Lipase | Novozym 435 | PCL on Celite | A. niger Lipase | Lipase from C. rugosa |
| Solvent | MTBE | Toluene | Hexane | Dioxane |
| Acyl Donor | Vinyl Acetate | Isopropenyl Acetate | Vinyl Butyrate | Vinyl Acetate |
| Temperature | 30°C | 40°C | Room Temp. | 30°C |
Protocol for Chiral HPLC Method Development
This protocol outlines a general strategy for developing a chiral HPLC method for the separation of 6-fluoro-2,3-dihydro-1H-inden-1-ol enantiomers.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral columns (e.g., Chiralpak AD-H, Chiralcel OD-H, or equivalent)
Procedure:
-
Column Screening:
-
Start with a polysaccharide-based chiral column (e.g., Chiralpak AD-H).
-
Equilibrate the column with a standard mobile phase, for example, 90:10 n-hexane:isopropanol at a flow rate of 1.0 mL/min.
-
Prepare a 1 mg/mL solution of racemic 6-fluoro-2,3-dihydro-1H-inden-1-ol in the mobile phase.
-
Inject 5-10 µL of the sample and monitor at a suitable UV wavelength (e.g., 254 nm).
-
If no separation is observed, screen other columns.
-
-
Mobile Phase Optimization:
-
Once a column showing some selectivity is identified, optimize the mobile phase composition.
-
Vary the percentage of the alcohol modifier (e.g., from 5% to 20% isopropanol in hexane).
-
If necessary, try different alcohol modifiers (e.g., ethanol).
-
-
Temperature Optimization:
-
Investigate the effect of column temperature on the separation (e.g., 15°C, 25°C, 40°C).
-
-
Flow Rate Optimization:
-
If necessary, reduce the flow rate (e.g., to 0.5 mL/min) to improve resolution.
-
Protocol for Diastereomeric Crystallization
This protocol provides a general procedure for the resolution of racemic 6-fluoro-2,3-dihydro-1H-inden-1-ol via diastereomeric ester formation and crystallization. This requires an additional esterification step.
Materials:
-
Racemic 6-fluoro-2,3-dihydro-1H-inden-1-ol
-
Chiral resolving agent (e.g., O,O'-Dibenzoyl-(2R,3R)-tartaric acid anhydride)
-
Esterification catalyst (e.g., DMAP)
-
Organic solvents for reaction and crystallization (e.g., dichloromethane, methanol, ethyl acetate, hexane)
-
Standard laboratory glassware for reaction and crystallization
Procedure:
-
Esterification:
-
Dissolve racemic 6-fluoro-2,3-dihydro-1H-inden-1-ol (1 equivalent) and the chiral resolving agent anhydride (1 equivalent) in a suitable solvent like dichloromethane.
-
Add a catalytic amount of DMAP.
-
Stir the reaction at room temperature until the starting alcohol is consumed (monitor by TLC or HPLC).
-
Work up the reaction to isolate the crude mixture of diastereomeric esters.
-
-
Crystallization Screening:
-
Dissolve a small amount of the diastereomeric ester mixture in a minimal amount of a hot solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Allow the solution to cool slowly to room temperature and then in a refrigerator.
-
Observe if crystals form. If so, isolate them by filtration and analyze the enantiomeric purity of the alcohol after hydrolysis of the ester.
-
If no crystals form, try a different solvent or a solvent/anti-solvent system (e.g., dissolve in ethyl acetate and slowly add hexane).
-
-
Recrystallization:
-
Once a suitable solvent system is found, the isolated crystals should be recrystallized to improve their diastereomeric purity.
-
-
Liberation of the Enantiopure Alcohol:
-
Hydrolyze the purified diastereomeric ester (e.g., using NaOH in methanol/water) to obtain the enantiomerically enriched 6-fluoro-2,3-dihydro-1H-inden-1-ol.
-
Section 3: Visual Workflows
The following diagrams illustrate the general workflows for the chiral resolution techniques discussed.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Workflow for Chiral HPLC Separation.
Caption: Workflow for Diastereomeric Crystallization.
References
-
Fishman, A., et al. (2001). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 26(19), 5944. Available at: [Link]
- Holton, R. A., et al. (2003). Chiral resolution method for producing compounds useful in the synthesis of taxanes. US Patent 6,653,501.
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Le, K. A., et al. (2015). Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry. Journal of Chemical Education, 92(10), 1736-1739. Available at: [Link]
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de Souza, R. O. M. A., et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 16(8), 6828-6838. Available at: [Link]
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Kohl, M., et al. (2023). Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation. Metabolites, 13(10), 1094. Available at: [Link]
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Ahmad, A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6214. Available at: [Link]
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Zhao, Y. (2020). Fluorine enables separation-free 'chiral chromatographic analysis'. analytica-world.com. Available at: [Link]
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Pàmies, O., & Bäckvall, J. E. (2002). Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. The Journal of organic chemistry, 67(4), 1261–1265. Available at: [Link]
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Besset, T., et al. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations. Organic Chemistry Frontiers, 3(1), 87-91. Available at: [Link]
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YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Available at: [Link]
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Bell, D. (2019). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
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Li, F., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied microbiology and biotechnology, 105(21-22), 8033–8058. Available at: [Link]
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Schepmann, D., et al. (2017). Lipase-catalyzed Kinetic Resolution as Key Step in the Synthesis of Enantiomerically Pure σ Ligands With 2-benzopyran Structure. Archiv der Pharmazie, 350(7), e1700069. Available at: [Link]
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Vlieghe, P. (2010). Isolation of enantiomers via diastereomer crystallisation. UCL Discovery. Available at: [Link]
- CN113754291A - Preparation method of (R,S)-7-fluoro-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-amine. Google Patents.
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Faigl, F., et al. (2018). Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. The Journal of Organic Chemistry, 83(7), 3947-3955. Available at: [Link]
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Soares, S., et al. (2018). Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Molecules, 23(10), 2465. Available at: [Link]
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Chan, T. H. T., et al. (2019). Enzymatic defluorination of fluorinated compounds. Nature Communications, 10(1), 4731. Available at: [Link]
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Qayed, W. S., et al. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. Available at: [Link]
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CN102020633A - Method for synthesizing optical enantiomer 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylic acid and 6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-carboxylate. Patsnap Eureka. Available at: [Link]
-
Welker, M. F., et al. (2013). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of visualized experiments : JoVE, (81), e50794. Available at: [Link]
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Bode Research Group. (2015). OC VI (HS 2015). ETH Zurich. Available at: [Link]
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de Sousa, P. T., Jr, et al. (2019). Diastereomeric salts of (S,S)-sertraline with l- and d-tartaric acids: an investigation into chiral supramolecular discrimination. CrystEngComm, 21(3), 435-446. Available at: [Link]
-
Besset, T., et al. (2016). A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Organic Chemistry Frontiers. Available at: [Link]
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Li, Z. J., & Trout, B. L. (2010). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Annual review of chemical and biomolecular engineering, 1, 37–61. Available at: [Link]
-
Contente, M. L., et al. (2021). Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. Catalysts, 11(1), 108. Available at: [Link]
-
Hanai, T. (2014). Fluorinated HPLC phases - Looking beyond C18 for reversed-phase HPLC. ResearchGate. Available at: [Link]
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George, A. (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]
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Abrahamson, M. (2016). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal. Available at: [Link]
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Della-Felice, F., et al. (2019). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 24(21), 3971. Available at: [Link]
-
Lestari, M., & Indrayanto, G. (2021). IAI CONFERENCE: Fluconazole-tartaric acid co-crystal formation and its mechanical properties. Pharmacy Education, 21, 10-14. Available at: [Link]
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Forró, E., & Fülöp, F. (2012). Lipase-Catalyzed Kinetic Resolution of 1-(2-Hydroxycyclohexyl)Indoles in Batch and Continuous-Flow Systems. The Journal of organic chemistry, 77(17), 7559-7565. Available at: [Link]
-
Aguiar, N. O., et al. (2021). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation. Membranes, 11(1), 53. Available at: [Link]
-
Besset, T., et al. (2016). Remarkable solvent effect of fluorinated alcohols on transition metal catalysed C-H functionalizations. Organic Chemistry Frontiers, 3(1), 87-91. Available at: [Link]
- CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone. Google Patents.
-
Thompson, C. D., et al. (2019). Mechanism of Enzymatic Fluorination in Streptomyces cattleya. ACS Central Science, 5(2), 294-302. Available at: [Link]
-
Tótoli, F., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002. Available at: [Link]
-
Li, F., et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology. Available at: [Link]
- US5942644A - Precursors for the production of chiral vicinal aminoalcohols. Google Patents.
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Kumar, A., et al. (2020). Recent Trends in Chiral Separations by 2D-HPLC. Critical Reviews in Analytical Chemistry, 50(6), 544-554. Available at: [Link]
-
Wang, Y., et al. (2021). Chiral resolution of dl-leucine via salifying tartaric acid derivatives. New Journal of Chemistry, 45(36), 16428-16436. Available at: [Link]
-
Zhang, Y., et al. (2018). A Different View of Solvent Effects in Crystallization. Crystals, 8(3), 118. Available at: [Link]
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Meanwell, N. A. (2018). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of medicinal chemistry, 61(14), 5822–5880. Available at: [Link]
-
Wang, Y., et al. (2016). Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols. ACS Catalysis, 6(11), 7652-7657. Available at: [Link]
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Technical Support Center: Synthesis of 6-Fluoro-2,3-dihydro-1h-inden-1-ol
Welcome to our dedicated technical support guide for the synthesis of 6-Fluoro-2,3-dihydro-1h-inden-1-ol. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your synthetic route, improve yield and purity, and confidently navigate potential experimental hurdles.
The synthesis of 6-Fluoro-2,3-dihydro-1h-inden-1-ol is a multi-step process, typically commencing with the formation of a suitable precursor, followed by an intramolecular cyclization to construct the indanone core, and culminating in the reduction of the ketone to the desired alcohol. Each of these stages presents a unique set of challenges and potential for side-product formation. This guide is structured to address these issues in a logical, step-by-step manner.
Part 1: Intramolecular Friedel-Crafts Cyclization to 6-Fluoro-1-indanone
The cornerstone of this synthesis is the intramolecular Friedel-Crafts cyclization of a precursor like 3-(4-fluorophenyl)propanoic acid to yield 6-fluoro-1-indanone.[1] This reaction is pivotal and often the source of significant side reactions.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts cyclization is resulting in a low yield of the desired 6-fluoro-1-indanone. What are the likely causes?
A1: Low yields in this intramolecular Friedel-Crafts reaction can stem from several factors. Firstly, incomplete conversion of the starting material, 3-(4-fluorophenyl)propanoic acid, is a common issue. This can be due to insufficient catalyst activity or concentration, or non-optimal reaction temperature and time. Secondly, the formation of side products, particularly isomeric indanones, can significantly reduce the yield of the desired product. The choice of acid catalyst is also critical; while polyphosphoric acid (PPA) is commonly used, its viscosity can lead to mixing issues and localized overheating, promoting side reactions.[2]
Q2: I am observing the formation of an isomeric indanone impurity that is difficult to separate from my target 6-fluoro-1-indanone. What is this impurity and how can I avoid it?
A2: The most probable isomeric impurity is 4-fluoro-1-indanone. The fluorine atom on the benzene ring is an ortho-, para-director for electrophilic aromatic substitution.[3] In the intramolecular cyclization of 3-(4-fluorophenyl)propanoic acid, the acylium ion intermediate can attack either the ortho- or meta- position relative to the fluorine atom. While cyclization at the ortho- position to the fluorine atom (leading to the desired 6-fluoro-1-indanone) is sterically less hindered, competitive cyclization at the meta- position can occur, leading to the formation of 4-fluoro-1-indanone.
Troubleshooting Guide: Friedel-Crafts Cyclization
| Problem | Potential Cause | Troubleshooting & Optimization |
| Low Yield of 6-fluoro-1-indanone | Incomplete reaction. | - Increase reaction time and/or temperature cautiously. Monitor the reaction progress by TLC or GC-MS. - Ensure efficient stirring, especially when using viscous catalysts like PPA. - Consider using alternative catalysts such as Eaton's reagent (P₂O₅ in methanesulfonic acid) which may offer better solubility and reactivity. |
| Formation of isomeric byproducts. | - Optimize the reaction temperature. Lower temperatures generally favor the formation of the thermodynamically more stable product, which is often the desired isomer.[3] - The choice of Lewis acid can influence regioselectivity. Experiment with different catalysts like AlCl₃ or SnCl₄.[1] | |
| Formation of 4-fluoro-1-indanone isomer | Competing electrophilic attack at the meta-position. | - As mentioned, lower reaction temperatures can improve selectivity. - The use of a bulkier Lewis acid catalyst might sterically hinder the attack at the more crowded meta-position. |
| Polymerization/Charring | Harsh reaction conditions. | - Avoid excessively high temperatures. - Ensure slow and controlled addition of the starting material to the catalyst mixture. - Use a solvent to help dissipate heat, although this may require adjusting the catalyst concentration. |
Experimental Protocol: Optimized Friedel-Crafts Cyclization
-
To a stirred solution of methanesulfonic acid, add phosphorus pentoxide (P₂O₅) portion-wise at 0 °C to prepare Eaton's reagent.
-
Once the P₂O₅ has dissolved, add 3-(4-fluorophenyl)propanoic acid to the solution at room temperature.
-
Heat the reaction mixture to the optimized temperature (typically between 60-80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Mechanism and Side Reaction Pathway
Sources
"6-Fluoro-2,3-dihydro-1h-inden-1-ol" stability and storage conditions
Technical Support Center: 6-Fluoro-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support guide for 6-Fluoro-2,3-dihydro-1H-inden-1-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of this compound throughout your experiments. The following frequently asked questions and troubleshooting guides are based on the chemical properties of the molecule and data from structurally similar compounds.
Frequently Asked Questions (FAQs)
What are the recommended long-term storage conditions for 6-Fluoro-2,3-dihydro-1H-inden-1-ol?
For optimal stability, 6-Fluoro-2,3-dihydro-1H-inden-1-ol should be stored in a cool, dry, and dark place.[1][2] Many suppliers of similar fluorinated indanol derivatives recommend room temperature storage in a tightly sealed container.[1][2] To prevent potential degradation from atmospheric components, storing under an inert atmosphere such as argon or nitrogen is also a recommended practice.[3]
Summary of Recommended Storage Conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Room Temperature | Prevents degradation from excessive heat. |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Minimizes oxidation and reaction with atmospheric moisture.[3] |
| Light | Amber vial or dark location | Protects against light-induced degradation.[1][2] |
| Container | Tightly sealed, appropriate material | Prevents contamination and evaporation.[4] |
How stable is 6-Fluoro-2,3-dihydro-1H-inden-1-ol in solution?
What are the potential degradation pathways for this compound?
Although specific degradation pathways for 6-Fluoro-2,3-dihydro-1H-inden-1-ol are not extensively documented, potential degradation can be inferred from its structure. The benzylic alcohol is susceptible to oxidation to the corresponding indanone. The fluorine substituent generally enhances the metabolic stability of organic molecules.[5]
A logical workflow for identifying potential degradation is outlined below:
Caption: Workflow for troubleshooting unexpected analytical peaks.
Issue 3: Low yield or failed reaction.
-
Potential Cause: The compound may have degraded, leading to a lower effective concentration.
-
Preventative Measures:
-
Purity Assessment: Before starting a critical experiment, assess the purity of the starting material using a suitable analytical technique.
-
Inert Reaction Conditions: If the reaction is sensitive to oxidation, ensure it is carried out under an inert atmosphere.
-
Avoid Incompatible Reagents: Double-check that other reagents in your reaction are not strong oxidizing agents that could affect the alcohol group. [6]
-
Safe Handling Protocol
Adherence to proper laboratory safety practices is crucial when working with any chemical.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles. [7]* Hand Protection: Wear appropriate chemical-resistant gloves. [7]* Body Protection: A lab coat should be worn at all times.
Handling Procedures:
-
Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. [7]2. Avoid contact with skin and eyes. [8]3. Wash hands thoroughly after handling. [6][7]4. Keep away from incompatible materials such as strong oxidizing agents. [6][8]
References
- Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC. (n.d.).
- 1-Indanone - SAFETY DATA SHEET. (2025, December 18).
- 2-Indanol - AK Scientific, Inc. (n.d.).
- 6-Fluoro-2,3-dihydro-1H-inden-5-ol - Lead Sciences. (n.d.).
- 6-Fluoro-2,3-dihydro-1H-inden-5-ol - Achmem. (n.d.).
- 6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride - Lead Sciences. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Safety and handling of fluorinated organic compounds - Benchchem. (2025, December).
Sources
- 1. 6-Fluoro-2,3-dihydro-1H-inden-5-ol - Lead Sciences [lead-sciences.com]
- 2. achmem.com [achmem.com]
- 3. 6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride - Lead Sciences [lead-sciences.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
"6-Fluoro-2,3-dihydro-1h-inden-1-ol" solubility issues in organic solvents
Welcome to the technical support center for 6-Fluoro-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly solubility issues in organic solvents, encountered during experimental work. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to ensure the successful use of this compound in your research.
I. Understanding the Solubility Profile of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
6-Fluoro-2,3-dihydro-1H-inden-1-ol is a fluorinated organic compound. The presence of a fluorine atom can significantly alter the physicochemical properties of a molecule, often increasing lipophilicity and metabolic stability. However, this can also lead to challenges in finding suitable solvents for dissolution. The molecule's structure, featuring a polar hydroxyl (-OH) group and a non-polar fluorous-aromatic core, results in a nuanced solubility profile.
Expected Solubility Behavior:
Based on its structure and the general principles of solubility for fluorinated compounds, we can anticipate the following:
-
Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group should allow for hydrogen bonding, suggesting moderate to good solubility.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile, THF): The overall polarity of the molecule suggests it should be soluble in these solvents. DMSO and DMF are often excellent choices for compounds that are difficult to dissolve.
-
Non-Polar Solvents (e.g., Toluene, Hexane): The non-polar indenyl ring and the fluorine atom may confer some solubility, but it is likely to be lower than in polar solvents.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate solubility is expected.
It is crucial to experimentally determine the solubility in your specific solvent of choice for accurate and reproducible results.
II. Troubleshooting Common Solubility Issues
This section addresses frequently encountered problems when attempting to dissolve 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Q1: My compound is not dissolving, or is dissolving very slowly, even in a solvent where it is expected to be soluble. What should I do?
A1: This is a common issue that can often be resolved by considering the following factors:
-
Solvent Purity: Ensure you are using a high-purity, anhydrous solvent. The presence of water or other impurities can significantly impact solubility.
-
Sonication: Gentle sonication can provide the energy needed to break up the crystal lattice and promote dissolution. Use a bath sonicator to avoid localized heating.
-
Gentle Heating: For less volatile solvents, gentle warming (e.g., to 30-40°C) can increase the rate of dissolution. Always monitor for any signs of compound degradation.
-
Vortexing: Vigorous mixing can aid in dissolving the compound.
-
Incremental Solvent Addition: Start by adding a small amount of solvent to the solid to create a slurry. Mix thoroughly to wet the entire solid surface before adding the remaining solvent.
Caption: Workflow for addressing slow dissolution.
Q2: I've prepared a stock solution, but a precipitate has formed after storage. Why did this happen and how can I fix it?
A2: Precipitate formation upon storage, especially at lower temperatures (e.g., 4°C or -20°C), indicates that the compound's solubility limit was exceeded under those conditions.
-
Re-dissolving the Precipitate: Before use, bring the solution to room temperature and attempt to redissolve the precipitate by gentle warming and vortexing or sonication.
-
Solvent Choice: If precipitation is a recurring issue, consider preparing the stock solution in a stronger solvent like DMSO or DMF.
-
Lower Concentration: Prepare a more dilute stock solution to ensure the compound remains in solution at the storage temperature.
-
Storage Conditions: Store the solution at room temperature if the compound is stable. Always check the compound's stability data before changing storage conditions.
Q3: I'm observing inconsistent results in my experiments. Could this be related to solubility?
A3: Yes, incomplete dissolution or precipitation of your compound can lead to significant variability in experimental outcomes.
-
Visual Inspection: Always visually inspect your solutions before use to ensure they are clear and free of any particulate matter.
-
Filter Sterilization: If you are filter-sterilizing your stock solution, ensure the filter material is compatible with your solvent and that the compound does not adsorb to the filter membrane. A pre-filter may be necessary if you have a large amount of undissolved solid.
-
Accurate Concentration: Incomplete dissolution will result in a lower actual concentration than intended. It is best practice to determine the concentration of your stock solution experimentally, for example, by UV-Vis spectroscopy, after preparation and filtration.
III. Experimental Protocols for Solubility Determination
For accurate and reproducible experiments, it is highly recommended to determine the solubility of 6-Fluoro-2,3-dihydro-1H-inden-1-ol in your chosen solvent system. Below are step-by-step protocols for determining solubility using common laboratory techniques.
Protocol 1: Gravimetric Method for Solubility Determination
This method is straightforward but requires a larger amount of the compound.
-
Preparation: Add an excess amount of 6-Fluoro-2,3-dihydro-1H-inden-1-ol to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Allow the undissolved solid to settle. Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Centrifugation can be used to aid separation.
-
Solvent Evaporation: Evaporate the solvent from the collected supernatant under reduced pressure or a gentle stream of nitrogen.
-
Mass Determination: Weigh the remaining solid residue.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
Protocol 2: HPLC-Based Solubility Determination
This method is more sensitive and requires less compound.
-
Calibration Curve: Prepare a series of standard solutions of 6-Fluoro-2,3-dihydro-1H-inden-1-ol of known concentrations in your chosen solvent. Inject these standards into an HPLC system and generate a calibration curve by plotting peak area against concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in steps 1 and 2 of the Gravimetric Method.
-
Sample Preparation: After equilibration, centrifuge the saturated solution to pellet the undissolved solid. Carefully collect a known volume of the supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of your calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC and determine the peak area.
-
Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample. Remember to account for the dilution factor to calculate the concentration of the original saturated solution.
Caption: Workflow for HPLC-based solubility determination.
Protocol 3: UV-Vis Spectroscopy for Solubility Determination
This method is rapid and requires a chromophore in the molecule.
-
Wavelength Scan: Determine the wavelength of maximum absorbance (λmax) of 6-Fluoro-2,3-dihydro-1H-inden-1-ol in your chosen solvent.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a calibration curve (Absorbance vs. Concentration).[1]
-
Saturated Solution and Sample Preparation: Follow steps 2 and 3 of the HPLC-Based Method.
-
UV-Vis Analysis: Measure the absorbance of the diluted sample at the λmax.
-
Concentration Calculation: Use the calibration curve and the Beer-Lambert law to determine the concentration of the diluted sample. Account for the dilution factor to find the solubility.
IV. Physicochemical Properties and Safety
| Property | Inferred Information | Source |
| Molecular Formula | C₉H₉FO | - |
| Molecular Weight | 152.17 g/mol | - |
| Appearance | Likely a solid at room temperature | [2] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [2] |
| Handling | Avoid contact with skin and eyes. Do not breathe dust. Use with adequate ventilation. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. | [2] |
Hazard Statements for Structurally Similar Compounds:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements for Structurally Similar Compounds:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
V. Frequently Asked Questions (FAQs)
Q: What is the best starting solvent to try for dissolving 6-Fluoro-2,3-dihydro-1H-inden-1-ol?
A: Based on its structure, Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent starting points due to their strong solubilizing properties for a wide range of organic compounds.[3] For applications where these solvents are not suitable, methanol or ethanol would be the next logical choices.
Q: How does the fluorine atom affect the solubility of this compound?
A: The fluorine atom increases the lipophilicity of the molecule, which can decrease its solubility in highly polar solvents like water. However, in organic solvents, the effect is more complex. The high electronegativity of fluorine can create a dipole moment, influencing interactions with polar solvents. In general, fluorination can make a compound more soluble in "fluorous" solvents and can either increase or decrease solubility in common organic solvents depending on the overall molecular structure.
Q: Can I use heat to dissolve the compound?
A: Gentle heating can be an effective way to increase the rate of dissolution. However, it is crucial to first determine the thermal stability of 6-Fluoro-2,3-dihydro-1H-inden-1-ol. If the compound is thermally labile, heating could lead to degradation. Always start with gentle warming and monitor for any changes in color or the appearance of new peaks in an analytical chromatogram.
Q: I need to make a solution in a buffer. What should I be aware of?
A: The solubility of organic compounds can be pH-dependent if they have acidic or basic functional groups. While the hydroxyl group on 6-Fluoro-2,3-dihydro-1H-inden-1-ol is weakly acidic, its pKa is likely high, so pH changes in the typical biological range (pH 4-8) may not have a dramatic effect. However, it is always best to experimentally verify the solubility in your specific buffer system. Also, be aware that some buffer salts can decrease the solubility of organic compounds (the "salting out" effect).
VI. References
-
MySkinRecipes. (n.d.). 6-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-aminehydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 6-fluoro-2,3-dihydro-1H-isoindol-1-one. Retrieved from [Link]
-
GChem. (n.d.). DMSO. Retrieved from [Link]
-
ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]
-
Lead Sciences. (n.d.). 6-Fluoro-2,3-dihydro-1H-inden-5-ol. Retrieved from [Link]
Sources
Navigating the Complexities of 6-Fluoro-2,3-dihydro-1H-inden-1-ol NMR Spectra: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the interpretation of complex NMR spectra of 6-Fluoro-2,3-dihydro-1H-inden-1-ol. As a Senior Application Scientist, I understand that the introduction of a fluorine atom into the familiar indanol scaffold can introduce a new layer of complexity to your spectral analysis. This guide is designed to provide you with field-proven insights and troubleshooting strategies to confidently interpret your data, ensuring the integrity of your research and development efforts.
Understanding the Spectrum: A Foundational Overview
The structure of 6-Fluoro-2,3-dihydro-1H-inden-1-ol presents a unique set of NMR challenges and opportunities. The fluorine atom at the C6 position significantly influences the electronic environment of the entire molecule, leading to characteristic shifts and coupling patterns in ¹H, ¹³C, and ¹⁹F NMR spectra.
Expected ¹H NMR Spectral Features
The proton NMR spectrum will exhibit signals for the aromatic, benzylic, and aliphatic protons. The key to interpretation lies in understanding the coupling interactions, especially the through-bond J-coupling between protons and the fluorine atom.
-
Aromatic Region: Expect to see three signals for the aromatic protons (H4, H5, and H7). The fluorine at C6 will couple to these protons, with the magnitude of the coupling constant decreasing with the number of bonds separating them (typically ³JHF > ⁴JHF). This will result in complex splitting patterns, often appearing as doublet of doublets or more complex multiplets.
-
Benzylic Proton (H1): The proton at the stereocenter C1 will be a multiplet due to coupling with the adjacent methylene protons (H2) and potentially long-range coupling with the fluorine atom. Its chemical shift will be influenced by the hydroxyl group.
-
Methylene Protons (H2 and H3): The protons on C2 and C3 are diastereotopic due to the chiral center at C1. This means they are chemically non-equivalent and will appear as separate signals, each showing geminal coupling to each other and vicinal coupling to their neighbors.
Expected ¹³C NMR Spectral Features
The ¹³C NMR spectrum will display nine distinct signals. The most notable feature will be the C-F coupling, which splits the carbon signals into doublets.
-
C6 Carbon: The carbon directly bonded to the fluorine will show a large one-bond coupling constant (¹JCF), typically in the range of 240-250 Hz.
-
Other Aromatic Carbons: Carbons ortho, meta, and para to the fluorine atom will exhibit smaller, long-range couplings (²JCF, ³JCF, ⁴JCF).
-
Aliphatic Carbons: The carbons of the five-membered ring (C1, C2, C3) will also show coupling to the fluorine atom, though the magnitude will be smaller than for the aromatic carbons.
Expected ¹⁹F NMR Spectral Features
The ¹⁹F NMR spectrum is often the most straightforward, typically showing a single signal for the fluorine atom at C6.[1][2] However, this signal will be a complex multiplet due to coupling with neighboring protons (H5 and H7). The chemical shift of this signal is highly sensitive to the solvent and local electronic environment.[3][4]
Troubleshooting Guide: Common Spectral Interpretation Challenges
This section addresses specific issues you might encounter during the analysis of your 6-Fluoro-2,3-dihydro-1H-inden-1-ol NMR spectra.
Question 1: Why are the aromatic signals in my ¹H NMR spectrum so complex and difficult to assign?
Answer:
The complexity in the aromatic region arises from several factors:
-
¹H-¹H Coupling: The three aromatic protons (H4, H5, and H7) are coupled to each other, leading to splitting of their signals.
-
¹H-¹⁹F Coupling: The fluorine atom at C6 couples with the aromatic protons. The strongest coupling will be to the ortho protons (H5 and H7), with a smaller coupling to the meta proton (H4). This superimposes additional splitting on the already complex ¹H-¹H coupling patterns.
-
Second-Order Effects: If the chemical shift difference between two coupled protons is not significantly larger than their coupling constant, second-order effects (roofing) can occur, further complicating the appearance of the multiplets.
Troubleshooting Steps:
-
Acquire a Higher Field Spectrum: Moving to a higher field spectrometer will increase the chemical shift dispersion in Hertz, which can help to simplify complex multiplets and reduce second-order effects.
-
Perform a ¹⁹F Decoupled ¹H NMR Experiment: This experiment will remove all ¹H-¹⁹F couplings, resulting in a much simpler aromatic spectrum that only shows ¹H-¹H couplings. By comparing the coupled and decoupled spectra, you can identify the protons that are coupled to fluorine and determine the JHF coupling constants.
-
Utilize 2D NMR Techniques: A COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping you to trace the connectivity of the aromatic spin system. An HSQC (Heteronuclear Single Quantum Coherence) experiment will correlate each proton to its directly attached carbon, and an HMBC (Heteronuclear Multiple Bond Correlation) experiment will show correlations between protons and carbons over two or three bonds.[5][6][7] These 2D techniques are invaluable for unambiguous assignment.
Question 2: My ¹³C NMR spectrum shows more than nine signals, or some signals are very broad. What could be the cause?
Answer:
The presence of extra or broad signals in the ¹³C NMR spectrum can be due to several reasons:
-
Impurities: The most common cause of extra signals is the presence of impurities in your sample.
-
Rotational Isomers (Rotamers): If there is restricted rotation around a single bond, you may observe separate signals for each rotamer. While less common for this specific molecule, it's a possibility to consider.
-
Solvent Signals: Ensure that the extra signals do not correspond to the deuterated solvent or any residual non-deuterated solvent.
-
Complex C-F Coupling: The long-range coupling between carbon and fluorine can sometimes lead to broad or complex multiplets that might be misinterpreted as multiple signals, especially at lower magnetic fields.
Troubleshooting Steps:
-
Check Sample Purity: Use other analytical techniques like LC-MS or GC-MS to verify the purity of your sample.
-
Acquire a ¹H-Decoupled ¹⁹F-Decoupled ¹³C NMR Spectrum: This experiment will collapse all C-H and C-F couplings into singlets, simplifying the spectrum and making it easier to count the number of unique carbon environments.
-
Vary the Temperature: Acquiring the spectrum at different temperatures can help to distinguish between rotamers (which may coalesce at higher temperatures) and impurities.
-
Consult a Solvent Peak Chart: Compare the chemical shifts of the unknown peaks with a standard chart of common NMR solvent impurities.
Question 3: The chemical shift of my ¹⁹F NMR signal is different from what I expected based on literature values for similar compounds. Why is this?
Answer:
The chemical shift of a ¹⁹F nucleus is extremely sensitive to its environment.[2][3] Several factors can cause significant variations in the observed chemical shift:
-
Solvent Effects: The polarity and hydrogen bonding capability of the solvent can have a profound impact on the fluorine chemical shift, with variations of several ppm being common.[4]
-
Concentration: The concentration of the sample can also influence the chemical shift due to changes in intermolecular interactions.
-
Temperature: Temperature can affect molecular conformations and solvation, leading to changes in the fluorine chemical shift.
-
Referencing: Improper referencing of the spectrum can lead to apparent shifts. It is crucial to use a consistent and appropriate internal or external standard.
Troubleshooting Steps:
-
Standardize Your Experimental Conditions: Always report the solvent, concentration, and temperature at which the spectrum was acquired. When comparing data, ensure the conditions are as similar as possible.
-
Use an Internal Standard: For accurate and reproducible measurements, use a suitable internal ¹⁹F NMR standard.
-
Be Cautious with Literature Comparisons: When comparing your data to literature values, pay close attention to the experimental conditions reported. Small differences in these conditions can lead to significant variations in chemical shifts.
Frequently Asked Questions (FAQs)
Q1: What are the typical ranges for ¹H-¹⁹F and ¹³C-¹⁹F coupling constants in this molecule?
| Coupling Type | Number of Bonds | Typical Range (Hz) |
| ¹JCF | 1 | 240 - 250 |
| ²JCF (ortho) | 2 | 15 - 25 |
| ³JCF (meta) | 3 | 5 - 10 |
| ⁴JCF (para) | 4 | 1 - 3 |
| ³JHF (ortho) | 3 | 8 - 12 |
| ⁴JHF (meta) | 4 | 4 - 7 |
| ⁵JHF (para) | 5 | < 2 |
These are approximate values and can vary depending on the specific geometry and electronic environment.
Q2: How can I determine the stereochemistry at the C1 position using NMR?
A2: Determining the stereochemistry of the hydroxyl group at C1 can be challenging with standard 1D NMR alone. Advanced techniques are often required:
-
NOE (Nuclear Overhauser Effect) Experiments: A 1D NOE or 2D NOESY/ROESY experiment can provide information about through-space proximity between protons. By irradiating the H1 proton, you can look for NOE enhancements to either the aromatic protons or the aliphatic protons on the five-membered ring. The pattern of NOEs can help to deduce the relative stereochemistry.
-
Chiral Shift Reagents: The addition of a chiral lanthanide shift reagent can induce diastereomeric separation of the NMR signals for the two enantiomers, allowing for their differentiation and potentially the assignment of the absolute configuration if a standard of known configuration is available.
-
Comparison with Authentic Standards: The most definitive method is to compare the NMR data with that of an authentic, stereochemically pure standard.
Q3: What is the best solvent to use for NMR analysis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol?
A3: The choice of solvent depends on the specific information you are trying to obtain.
-
CDCl₃ (Deuterated Chloroform): This is a good general-purpose solvent that is relatively non-polar. It is often a good starting point for routine ¹H and ¹³C NMR.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): This is a more polar, aprotic solvent. The hydroxyl proton will often be observable as a distinct signal in DMSO-d₆, which can be useful for structural confirmation. However, be aware that the ¹⁹F chemical shift may be significantly different in DMSO-d₆ compared to CDCl₃.
-
Acetone-d₆ or Acetonitrile-d₃: These are other polar aprotic solvents that can be useful alternatives.
It is often beneficial to acquire spectra in more than one solvent to resolve signal overlap and to observe the effect of the solvent on the chemical shifts, which can provide additional structural clues.
Visualizing the Molecular Structure and Key Interactions
To aid in your spectral interpretation, the following diagrams illustrate the structure of 6-Fluoro-2,3-dihydro-1H-inden-1-ol and the key NMR interactions.
Figure 1. Structure of 6-Fluoro-2,3-dihydro-1H-inden-1-ol with atom numbering.
Figure 2. Key ¹H-¹H and ¹H-¹⁹F coupling interactions in 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
References
- Cavanaugh, J., Fairbrother, W. J., Palmer III, A. G., & Skelton, N. J. (1996). Protein NMR Spectroscopy. Principles and Practice. Academic Press.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
- Gunther, H. (2013).
- Li, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry.
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]
-
University of California, Davis. Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. Retrieved from [Link]
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine.
- Edgar, M., et al. (2021). NMR spectral analysis of strongly second-order 6-, 8-, 9- and 10-spin systems in fluorinated drug scaffolds. Magnetic Resonance in Chemistry.
-
Hans J. Reich. 2D NMR Techniques. University of Wisconsin. Retrieved from [Link]
- Williamson, R. T., & Gerwick, W. H. (2010). Structure Elucidation in Natural Product Chemistry: The Role of Modern NMR Techniques.
-
ResearchGate. NMR Analysis of 2-(2', 3'-dihydro-1'H-inden-1'-yl)-1H-indene. Retrieved from [Link]
- Macomber, R. S. (1998). A Complete Introduction to Modern NMR Spectroscopy. Wiley.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).
Sources
- 1. 19Flourine NMR [chem.ch.huji.ac.il]
- 2. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low enantiomeric excess in "6-Fluoro-2,3-dihydro-1h-inden-1-ol" synthesis
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of the chiral intermediate, 6-Fluoro-2,3-dihydro-1H-inden-1-ol. Achieving high enantiomeric excess (ee) is often the most critical and challenging step in this synthesis. This document provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the most common method: the asymmetric reduction of 6-fluoro-1-indanone. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles to empower you to solve problems effectively in your own laboratory.
Troubleshooting Guide: Low Enantiomeric Excess
This section directly addresses specific experimental failures in a question-and-answer format.
Q1: My asymmetric reduction of 6-fluoro-1-indanone is yielding a low enantiomeric excess (<85% ee). What are the primary factors I should investigate?
A low enantiomeric excess is a classic indicator that the catalyst's ability to discriminate between the two faces of the prochiral ketone is compromised. The issue almost always falls into one of three categories: catalyst integrity, reagent and substrate purity, or reaction conditions.
-
Catalyst Integrity & Activity: The chiral catalyst is the heart of the reaction. Its effectiveness can be compromised by age, improper storage, or incorrect preparation. For instance, Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts are sensitive to moisture, while ruthenium-based Noyori-type catalysts are sensitive to oxygen.[1][2][3]
-
Purity of Reagents and Substrate: This is the most frequently overlooked cause.
-
Water: Trace amounts of water in the solvent, substrate, or reducing agent can hydrolyze and deactivate both borane reagents and the catalyst itself, leading to a non-selective background reduction.[1][2]
-
Substrate Impurities: The starting 6-fluoro-1-indanone may contain acidic or basic impurities that can neutralize or poison the catalyst. Lewis basic impurities, in particular, can compete with the ketone for coordination to the catalyst's Lewis acidic site, disrupting the organized transition state required for high enantioselectivity.
-
-
Reaction Conditions: Asymmetric reactions are highly sensitive to their environment.
-
Temperature: Most asymmetric reductions exhibit a strong temperature dependence. Higher temperatures increase reaction rates but often at the expense of enantioselectivity, as the energy difference between the two diastereomeric transition states becomes less significant.
-
Stoichiometry and Addition Rate: Incorrect ratios of catalyst, reducing agent, and substrate can lead to side reactions. A rapid addition of the substrate can overwhelm the catalyst, allowing the non-catalyzed, non-selective reduction to dominate.
-
Q2: I am performing a Corey-Bakshi-Shibata (CBS) reduction and my ee% is poor. How can I optimize this specific reaction?
The CBS reduction is a powerful and reliable method, but its success hinges on meticulous technique.[1][4] The mechanism involves the coordination of borane to the Lewis basic nitrogen of the oxazaborolidine catalyst. This complex then activates the ketone by coordinating to its oxygen, positioning it for a highly face-selective hydride transfer via a rigid, six-membered transition state.[1][2][5] Any disruption to this assembly will erode enantioselectivity.
Caption: Troubleshooting flowchart for CBS reductions.
This table provides a validated starting point for your experiment.
| Parameter | Recommended Condition | Rationale & Causality |
| Catalyst | (S)- or (R)-2-Methyl-CBS-oxazaborolidine | The proline-derived catalyst provides a rigid chiral environment essential for high stereocontrol. |
| Catalyst Loading | 5–10 mol% | Sufficient for catalytic turnover without being wasteful. Higher loading may be needed for less reactive substrates. |
| Reducing Agent | BH₃·SMe₂ or BH₃·THF (1.0 M) | Borane is the stoichiometric hydride source. Ensure it is fresh and has been properly stored. |
| Stoichiometry | 0.6–1.0 eq. Borane per eq. Ketone | Using a slight excess can be detrimental. A 1:1 catalyst-borane complex forms first, then reduces the ketone. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | THF effectively dissolves reagents and is generally inert under these conditions. Must be rigorously dried. |
| Temperature | 0°C to -20°C | Lower temperatures enhance enantioselectivity by favoring the more ordered, lower-energy transition state. |
Step-by-Step Troubleshooting Protocol:
-
Glassware Preparation: All glassware must be oven- or flame-dried under vacuum and cooled under a stream of dry argon or nitrogen.
-
Inert Atmosphere: Assemble the reaction apparatus and maintain a positive pressure of inert gas throughout the entire procedure.
-
Reagent Charging: To the reaction flask, add the CBS catalyst solution (e.g., 1.0 M in toluene). Dilute with anhydrous THF.
-
Catalyst-Borane Complex Formation: Cool the catalyst solution to the target temperature (e.g., 0°C). Slowly add the borane reagent (BH₃·SMe₂) dropwise. Stir for 10-15 minutes to allow for the formation of the active catalyst-borane complex.
-
Substrate Addition: Dissolve the 6-fluoro-1-indanone in anhydrous THF. Add this solution very slowly via a syringe pump over 1-2 hours to the cooled catalyst-borane complex solution. This prevents the concentration of the ketone from becoming too high, which would favor the non-catalyzed reduction pathway.
-
Reaction Monitoring: Allow the reaction to stir at the low temperature until TLC or LCMS analysis shows complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at the reaction temperature. This will safely react with any excess borane.
-
Workup & Purification: Proceed with a standard aqueous workup and purify the resulting alcohol via column chromatography.
Q3: I'm using a Noyori-type asymmetric hydrogenation for the synthesis, but the conversion and/or ee% are unsatisfactory. What are the critical parameters to check?
Noyori asymmetric hydrogenation is an elegant and highly efficient method that utilizes a chiral ruthenium catalyst, typically formed in situ, to deliver hydrogen from a source like H₂ gas or formic acid.[6][7] The mechanism involves the formation of a ruthenium hydride species, where the chiral diphosphine and diamine ligands create a well-defined pocket that dictates the facial selectivity of hydride delivery to the ketone.[8][9] Its primary enemy is oxygen.
| Parameter | Recommended Condition | Rationale & Causality |
| Catalyst Precursor | [RuCl₂(p-cymene)]₂ | A stable, air-tolerant precursor that is activated in situ. |
| Chiral Ligand | (S,S)- or (R,R)-TsDPEN | The combination of the chiral diamine and the arene ligand on ruthenium is crucial for creating the active catalytic species.[3] |
| Hydrogen Source | H₂ gas (4–10 atm) or Formic Acid/Triethylamine (5:2 azeotrope) | H₂ gas is atom-economical but requires pressure equipment. Transfer hydrogenation is often more convenient for lab-scale synthesis. |
| Solvent | Degassed Methanol or Isopropanol | Protic solvents are required for the catalytic cycle. They must be rigorously deoxygenated via sparging with argon or freeze-pump-thaw cycles. |
| Base (if needed) | Anhydrous K₂CO₃ or t-BuOK | A base is often required to facilitate the formation of the active ruthenium hydride species. |
| Temperature | 25°C to 50°C | These reactions often run well at or slightly above room temperature. |
Sources
- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. youtube.com [youtube.com]
- 3. ethz.ch [ethz.ch]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pcliv.ac.uk [pcliv.ac.uk]
Technical Support Center: Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support guide for the synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol. This document is designed for researchers, chemists, and drug development professionals who are looking to scale up this important synthesis. As a key intermediate in the development of various pharmaceutical compounds, a reliable and scalable protocol for its synthesis is crucial.[1] This guide provides a detailed experimental protocol, troubleshooting advice, and answers to frequently asked questions to ensure a successful and efficient synthesis.
The most common and straightforward method for synthesizing 6-Fluoro-2,3-dihydro-1H-inden-1-ol is through the reduction of the corresponding ketone, 6-Fluoro-1-indanone. This transformation is typically achieved using a mild reducing agent like sodium borohydride (NaBH₄), which is selective for aldehydes and ketones.[2][3]
Core Synthesis Protocol: Reduction of 6-Fluoro-1-indanone
This protocol details the reduction of 6-fluoro-1-indanone to 6-fluoro-2,3-dihydro-1H-inden-1-ol using sodium borohydride in a methanol solvent.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 6-Fluoro-1-indanone | ≥98% | Sigma-Aldrich, TCI | Starting material. |
| Sodium Borohydride (NaBH₄) | ≥98% | Acros Organics, Alfa Aesar | Reducing agent. Handle with care, moisture-sensitive.[4] |
| Methanol (MeOH) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Deionized Water (H₂O) | High Purity | - | Used for quenching and work-up. |
| Hydrochloric Acid (HCl) | 1M solution | - | Used for pH adjustment during work-up. |
| Ethyl Acetate (EtOAc) | ACS Grade | - | Extraction solvent. |
| Brine (Saturated NaCl) | - | - | Used for washing the organic layer. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | Drying agent. |
Step-by-Step Experimental Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 6-Fluoro-1-indanone (1.0 eq) in anhydrous methanol (approx. 0.25 M concentration).[5]
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature reaches 0-5 °C. This is crucial to control the exothermic reaction and minimize side products.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution over 15-20 minutes. Maintain the temperature below 10 °C during the addition. You will likely observe gas evolution (hydrogen).[2][6]
-
Reaction Monitoring: Allow the reaction to stir at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Once the reaction is complete, slowly and carefully add deionized water to quench the excess sodium borohydride. Be cautious as this will generate hydrogen gas.
-
pH Adjustment: Adjust the pH of the solution to ~7 using 1M HCl.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude 6-Fluoro-2,3-dihydro-1H-inden-1-ol by flash column chromatography or recrystallization to obtain the final product.
Workflow Diagram
Sources
Technical Support Center: Purification of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support center for the purification of 6-fluoro-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity challenges encountered during and after the synthesis of this critical pharmaceutical intermediate. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to help you achieve high-purity 6-fluoro-2,3-dihydro-1H-inden-1-ol for your research and development needs.
Overview: The Importance of Purity
6-Fluoro-2,3-dihydro-1H-inden-1-ol is a key building block in the synthesis of various pharmaceutical agents. Its fluorinated aromatic core can enhance the binding affinity and metabolic stability of final drug candidates. The purity of this intermediate is paramount, as even minor impurities can lead to unwanted side reactions, reduced yields in subsequent steps, and the generation of difficult-to-remove, structurally related impurities in the final active pharmaceutical ingredient (API). This guide will address the most common impurities and provide robust methods for their removal.
Synthesis Context: Reduction of 6-Fluoro-1-indanone
The most common synthetic route to 6-fluoro-2,3-dihydro-1H-inden-1-ol is the reduction of the corresponding ketone, 6-fluoro-1-indanone.[1][2][3] This is typically achieved using hydride-based reducing agents, with sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol being a widely used method due to its selectivity and operational simplicity.[4][5][6][7]
While effective, this reduction can lead to several predictable impurities that complicate downstream processing. Understanding the source of these impurities is the first step in effective troubleshooting.
Troubleshooting Guide: Common Impurities and Their Removal
This section is structured in a question-and-answer format to directly address the challenges you may be facing in the lab.
Issue 1: Presence of Unreacted Starting Material (6-Fluoro-1-indanone)
Q: My post-reaction analysis (TLC, HPLC, or NMR) shows a significant amount of the starting ketone, 6-fluoro-1-indanone, remaining. What went wrong and how can I remove it?
A: Cause and Explanation:
The presence of unreacted 6-fluoro-1-indanone is one of the most common issues and can stem from several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent to the ketone is critical. While theoretically 0.25 equivalents of NaBH₄ are needed per equivalent of ketone (as each borohydride ion delivers four hydride ions), in practice, a slight excess (e.g., 1.1 to 1.5 equivalents) is often necessary to drive the reaction to completion and to account for any deactivation of the reagent by moisture.
-
Reaction Temperature Too Low: While the reduction is often performed at room temperature or below to control selectivity, a temperature that is too low can significantly slow down the reaction rate, leading to incomplete conversion within the allotted time.
-
Poor Quality Reducing Agent: Sodium borohydride can degrade over time, especially if not stored under anhydrous conditions. This leads to a lower effective concentration of the hydride.
-
Short Reaction Time: The reaction may simply not have been allowed to run long enough for complete conversion.
Troubleshooting and Purification Protocol:
-
Reaction Optimization: Before resorting to purification, consider re-running the reaction with a slight increase in the equivalents of NaBH₄, ensuring the reagent is fresh, and extending the reaction time. Monitoring the reaction by TLC is crucial.
-
Purification via Flash Column Chromatography: If unreacted ketone persists, flash column chromatography is the most effective method for separation. 6-fluoro-1-indanone is significantly less polar than the desired alcohol product.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective.[8] Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) to elute the non-polar impurities and the unreacted ketone. Gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexanes) to elute the more polar product, 6-fluoro-2,3-dihydro-1H-inden-1-ol.
-
Monitoring: Use TLC to track the separation and identify the fractions containing the pure product.
-
Issue 2: Formation of Borate Ester Byproducts
Q: After my workup, I see a complex mixture of products in my NMR, and I suspect borate esters have formed. How do I resolve this?
A: Cause and Explanation:
During the reduction with sodium borohydride in an alcoholic solvent, the initial product is an alkoxyborate intermediate.[4][9] If the reaction workup is not sufficiently acidic or is incomplete, these borate esters can persist. In non-protic solvents, the formation of boronic esters is even more likely.[4] These byproducts can complicate purification and subsequent reactions.
Troubleshooting and Purification Protocol:
-
Acidic Workup: The key to hydrolyzing borate esters is a proper acidic workup. After the reaction is complete, quench the excess NaBH₄ carefully with a dilute acid such as 1M HCl until the solution is acidic (pH ~5-6). This will hydrolyze the borate esters to the desired alcohol and boric acid, which is water-soluble.
-
Extraction: Following the acidic quench, perform a standard aqueous workup. Extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and then with brine to remove boric acid and other inorganic salts.
-
Purification: If borate esters persist even after an acidic workup, they can be separated by flash column chromatography as described for unreacted starting material. The polarity of borate esters can vary, but they are generally less polar than the final alcohol product.
Issue 3: Over-reduction to 6-Fluoro-1H-indene or 6-Fluoroindane
Q: My product is contaminated with a non-polar impurity that I suspect is an over-reduction product. How can I confirm this and remove it?
A: Cause and Explanation:
While NaBH₄ is generally selective for ketones and aldehydes, under certain conditions, particularly with more powerful reducing agents like lithium aluminum hydride (LiAlH₄) or with prolonged reaction times and higher temperatures, over-reduction can occur.[1][6] The benzylic alcohol in 6-fluoro-2,3-dihydro-1H-inden-1-ol is susceptible to further reduction to the corresponding alkane, 6-fluoroindane, or elimination to form 6-fluoro-1H-indene.[10][11]
Troubleshooting and Purification Protocol:
-
Confirmation: These non-polar byproducts will have a high Rf value on TLC and will elute very early during column chromatography. Their presence can be confirmed by GC-MS or ¹H NMR (disappearance of the alcohol proton and methine proton signal, and appearance of new aliphatic or vinylic protons).
-
Purification via Flash Column Chromatography: Similar to the removal of unreacted ketone, flash column chromatography is the method of choice. The over-reduction products are significantly less polar than the desired alcohol.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a very non-polar solvent system, such as 100% hexanes or a low percentage of ethyl acetate in hexanes (e.g., 5-10%), to elute the over-reduced byproducts.[8] Then, increase the polarity to elute the desired 6-fluoro-2,3-dihydro-1H-inden-1-ol.
-
Purification Workflow Diagram
Caption: Purification workflow for 6-fluoro-2,3-dihydro-1H-inden-1-ol.
Data Summary Table
| Impurity | Likely Cause | Recommended Purification Method | Typical Mobile Phase (Silica Gel) |
| 6-Fluoro-1-indanone | Incomplete reaction | Flash Column Chromatography | Gradient of 10% to 30% Ethyl Acetate in Hexanes |
| Borate Esters | Incomplete acidic workup | Acidic Workup / Flash Chromatography | Gradient of 10% to 40% Ethyl Acetate in Hexanes |
| 6-Fluoro-1H-indene / 6-Fluoroindane | Over-reduction | Flash Column Chromatography | 5-10% Ethyl Acetate in Hexanes |
Frequently Asked Questions (FAQs)
Q1: Can I use recrystallization to purify 6-fluoro-2,3-dihydro-1H-inden-1-ol?
A1: Recrystallization can be an effective technique, particularly for removing minor impurities if your crude product is already of reasonable purity. The key is finding a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble at lower temperatures. For indanol derivatives, common recrystallization solvents include mixtures of a polar solvent (like ethanol, methanol, or acetone) and a non-polar solvent (like hexanes or water).[12][13][14][15][16] A good starting point would be to dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes turbid, followed by slow cooling.
Q2: My product is chiral. How do I ensure I have the correct enantiomer and what if it's a racemic mixture?
A2: The reduction of a prochiral ketone like 6-fluoro-1-indanone with an achiral reducing agent like NaBH₄ will produce a racemic mixture (equal amounts of the R and S enantiomers) of 6-fluoro-2,3-dihydro-1H-inden-1-ol. If a specific enantiomer is required, you will need to employ either an asymmetric reduction method or resolve the racemic mixture. Chiral resolution can often be achieved by:
-
Diastereomeric Salt Formation: Reacting the racemic alcohol with a chiral acid to form diastereomeric salts, which can then be separated by crystallization.
-
Chiral Chromatography: Using a chiral stationary phase (CSP) in HPLC or SFC to separate the enantiomers is a common and effective method.[17][18][19][20][21]
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any structurally related impurities.
-
HPLC: With a suitable column (e.g., C18 for reversed-phase or a chiral column for enantiomeric purity) and UV detection to quantify the purity and detect any non-volatile impurities.
-
GC-MS: To identify and quantify any volatile impurities, including residual solvents.
-
Melting Point: A sharp melting point range is a good indicator of high purity for crystalline solids.
References
- US6548710B2 - Process for preparing 1-indanones - Google Patents. (n.d.).
-
Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Retrieved from [Link]
- WO2005068411A1 - Process for the preparation of 6-fluoro-2-methyl-1-indanone. (n.d.).
-
reduction of aromatic ketones - YouTube. (2019, January 3). Retrieved from [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). Retrieved from [Link]
-
3.9: Reduction of Aromatic Compounds - Chemistry LibreTexts. (2025, February 2). Retrieved from [Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
-
Column chromatography - Columbia University. (n.d.). Retrieved from [Link]
-
6-Fluoro-1-indanone | C9H7FO | CID 1519464 - PubChem. (n.d.). Retrieved from [Link]
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]
-
Chiral Drug Separation. (n.d.). Retrieved from [Link]
-
Indanone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (n.d.). Retrieved from [Link]
-
The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27). Retrieved from [Link]
-
What are the byproducts of reduction with borohydride? : r/chemistry - Reddit. (2018, August 7). Retrieved from [Link]
-
recrystallization-2.doc.pdf. (n.d.). Retrieved from [Link]
-
Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.). Retrieved from [Link]
-
What can I use to purify polar reaction mixtures? - Biotage. (2023, July 11). Retrieved from [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. (n.d.). Retrieved from [Link]
-
HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. - HELIX Chromatography. (n.d.). Retrieved from [Link]
-
Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products | American Pharmaceutical Review. (2013, October 28). Retrieved from [Link]
-
Sodium Borohydride NaBH4 Reduction Reaction Mechanism - YouTube. (2016, February 10). Retrieved from [Link]
-
16.9 Reduction of Aromatic Compounds - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]
-
reduction of aldehydes and ketones - Chemguide. (n.d.). Retrieved from [Link]
-
Sodium Borohydride - Common Organic Chemistry. (n.d.). Retrieved from [Link]
-
Separation, purification and identification of the components of a mixture - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
YouTube. (2022, July 8). Retrieved from [Link]
- CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google Patents. (n.d.).
-
Solved 4. Suggest and justify an appropriate crystallization | Chegg.com. (2020, September 29). Retrieved from [Link]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Sodium Borohydride [commonorganicchemistry.com]
- 8. Chromatography [chem.rochester.edu]
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- 12. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 13. Reagents & Solvents [chem.rochester.edu]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 6-Fluoro-2,3-dihydro-1H-inden-1-ol
Welcome to the technical support center for 6-Fluoro-2,3-dihydro-1H-inden-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this valuable synthetic intermediate. The fluorine atom in its structure enhances biological activity and metabolic stability, making it a key building block in pharmaceutical research.[1][2] However, understanding its stability and degradation is crucial for accurate experimental outcomes and robust drug development programs.
This document moves beyond a simple datasheet to offer practical, field-proven insights into the potential challenges you may encounter. We will explore the causality behind its degradation pathways and provide self-validating protocols to ensure the integrity of your work.
Troubleshooting Guide: Experimental Observations & Solutions
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: I'm observing a gradual decrease in the purity of my stored sample of 6-Fluoro-2,3-dihydro-1H-inden-1-ol, with a new, less polar peak appearing in my HPLC analysis. What is the likely cause?
Answer: This is a classic presentation of oxidative degradation. 6-Fluoro-2,3-dihydro-1H-inden-1-ol is a secondary alcohol, which is susceptible to oxidation to its corresponding ketone, 6-Fluoro-2,3-dihydro-1H-inden-1-one.[3][4][5][6] This is the most common degradation pathway under ambient, non-inert conditions.
Causality: The presence of atmospheric oxygen, potentially accelerated by trace metal ions or exposure to light, can facilitate the oxidation of the hydroxyl group. The resulting ketone is more stable and less polar, leading to a shorter retention time on a reverse-phase HPLC column compared to the parent alcohol.
Troubleshooting Steps:
-
Confirm the Degradant: The primary suspected degradant is 6-Fluoro-2,3-dihydro-1H-inden-1-one.[7][8] If you have a standard, you can confirm its identity by co-injection. Alternatively, you can perform a simple oxidation reaction on a small sample of your starting material (e.g., using a mild oxidant like PCC) and compare the resulting product's retention time with your impurity.
-
Inert Storage: To prevent further degradation, store your material under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect it from light.
-
Solvent Purity: Ensure that any solvents used for storing stock solutions are of high purity and have been degassed to remove dissolved oxygen.
Visualizing the Primary Degradation Pathway:
Caption: Oxidative degradation of 6-Fluoro-2,3-dihydro-1H-inden-1-ol to its ketone.
Question 2: My experiment involves UV light exposure, and I'm seeing multiple new peaks, some of which are more polar. What degradation pathways should I consider?
Answer: Exposure to UV light can induce photolytic degradation, which can be more complex than simple oxidation. For fluorinated aromatic compounds, a key pathway to consider is the cleavage of the carbon-fluorine (C-F) bond.[9][10]
Causality: The energy from UV radiation can be sufficient to break the C-F bond, which, while strong, is susceptible to photolytic cleavage, especially in aqueous environments.[11] This can lead to the formation of fluoride ions and a des-fluoro analog (2,3-dihydro-1H-inden-1-ol). Additionally, radical-mediated reactions can lead to a variety of other byproducts. The formation of more polar compounds could be due to subsequent oxidation or ring-opening reactions.
Troubleshooting Steps:
-
Control Experiment: Run a control sample shielded from UV light to confirm that the degradation is indeed light-induced.
-
Fluoride Ion Analysis: If you suspect C-F bond cleavage, you can analyze your sample for the presence of free fluoride ions using a fluoride ion-selective electrode.
-
Mass Spectrometry Analysis: Use LC-MS to identify the masses of the degradation products. Look for a mass corresponding to the des-fluoro analog.
-
Minimize Light Exposure: If photolytic degradation is confirmed and undesirable, conduct all experimental steps in the dark or using amber-colored labware.
Plausible Photolytic Degradation:
Caption: Potential photolytic degradation pathways for 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Question 3: I am conducting a forced degradation study. What conditions are recommended, and what should I expect?
Answer: Forced degradation, or stress testing, is essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[12][13][14][15] Based on the structure of 6-Fluoro-2,3-dihydro-1H-inden-1-ol, the following conditions are a robust starting point. The goal is to achieve 5-20% degradation.[12]
| Stress Condition | Recommended Protocol | Expected Primary Degradant(s) |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours | Generally stable, minor dehydration possible |
| Base Hydrolysis | 0.1 M NaOH at 60 °C for 24-48 hours | Generally stable |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours | 6-Fluoro-2,3-dihydro-1H-inden-1-one |
| Thermal | 80 °C (dry heat) for 48 hours | Minimal degradation, potential for oxidation |
| Photolytic | ICH Q1B option 1 or 2 (UV/Vis exposure) | Des-fluoro analogs, oxidative products |
Experimental Workflow for Forced Degradation:
Caption: General workflow for a forced degradation study.
Frequently Asked Questions (FAQs)
-
Q: What are the optimal storage conditions for 6-Fluoro-2,3-dihydro-1H-inden-1-ol?
-
A: For long-term stability, store the solid compound at 2-8°C, under an inert atmosphere (argon or nitrogen), and protected from light in an amber vial. For stock solutions, use high-purity, degassed solvents and store at -20°C.
-
-
Q: How does the fluorine atom influence the molecule's stability?
-
A: The electron-withdrawing nature of the fluorine atom can slightly increase the acidity of the hydroxyl proton, but its main impact is on metabolic stability.[2] The C-F bond is very strong and generally resistant to enzymatic cleavage, which can slow down metabolic processes in biological systems.[16] However, as noted, it can be susceptible to photolysis.[9]
-
-
Q: Can this compound undergo enzymatic degradation in my cell-based or in-vivo experiments?
-
A: Yes. While the C-F bond is robust, the secondary alcohol is a prime target for alcohol dehydrogenases, which would oxidize it to the corresponding ketone, 6-Fluoro-2,3-dihydro-1H-inden-1-one. This is often the first step in Phase I metabolism. Further metabolism could involve hydroxylation of the aromatic ring.
-
-
Q: What analytical methods are best suited for monitoring the stability of this compound?
-
A: A stability-indicating HPLC method with UV detection is the primary tool. Developing a gradient method on a C18 column will typically provide good separation of the parent compound from its less polar ketone degradant and other potential byproducts. LC-MS is invaluable for identifying the mass of unknown degradants during forced degradation studies or metabolism experiments.
-
-
Q: Are there specific safety precautions for handling this compound, especially during degradation studies?
-
A: Standard laboratory PPE (gloves, safety glasses, lab coat) is required. During thermal or photolytic degradation, there is a small possibility of generating volatile fluorinated compounds or hydrogen fluoride (HF), especially under harsh conditions.[17][18][19] It is prudent to perform such stress studies in a well-ventilated fume hood.
-
References
-
Liu, T., et al. (2013). 6:2 Fluorotelomer alcohol (6:2 FTOH) biodegradation by multiple microbial species under different physiological conditions. Applied Microbiology and Biotechnology, 98(5), 2359-2368. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Selecting the Optimal Reducing Agent for the Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
For researchers and professionals in drug development, the synthesis of chiral alcohols is a critical step in the creation of new therapeutic agents. The reduction of prochiral ketones, such as 6-Fluoro-2,3-dihydro-1H-inden-1-one, to their corresponding alcohols is a foundational transformation. The choice of reducing agent is paramount, directly influencing not only the yield and purity of the desired 6-Fluoro-2,3-dihydro-1H-inden-1-ol but also the stereochemical outcome, which is often crucial for biological activity. This guide provides a comprehensive comparison of common and advanced reducing agents for this specific transformation, supported by established chemical principles and experimental insights.
Introduction to the Reduction of 6-Fluoro-2,3-dihydro-1H-inden-1-one
6-Fluoro-2,3-dihydro-1H-inden-1-one is a valuable building block in medicinal chemistry. Its reduction product, 6-Fluoro-2,3-dihydro-1H-inden-1-ol, possesses a chiral center, making the stereoselective synthesis of a single enantiomer a significant objective. The selection of an appropriate reducing agent is therefore a decision guided by the desired outcome: a simple racemic alcohol or a specific enantiomer.
This guide will explore the following classes of reducing agents:
-
Achiral Hydride Reagents: Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄)
-
Catalytic Hydrogenation: Heterogeneous catalysis using Palladium on Carbon (Pd/C)
-
Enantioselective Reducing Agents: The Corey-Bakshi-Shibata (CBS) reduction
Comparison of Reducing Agents
The ideal reducing agent should be efficient, selective, safe, and cost-effective. The following table summarizes the key characteristics of the discussed reducing agents for the synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
| Reducing Agent | Selectivity | Reactivity | Safety Concerns | Typical Solvents | Product |
| Sodium Borohydride (NaBH₄) | Chemoselective for aldehydes and ketones.[1] | Mild and easy to handle.[2] | Flammable solid; reacts with water to produce hydrogen gas.[3] | Protic solvents (e.g., methanol, ethanol).[4] | Racemic 6-Fluoro-2,3-dihydro-1H-inden-1-ol |
| Lithium Aluminum Hydride (LiAlH₄) | Powerful, reduces most carbonyl functional groups.[5] | Highly reactive and pyrophoric.[5] | Highly flammable; reacts violently with water. Requires anhydrous conditions.[5] | Aprotic ethers (e.g., diethyl ether, THF).[4] | Racemic 6-Fluoro-2,3-dihydro-1H-inden-1-ol |
| Catalytic Hydrogenation (H₂/Pd/C) | Reduces C=C and C=O bonds. | Requires specialized equipment for handling hydrogen gas. | Flammable gas; catalyst can be pyrophoric. | Various (e.g., ethanol, ethyl acetate). | Racemic 6-Fluoro-2,3-dihydro-1H-inden-1-ol |
| Corey-Bakshi-Shibata (CBS) Reduction | Highly enantioselective for ketones.[6] | Requires anhydrous conditions. | Borane reagents are flammable and moisture-sensitive.[7] | Aprotic solvents (e.g., THF).[6] | Enantioenriched 6-Fluoro-2,3-dihydro-1H-inden-1-ol |
Experimental Protocols and Mechanistic Insights
Sodium Borohydride (NaBH₄): The Workhorse for Racemic Alcohols
Sodium borohydride is often the first choice for a simple, non-stereoselective reduction of a ketone to a racemic alcohol due to its ease of use, mild reactivity, and compatibility with protic solvents.[1][2]
Reaction Scheme:
Figure 1: Reduction of 6-Fluoro-2,3-dihydro-1H-inden-1-one with NaBH₄.
Experimental Protocol:
-
Dissolve 6-Fluoro-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the racemic alcohol.
Mechanistic Rationale: The borohydride ion (BH₄⁻) delivers a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. The resulting alkoxide is then protonated by the solvent (methanol) to give the alcohol.[4]
Lithium Aluminum Hydride (LiAlH₄): For a More Potent, Non-Selective Reduction
Lithium aluminum hydride is a much more powerful reducing agent than sodium borohydride and will reduce a wider range of functional groups.[5] Its use is warranted when a more robust reagent is needed, but extreme caution is necessary due to its high reactivity and pyrophoric nature.[5]
Reaction Scheme:
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The Impact of Fluorination on a Privileged Scaffold: A Comparative Analysis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol and its Non-Fluorinated Analog
In the landscape of medicinal chemistry, the strategic modification of known scaffolds is a cornerstone of drug discovery. The indanol framework, a privileged structure found in numerous biologically active compounds, serves as a compelling template for such exploration. This guide provides a comparative analysis of 6-fluoro-2,3-dihydro-1H-inden-1-ol and its non-fluorinated parent, 2,3-dihydro-1H-inden-1-ol. While direct, head-to-head comparative studies on the biological activities of these specific molecules are not extensively documented in publicly available literature, we can infer the potential impact of fluorination based on established principles in medicinal chemistry and the known biological relevance of the indane scaffold. This guide will delve into the rationale for fluorination, the biological significance of indanols, and a proposed experimental framework for a comparative evaluation.
The Strategic Introduction of Fluorine in Drug Design
Fluorine is the most electronegative element, and its introduction into a molecule can profoundly alter its physicochemical and pharmacological properties.[1] The carbon-fluorine bond is highly polarized and stronger than a carbon-hydrogen bond, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the presence of a fluorine atom can influence a molecule's conformation, pKa, lipophilicity, and binding interactions with target proteins.[2] These modifications can lead to enhanced potency, selectivity, and bioavailability.[1] For instance, a fluorinated aromatic core can enhance binding affinity to target receptors.
The Indane Scaffold: A Foundation for Diverse Biological Activity
The indane ring system is a key structural motif in a variety of biologically active molecules. Derivatives of the indane scaffold have demonstrated a wide range of therapeutic applications, including antiviral, anti-inflammatory, analgesic, antimalarial, antibacterial, and anticancer properties.[3] They are also utilized in the treatment of neurodegenerative diseases.[3] This broad spectrum of activity underscores the value of the indane nucleus as a "privileged scaffold" in drug discovery, meaning it is a framework that is capable of binding to multiple, unrelated biological targets.
A Comparative Overview: Physicochemical Properties
To understand the potential differences in biological activity, it is crucial to first compare the fundamental physicochemical properties of 6-fluoro-2,3-dihydro-1H-inden-1-ol and 2,3-dihydro-1H-inden-1-ol.
| Property | 2,3-dihydro-1H-inden-1-ol | 6-Fluoro-2,3-dihydro-1H-inden-1-ol | Rationale for Predicted Difference |
| Molecular Weight | 134.18 g/mol | 152.17 g/mol | Addition of a fluorine atom. |
| LogP (Lipophilicity) | Predicted to be lower | Predicted to be higher | The introduction of fluorine to an aromatic ring generally increases lipophilicity.[2] |
| pKa (Acidity of -OH) | Predicted to be higher | Predicted to be lower | The electron-withdrawing nature of the fluorine atom can increase the acidity of the hydroxyl group. |
| Metabolic Stability | Predicted to be lower | Predicted to be higher | The strong C-F bond can block sites of metabolism on the aromatic ring.[1] |
Proposed Experimental Workflow for Comparative Biological Evaluation
Given the absence of direct comparative data, a systematic in vitro evaluation is warranted to elucidate the differential biological activities of these two compounds. The following experimental workflow is proposed as a robust starting point for researchers.
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A Comparative Guide to the Enantioselective Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
For researchers and professionals in drug development, the synthesis of chiral molecules with high enantiopurity is a cornerstone of modern medicinal chemistry. 6-Fluoro-2,3-dihydro-1H-inden-1-ol is a valuable chiral building block, and its enantiomers can serve as precursors to a variety of pharmacologically active compounds. The fluorine substituent can enhance metabolic stability, binding affinity, and bioavailability of the final drug candidates. This guide provides an in-depth comparison of the primary methods for the enantioselective synthesis of this important intermediate, supported by experimental data and detailed protocols.
The principal route to enantiomerically enriched 6-fluoro-2,3-dihydro-1H-inden-1-ol is the asymmetric reduction of the prochiral ketone, 6-fluoro-1-indanone. This guide will focus on three prominent and effective strategies: Corey-Bakshi-Shibata (CBS) reduction, Noyori asymmetric hydrogenation, and enzymatic methods. Each method offers distinct advantages and is suited to different laboratory settings and scales.
Method 1: Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of ketones.[1] It employs a chiral oxazaborolidine catalyst, typically derived from proline, to stereoselectively deliver a hydride from a stoichiometric reducing agent, such as borane.[1][2]
Mechanistic Insight
The enantioselectivity of the CBS reduction is governed by a well-defined transition state. The oxazaborolidine catalyst acts as a chiral Lewis acid, coordinating to the carbonyl oxygen of the ketone. This coordination, along with the interaction of the borane reducing agent with the nitrogen atom of the catalyst, creates a rigid, chair-like six-membered transition state. This conformation forces the hydride transfer to occur from one specific face of the ketone, dictated by the sterics of the ketone's substituents and the chirality of the catalyst.[2][3]
Experimental Workflow for CBS Reduction
Workflow for CBS Reduction of 6-Fluoro-1-indanone.
Method 2: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation, for which Ryoji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, is a powerful and atom-economical method for the enantioselective reduction of ketones.[4] This method typically utilizes a ruthenium catalyst bearing a chiral diphosphine ligand, such as BINAP, and molecular hydrogen as the reductant.[4][5]
Mechanistic Rationale
The Noyori hydrogenation proceeds through a metal-ligand bifunctional mechanism. The ruthenium catalyst, coordinated with the chiral BINAP ligand, activates molecular hydrogen. The ketone substrate coordinates to the ruthenium center, and the hydride is transferred to the carbonyl carbon, while a proton is transferred to the carbonyl oxygen. The chiral environment created by the BINAP ligand dictates the facial selectivity of the hydride transfer, leading to the formation of one enantiomer of the alcohol in excess.
Logical Flow of Noyori Asymmetric Hydrogenation
Process flow for Noyori Asymmetric Hydrogenation.
Method 3: Enzymatic Reduction
Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity.[6] Additionally, lipases can be employed in the kinetic resolution of a racemic mixture of the alcohol.[7]
The Biocatalytic Advantage
Enzymatic reductions occur in an aqueous environment under mild conditions of temperature and pH. The high degree of stereocontrol arises from the precisely shaped active site of the enzyme, which binds the substrate in a specific orientation, allowing for hydride transfer (from a cofactor like NADPH) to only one face of the carbonyl.[8]
In an alternative enzymatic approach, a racemic mixture of 6-fluoro-2,3-dihydro-1H-inden-1-ol can be subjected to kinetic resolution. A lipase enzyme is used to selectively acylate one of the enantiomers, leaving the other enantiomer unreacted. The acylated and unacylated alcohols can then be separated.
Performance Comparison
The choice of method often depends on factors such as desired enantiopurity, scalability, cost of reagents, and available equipment. Below is a comparative summary based on typical results for the reduction of substituted indanones.
| Method | Catalyst/Enzyme | Reducing Agent | Typical Yield | Typical ee | Key Advantages | Key Considerations |
| CBS Reduction | (S)- or (R)-Me-CBS | BH₃·THF | >90% | >95% | High ee, predictable stereochemistry, broad substrate scope.[9] | Requires stoichiometric borane, anhydrous conditions are crucial.[2] |
| Noyori Hydrogenation | Ru(II)-BINAP complex | H₂ gas | >95% | >97% | High atom economy, high turnover numbers, excellent ee.[5] | Requires high-pressure hydrogenation equipment, catalyst can be sensitive. |
| Enzymatic Reduction | Ketoreductase (KRED) | Isopropanol (for cofactor regeneration) | Variable | >99% | Extremely high enantioselectivity, mild reaction conditions, environmentally friendly.[6] | Requires screening for a suitable enzyme, potential for lower substrate loading. |
| Enzymatic Resolution | Lipase (e.g., from Candida antarctica) | Acyl donor (e.g., vinyl acetate) | Max. 50% for each enantiomer | >99% | Very high ee for both enantiomers, mild conditions. | Theoretical maximum yield for a single enantiomer is 50%. |
Detailed Experimental Protocols
Synthesis of Starting Material: 6-Fluoro-1-indanone
A common route to 6-fluoro-1-indanone is through the intramolecular Friedel-Crafts acylation of 3-(4-fluorophenyl)propionic acid.[10]
-
Preparation of 3-(4-fluorophenyl)propionic acid : p-Fluorocinnamic acid is hydrogenated in the presence of a platinum oxide catalyst. The resulting mixture of the propionic acid and its ester is saponified with sodium hydroxide.[10]
-
Friedel-Crafts Acylation : The 3-(4-fluorophenyl)propionic acid is converted to its acid chloride, which then undergoes an intramolecular Friedel-Crafts reaction in the presence of a Lewis acid like aluminum chloride to yield 6-fluoro-1-indanone.[10]
Protocol 1: CBS Reduction of 6-Fluoro-1-indanone
This is a representative protocol adapted from general procedures for CBS reductions.[2]
-
To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at -78°C, add a 1.0 M solution of borane-THF complex (1.5 equivalents) dropwise.
-
Stir the mixture for 15 minutes at -78°C.
-
Add a solution of 6-fluoro-1-indanone (1.0 equivalent) in anhydrous THF dropwise over 1 hour.
-
Allow the reaction mixture to warm gradually to -40°C over 30 minutes and maintain stirring for an additional 30 minutes.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., chloroform or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired enantiomer of 6-fluoro-2,3-dihydro-1H-inden-1-ol.
Protocol 2: Noyori Asymmetric Hydrogenation of 6-Fluoro-1-indanone
This protocol is adapted from established procedures for the Noyori hydrogenation of aromatic ketones.[5]
-
In a high-pressure reactor, prepare the active catalyst in situ by dissolving the Ru(II)-BINAP precursor (e.g., [RuCl₂(benzene)]₂) and the chiral BINAP ligand (e.g., (R)-BINAP) in an appropriate solvent like methanol or ethanol.
-
Add 6-fluoro-1-indanone to the catalyst solution.
-
Seal the reactor and purge with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 4-100 atm) and heat to the desired temperature (e.g., 40-100°C).
-
Monitor the reaction progress by techniques such as TLC or GC/MS.
-
Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the enantiomerically enriched 6-fluoro-2,3-dihydro-1H-inden-1-ol.
Conclusion
The enantioselective synthesis of 6-fluoro-2,3-dihydro-1H-inden-1-ol can be effectively achieved through several robust methods. The CBS reduction offers high enantioselectivity and predictability, making it a reliable choice for laboratory-scale synthesis. For larger-scale applications where atom economy is crucial, Noyori asymmetric hydrogenation is an excellent option, provided the necessary high-pressure equipment is available. Enzymatic methods , including bioreduction with ketoreductases and kinetic resolution with lipases, represent the state-of-the-art in green chemistry, offering unparalleled enantioselectivity under mild, environmentally benign conditions. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, cost, and available resources.
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A Comparative Guide to 6-Fluoro-2,3-dihydro-1H-inden-1-ol Derivatives as Novel Monoamine Oxidase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of monoamine oxidase B (MAO-B) inhibitors, with a specific focus on the emerging potential of the "6-Fluoro-2,3-dihydro-1H-inden-1-ol" scaffold. We will explore the rationale behind targeting MAO-B, compare indenone-based compounds to established alternatives, and provide detailed experimental insights to support further research and development.
The Rationale for MAO-B Inhibition in Neurodegenerative Disease
Monoamine oxidase B (MAO-B) is a critical enzyme responsible for the degradation of key neurotransmitters, most notably dopamine.[1][2] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopamine-producing neurons leads to debilitating motor symptoms. By inhibiting MAO-B, the breakdown of dopamine is slowed, making more of it available in the brain to alleviate these symptoms.[1][2] This strategy has been a cornerstone of Parkinson's therapy for decades.[3][4] Furthermore, the process of dopamine metabolism by MAO-B generates reactive oxygen species, which contribute to the neurodegenerative process, suggesting that MAO-B inhibitors may also offer neuroprotective benefits.[2][4]
The therapeutic value of MAO-B inhibitors extends beyond Parkinson's, with research exploring their potential in Alzheimer's disease and other neurodegenerative disorders.[5][6] The development of new generations of MAO-B inhibitors, particularly those that are reversible and highly selective, aims to improve efficacy and reduce side effects.[7]
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A Comparative Guide to the Structure-Activity Relationship of 6-Fluoro-2,3-dihydro-1H-inden-1-ol Derivatives
Introduction: The Therapeutic Potential of the Fluorinated Indanol Scaffold
The 2,3-dihydro-1H-inden-1-ol framework represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a fluorine atom at the 6-position of this indanol ring system can significantly enhance the pharmacological properties of its derivatives. This strategic fluorination is known to improve metabolic stability, increase binding affinity to biological targets, and modulate lipophilicity, thereby favorably impacting the pharmacokinetic and pharmacodynamic profiles of drug candidates.
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives based on the 6-fluoro-2,3-dihydro-1H-inden-1-ol scaffold. We will explore how modifications to this core structure influence biological activity, with a particular focus on targets within the central nervous system (CNS). By examining experimental data from closely related compound series, we will elucidate the key structural motifs that govern potency and selectivity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.
Core Scaffold and Key Modification Points
The foundational structure of 6-fluoro-2,3-dihydro-1H-inden-1-ol offers several key positions for chemical modification to explore the SAR and optimize for desired biological activities. Understanding these modification points is crucial for rational drug design.
Figure 2: General synthetic workflow for the preparation of substituted 6-fluoro-1-indanol derivatives.
Step 1: Synthesis of Substituted 6-Fluoro-1-indanone
A substituted 3-(fluorophenyl)propanoic acid is treated with a strong acid, such as polyphosphoric acid or triflic acid, to induce an intramolecular Friedel-Crafts acylation, yielding the corresponding 6-fluoro-1-indanone.
Step 2: Reduction to Substituted 6-Fluoro-1-indanol
The 6-fluoro-1-indanone derivative is dissolved in a suitable solvent, such as methanol or ethanol, and treated with a reducing agent, typically sodium borohydride (NaBH4), at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is extracted and purified by column chromatography.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
The inhibitory activity of the synthesized compounds against MAO-A and MAO-B can be determined using a fluorometric assay.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
Horseradish peroxidase
-
Amplex Red reagent
-
Test compounds
-
Phosphate buffer (pH 7.4)
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to each well.
-
Add the test compound dilutions to the respective wells and pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the appropriate substrate (kynuramine for MAO-A or benzylamine for MAO-B) along with horseradish peroxidase and Amplex Red.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by non-linear regression analysis.
Conclusion and Future Directions
The analysis of the structure-activity relationship of 1-indanone derivatives provides a strong foundation for the rational design of novel 6-fluoro-2,3-dihydro-1H-inden-1-ol analogs with therapeutic potential, particularly as neuroprotective agents targeting monoamine oxidase B. The key takeaways from this guide are:
-
The 6-fluoro-1-indanol scaffold is a promising starting point for the development of CNS-active compounds.
-
Insights from the closely related 1-indanone series suggest that substitutions at the 5-position (with hydrogen bond donors) and on a phenyl ring at the 2-position are critical for high potency.
-
The 6-fluoro substituent is expected to confer favorable pharmacokinetic properties.
Future research in this area should focus on the synthesis and biological evaluation of a focused library of 6-fluoro-1-indanol derivatives with systematic variations at the key modification points identified in this guide. Such studies will be instrumental in validating the predicted SAR and in the discovery of new lead compounds for the treatment of neurodegenerative diseases.
References
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Legoabe, L. J., et al. (2016). 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry, 24(22), 5959-5965. [Link]
-
Petzer, J. P., et al. (2015). Indanones as high-potency reversible inhibitors of monoamine oxidase. ChemMedChem, 10(7), 1223-1234. [Link]
A Comparative Analysis of Rasagiline and the Investigational Scaffold 6-Fluoro-2,3-dihydro-1H-inden-1-ol
From a Senior Application Scientist's Perspective
In the landscape of neurodegenerative disease therapeutics, particularly Parkinson's disease (PD), rasagiline stands as a pillar of well-established efficacy. Its role as a selective, irreversible monoamine oxidase-B (MAO-B) inhibitor is clinically validated and extensively documented.[1][2][3] This guide, however, ventures beyond the established, placing rasagiline in a comparative context with 6-Fluoro-2,3-dihydro-1H-inden-1-ol, a structurally related but largely uncharacterized chemical entity.
This analysis is not a head-to-head comparison of two marketed drugs. Instead, it adopts the vantage point of a drug discovery and development scientist. Here, we will treat rasagiline as the "gold standard" and benchmark, against which we will project a hypothetical investigation into the therapeutic potential of the fluoroindanol scaffold, represented by 6-Fluoro-2,3-dihydro-1H-inden-1-ol. We will dissect their structural nuances, delve into the known mechanism of rasagiline, and outline a rigorous, self-validating experimental workflow to probe the biological activity of its fluorinated analog. This guide is designed for researchers and drug development professionals, providing both foundational knowledge and a practical framework for early-stage compound evaluation.
Section 1: Structural and Physicochemical Dissection
At first glance, the two molecules share the 2,3-dihydro-1H-inden (indan) core. This shared scaffold is the very reason a comparison is compelling from a medicinal chemistry standpoint. However, key substitutions dramatically alter their identities. Rasagiline features a propargylamine group at the 1-position, which is crucial for its mechanism of action.[4] In contrast, 6-Fluoro-2,3-dihydro-1H-inden-1-ol possesses a hydroxyl group at the same position and a fluorine atom on the aromatic ring.
The introduction of fluorine is a common strategy in modern drug design, often employed to enhance metabolic stability, improve blood-brain barrier (BBB) penetration, and increase binding affinity.[5][6][7][8][9] The lipophilic nature of fluorine can facilitate passage across the BBB, a critical hurdle for any centrally acting therapeutic.[8][10]
| Property | Rasagiline | 6-Fluoro-2,3-dihydro-1H-inden-1-ol | Rationale for Comparison |
| IUPAC Name | (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine[11] | 6-Fluoro-2,3-dihydro-1H-inden-1-ol | Highlights key functional group differences. |
| Molecular Formula | C₁₂H₁₃N[11] | C₉H₉FO | Differences in elemental composition. |
| Molecular Weight | 171.24 g/mol [11] | 152.17 g/mol [12] | Influences diffusion and transport properties. |
| Core Scaffold | 1-Aminoindan | 1-Indanol[13] | Shared bicyclic core suggests potential for similar target engagement. |
| Key Functional Groups | Secondary amine, Alkyne (Propargyl group) | Secondary alcohol, Fluoro group | These groups define the chemical reactivity and potential biological interactions. |
| Known Application | MAO-B inhibitor for Parkinson's Disease[1][14][15] | Chemical intermediate, research chemical[12][16] | Establishes the clinical benchmark versus the investigational nature. |
Section 2: Mechanism of Action - The Established vs. The Hypothetical
Rasagiline: An Irreversible MAO-B Inhibitor
Monoamine oxidase-B is a key enzyme responsible for the degradation of dopamine in the brain.[11][14] In Parkinson's disease, the progressive loss of dopamine-producing neurons leads to the characteristic motor symptoms. Rasagiline's therapeutic effect stems from its ability to selectively and irreversibly inhibit MAO-B.[1][2][3][4] This inhibition is achieved through the formation of a covalent bond between its propargylamine group and the N5 atom of the flavin cofactor at the active site of the MAO-B enzyme.[1] By blocking dopamine's primary metabolic pathway, rasagiline increases the synaptic availability of dopamine, thereby compensating for the diminished production in the parkinsonian brain.[2][11][14][15] This leads to symptomatic relief for patients.[2]
6-Fluoro-2,3-dihydro-1H-inden-1-ol: A Blank Slate
Currently, there is no published data defining the mechanism of action for 6-Fluoro-2,3-dihydro-1H-inden-1-ol. Its primary identity is that of a synthetic intermediate.[12][16] However, the shared indan core with rasagiline provides a logical starting point for investigation. The central hypothesis to test is whether this scaffold, even without the critical propargylamine moiety, possesses any affinity for or inhibitory activity against monoamine oxidases. The presence of the hydroxyl and fluoro groups will undoubtedly alter its electronic and steric profile, making its potential interaction with the MAO active site an open and compelling question.
Section 3: A Proposed Experimental Workflow for Comparative Evaluation
To move 6-Fluoro-2,3-dihydro-1H-inden-1-ol from an unknown chemical to a characterized compound, a systematic, multi-tiered experimental approach is required. This workflow is designed to be self-validating, with each stage providing the necessary data to justify proceeding to the next.
Experiment 1: In Vitro MAO-A and MAO-B Inhibition Assay
Causality: The foundational experiment must determine if the test compound interacts with the target enzymes at all. A fluorometric assay using a non-selective substrate like kynuramine is a robust, high-throughput method to screen for initial activity against both MAO isoforms.[17][18][19] The conversion of kynuramine to the fluorescent product 4-hydroxyquinoline provides a direct measure of enzyme activity.[18]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of 6-Fluoro-2,3-dihydro-1H-inden-1-ol in DMSO.
-
Prepare working solutions of recombinant human MAO-A and MAO-B enzymes in assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a stock solution of kynuramine dihydrobromide in assay buffer.
-
Prepare stock solutions of known inhibitors (Clorgyline for MAO-A, Rasagiline/Selegiline for MAO-B) as positive controls.[17]
-
-
Assay Plate Setup:
-
In a 96-well black microplate, add 10 µL of the test compound at various concentrations (e.g., 0.1 to 100 µM).
-
Include wells for a vehicle control (DMSO) and positive controls.
-
-
Enzyme Incubation:
-
Add 50 µL of the MAO-A or MAO-B enzyme working solution to the appropriate wells.
-
Incubate the plate for 10-15 minutes at 37°C to allow for inhibitor-enzyme interaction.
-
-
Reaction Initiation:
-
Add 40 µL of the kynuramine substrate solution to all wells to initiate the enzymatic reaction.
-
-
Signal Detection:
-
Measure the fluorescence intensity (Excitation ~310-340 nm, Emission ~380-400 nm) kinetically over 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of fluorescence vs. time).
-
Determine the percent inhibition for the test compound relative to the vehicle control.
-
Experiment 2: IC₅₀ Determination and Selectivity Index
Causality: If Experiment 1 shows concentration-dependent inhibition, the next logical step is to quantify the potency (IC₅₀) and selectivity. The IC₅₀ value represents the concentration of the inhibitor required to reduce enzyme activity by 50%. The ratio of IC₅₀ values for MAO-A and MAO-B provides the Selectivity Index (SI), a critical parameter in drug development to minimize off-target effects.[20]
Protocol:
-
Assay Execution:
-
Perform the in vitro MAO inhibition assay as described in Experiment 1, using a wider range of concentrations for the test compound (typically a 7-point log dilution series).
-
-
Data Analysis:
-
For each isoform (MAO-A and MAO-B), plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each enzyme.
-
-
Selectivity Calculation:
-
Calculate the Selectivity Index (SI) using the formula: SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B) .[20]
-
An SI value > 1 indicates selectivity for MAO-B. A high SI (e.g., >100) is desirable for a Parkinson's disease therapeutic candidate to avoid the side effects associated with MAO-A inhibition.
-
Experiment 3 (Conditional): In Vivo Rodent Microdialysis
Causality: A positive result in vitro (potent and selective MAO-B inhibition) is promising but does not guarantee in vivo efficacy. An in vivo experiment is essential to confirm that the compound can cross the blood-brain barrier, engage the target in a complex biological system, and produce the desired neurochemical effect. Microdialysis in the striatum of a freely moving rat allows for the direct measurement of dopamine and its metabolites, providing definitive proof of target engagement.
Protocol:
-
Animal Preparation:
-
Surgically implant a microdialysis guide cannula targeting the striatum of anesthetized rats. Allow for a recovery period of at least 48 hours.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish basal dopamine levels.
-
-
Compound Administration:
-
Administer 6-Fluoro-2,3-dihydro-1H-inden-1-ol (or vehicle) via an appropriate route (e.g., intraperitoneal or oral).
-
-
Sample Collection and Analysis:
-
Continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Analyze the samples for dopamine and its metabolites (DOPAC, HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Interpretation:
-
A successful MAO-B inhibitor will cause a significant increase in extracellular dopamine levels and a corresponding decrease in the levels of its primary metabolite, DOPAC. This outcome would validate the in vitro findings and strongly support the compound's potential for further development.
-
Conclusion: From Benchmark to Blueprint
This comparative guide illuminates the vast gulf between a clinically validated drug like rasagiline and an investigational compound such as 6-Fluoro-2,3-dihydro-1H-inden-1-ol . Rasagiline's success is built upon a well-defined mechanism, potent and selective target engagement, and proven clinical benefit in treating Parkinson's disease.[1][2][15]
Conversely, 6-Fluoro-2,3-dihydro-1H-inden-1-ol represents potential energy. Its structural similarity to the indan core of rasagiline provides a compelling scientific rationale for investigation. The strategic inclusion of a fluorine atom aligns with modern medicinal chemistry principles aimed at optimizing drug-like properties.[5][8][21]
The experimental workflow detailed herein provides a clear, logical, and scientifically rigorous blueprint for assessing its potential as a MAO-B inhibitor. By systematically progressing from in vitro characterization to in vivo validation, researchers can efficiently determine if this fluoroindanol scaffold holds promise as a starting point for a new generation of neuroprotective agents or if its potential lies elsewhere. This is the fundamental process of drug discovery: building upon the knowledge of established agents to explore new chemical space with purpose and precision.
References
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Rasagiline - Wikipedia. Available from: [Link]
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Youdim, M. B. H., & Weinstock, M. (2004). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PMC. Available from: [Link]
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MAO-B inhibitors (rasagiline, selegiline, safinamide). Parkinson's UK. (2025). Available from: [Link]
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A Closer Look at Rasagiline for Parkinson's Symptom Management. (2023). Davis Phinney Foundation for Parkinson's. Available from: [Link]
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Dabur, M., Loureiro, J. A., & Pereira, M. C. (2020). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available from: [Link]
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Monoamine Oxidase (MAO) Inhibition Assay. Evotec. Available from: [Link]
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The Pharmacology of Reversible Monoamine Oxidase Inhibitors. (1989). The British Journal of Psychiatry, Cambridge Core. Available from: [Link]
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Rasagiline in treatment of Parkinson's disease. (2005). PMC, NIH. Available from: [Link]
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Zhou, Y., et al. (2015). Applications of Fluorine in Medicinal Chemistry. PubMed. Available from: [Link]
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Rasagiline. PubChem, NIH. Available from: [Link]
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6-fluoro-2,3-dihydro-1H-indol-2-one. PubChem. Available from: [Link]
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Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. (2023). PubMed Central. Available from: [Link]
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Quantitative Microdialysis: Experimental Protocol and Software for Small Molecule Protein Affinity Determination and for Exclusion of Compounds with Poor Physicochemical Properties. (2022). MDPI. Available from: [Link]
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The role of fluorine in medicinal chemistry. (2019). Taylor & Francis Online. Available from: [Link]
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Characterization and Evaluation of in vivo/ex vivo Inhibition of Monoamine Oxidase Enzymes Activities in Rat to Support Proof-of-Concept (POC) Studies of The New Generation of Monoamine Oxidase Inhibitors. (2019). ResearchGate. Available from: [Link]
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Fluorinated Molecules as Drugs and Imaging Agents in the CNS. (2023). ResearchGate. Available from: [Link]
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The Many Roles for Fluorine in Medicinal Chemistry. (2007). ACS Publications. Available from: [Link]
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Synthesis and Applications of Selected Fluorine-Containing Fluorophores. (2021). MDPI. Available from: [Link]
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Rasagiline - A novel MAO B inhibitor in Parkinson's disease therapy. (2007). The Hebrew University of Jerusalem. Available from: [Link]
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Fluorinated Molecules and Nanotechnology: Future ‘Avengers’ against the Alzheimer’s Disease? (2020). PMC, PubMed Central. Available from: [Link]
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Applications of Fluorine in Medicinal Chemistry. (2015). ResearchGate. Available from: [Link]
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What MAO inhibitors are in clinical trials currently? (2024). Patsnap Synapse. Available from: [Link]
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Rasagiline mesylate, a new MAO-B inhibitor for the treatment of Parkinson's disease: a double-blind study as adjunctive therapy to levodopa. (2000). PubMed. Available from: [Link]
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In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. (2022). MDPI. Available from: [Link]
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7-Fluoro-2,3-dihydro-1H-inden-4-ol. MySkinRecipes. Available from: [Link]
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Monoamine Oxidase Inhibitor Screening Kit (BA0188). Assay Genie. Available from: [Link]
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6-Methyl-2,3-dihydro-1H-inden-1-ol. PubChem, NIH. Available from: [Link]
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1-Indanol. PubChem, NIH. Available from: [Link]
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Navigating the Bioactivity of Fluorinated Indanols: A Comparative Guide for Researchers
A Senior Application Scientist's Perspective on the Potential Efficacy of 6-Fluoro-2,3-dihydro-1H-inden-1-ol and its Analogs
Editorial Note: Direct experimental data on the biological efficacy of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is not extensively available in the public domain. This guide, therefore, provides a comparative analysis based on the reported activities of structurally related indanol, indanone, and fluorinated compounds. The insights herein are intended to guide researchers in designing experiments and exploring the potential therapeutic applications of this and similar molecules.
Introduction: The Promise of a Fluorinated Indanol Scaffold
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Its derivatives have shown a wide spectrum of activities, including anti-inflammatory, anticancer, and enzyme inhibitory effects. The introduction of a fluorine atom to organic molecules can significantly modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This often leads to enhanced potency and improved pharmacokinetic profiles.
6-Fluoro-2,3-dihydro-1H-inden-1-ol combines the indanol core with a fluorine substituent, making it a compound of significant interest for biological evaluation. This guide explores its potential efficacy by comparing the performance of its structural analogs in key biological assays.
Anti-inflammatory Activity: Targeting Key Inflammatory Pathways
Inflammation is a complex biological response implicated in numerous diseases. The indane nucleus is a common feature in molecules with anti-inflammatory properties.
Comparative Efficacy of Indane Analogs in an In Vivo Model of Inflammation
The carrageenan-induced paw edema model in rodents is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.
| Compound/Drug | Dose (mg/kg) | Time Point (h) | Inhibition of Paw Edema (%) | Reference |
| Indazole | 100 | 5 | 61.03 | |
| 5-Aminoindazole | 100 | 5 | 83.09 | |
| Diclofenac | 10 | 5 | 84.50 |
This table presents data for indazole derivatives as representative compounds with anti-inflammatory activity.
The data suggests that amino-substituted indazoles show significant anti-inflammatory effects, comparable to the standard non-steroidal anti-inflammatory drug (NSAID) diclofenac. This highlights the potential of the core scaffold in modulating inflammatory responses.
Mechanistic Insights: Inhibition of Inflammatory Mediators
The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, such as the NF-κB pathway, and enzymes like cyclooxygenase-2 (COX-2).
NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of inflammation. Its activation leads to the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway.
COX-2 Inhibition
COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain. Selective COX-2 inhibitors are a major class of anti-inflammatory drugs.
| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 3e | 0.57 | 106.5 | 186.8 | [1] |
| Compound 3f | 0.61 | 147.9 | 242.4 | [1] |
| Compound 3r | 0.72 | 165.2 | 229.4 | [1] |
| Compound 3s | 0.68 | 158.3 | 232.8 | [1] |
| Celecoxib | 0.30 | >100 | >303 | [1] |
This table showcases the COX-2 inhibitory activity of novel 1,4-benzoxazine derivatives as examples of heterocyclic compounds with anti-inflammatory potential.
Cytotoxicity and Anticancer Potential
The evaluation of a compound's cytotoxicity against cancer cell lines is a primary step in the discovery of new anticancer agents. The indane scaffold is present in several compounds with reported anticancer activity.
In Vitro Cytotoxicity of Fluorinated Compounds
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Fluoro-acridone 14 | HL-60/VINC (Vincristine resistant) | Not specified, but showed high cytotoxicity | [3] |
| Fluoro-acridone 15 | SW 1573 (Non-small cell lung cancer) | Not specified, but showed high cytotoxicity | [3] |
| Fluoro-acridone 16 | SW 1573 2R 160 (P-gp expressing) | Not specified, but showed high cytotoxicity | [3] |
This table presents data for fluoro-acridone derivatives to illustrate the cytotoxic potential of fluorinated heterocyclic compounds.
Enzyme Inhibition: A Promising Avenue for Therapeutic Intervention
Enzyme inhibition is a key mechanism for the therapeutic action of many drugs. Indanol derivatives have been explored as inhibitors of various enzymes, including α-glucosidase, which is a target for the management of type 2 diabetes.
α-Glucosidase Inhibition by Indanol Derivatives
α-Glucosidase is an enzyme that breaks down complex carbohydrates into glucose. Its inhibition can help control postprandial hyperglycemia.
| Compound | α-Glucosidase IC₅₀ (µM) | Reference |
| Compound 2h | 9.64 ± 0.24 | [4] |
| Compound 2g | Significant inhibition | [4] |
| Compound 2c | Significant inhibition | [4] |
| Compound 3i | Significant inhibition | [4] |
| Acarbose | Not specified in the reference | [4] |
This table highlights the α-glucosidase inhibitory activity of cis-1-amino-2-indanol derivatives.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard method for screening anti-inflammatory drugs.
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Step-by-Step Protocol:
-
Animal Acclimatization: House male Wistar rats (150-200g) in standard laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into control, standard, and test groups (n=6 per group).
-
Pre-treatment: Administer the vehicle (e.g., saline), the standard drug (e.g., indomethacin or diclofenac), or the test compound intraperitoneally or orally 30-60 minutes before inducing inflammation.[5][6][7]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.[5][8]
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[5]
-
Calculation: The percentage inhibition of edema is calculated for each group with respect to the control group.
MTT Cytotoxicity Assay
This in vitro assay is widely used to measure cell viability and proliferation.[2][3]
Caption: Workflow for MTT Cytotoxicity Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[2][10]
-
Formazan Solubilization: Remove the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the untreated control cells.
In Vitro α-Glucosidase Inhibition Assay
This assay is used to screen for potential inhibitors of α-glucosidase.
Step-by-Step Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, mix the test compound at various concentrations with α-glucosidase enzyme solution in a suitable buffer (e.g., phosphate buffer, pH 6.8).[11][12][13]
-
Pre-incubation: Incubate the mixture at 37°C for a defined period (e.g., 10-20 minutes).[12]
-
Initiation of Reaction: Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the enzymatic reaction.[11][12][13]
-
Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20-30 minutes).[12]
-
Termination of Reaction: Stop the reaction by adding a solution of sodium carbonate (Na₂CO₃).[12]
-
Absorbance Measurement: Measure the absorbance of the liberated p-nitrophenol at 405 nm.[11][12]
-
Calculation: The percentage of inhibition is calculated, and the IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined.[11]
Conclusion and Future Directions
While direct experimental evidence for the biological efficacy of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is currently limited, the data from structurally related indane, indazole, and fluorinated compounds suggest a promising potential for this molecule in several therapeutic areas, particularly as an anti-inflammatory, anticancer, and enzyme inhibitory agent. The presence of the fluorine atom is anticipated to enhance its biological activity and pharmacokinetic properties.
Future research should focus on the synthesis and comprehensive biological evaluation of 6-Fluoro-2,3-dihydro-1H-inden-1-ol. In vitro screening in a panel of assays, including those for anti-inflammatory, cytotoxic, and enzyme inhibitory activities, will be crucial to elucidate its specific biological profile. Promising in vitro results should be followed by in vivo studies to assess its efficacy and safety in relevant disease models. The systematic exploration of this and other fluorinated indanol derivatives could lead to the discovery of novel and potent therapeutic agents.
References
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A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
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Measurement of NF-κB activation in TLR-activated macrophages. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
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Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). PubMed Central. Retrieved January 26, 2026, from [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved January 26, 2026, from [Link]
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Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]
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Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. (2021). New Journal of Chemistry. Retrieved January 26, 2026, from [Link]
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Alpha-Glucosidase Inhibition Assay. (n.d.). Bio-protocol. Retrieved January 26, 2026, from [Link]
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Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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Human NF-KappaB p65 Activity Assay Kit. (n.d.). RayBiotech. Retrieved January 26, 2026, from [Link]
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Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved January 26, 2026, from [Link]
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MTT (Assay protocol). (2023). protocols.io. Retrieved January 26, 2026, from [Link]
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Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors. (2025). PubMed Central. Retrieved January 26, 2026, from [Link]
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NF-kappa B Activation Assay Kits. (n.d.). Fivephoton Biochemicals. Retrieved January 26, 2026, from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 26, 2026, from [Link]
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In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions. (2022). BMC Complementary Medicine and Therapies. Retrieved January 26, 2026, from [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]
-
Alpha-glucosidase inhibitory activity and phytochemical investigation of Borassus flabellifer Linn. (2025). ResearchGate. Retrieved January 26, 2026, from [Link]
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Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]
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COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 26, 2026, from [Link]
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A Senior Application Scientist's Guide to the Synthesis of 6-Fluoro-2,3-dihydro-1H-inden-1-ol: A Comparative Benchmark
For researchers, medicinal chemists, and professionals in drug development, the efficient and stereoselective synthesis of chiral intermediates is a cornerstone of innovation. 6-Fluoro-2,3-dihydro-1H-inden-1-ol is a valuable building block, and its synthesis demands a critical evaluation of available methodologies. This guide provides an in-depth technical comparison of established and modern techniques for the synthesis of this important chiral alcohol, with a focus on providing actionable experimental data and insights to inform your synthetic strategy.
Introduction: The Importance of Chiral Indanols
Chiral 1-indanols are privileged scaffolds in medicinal chemistry, appearing in the core structure of numerous therapeutic agents. The introduction of a fluorine atom at the 6-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, making 6-fluoro-2,3-dihydro-1H-inden-1-ol a sought-after intermediate. The primary challenge in its synthesis lies in the stereocontrolled reduction of the prochiral ketone precursor, 6-fluoro-1-indanone. This guide will dissect the synthesis of the ketone and then benchmark the leading asymmetric reduction technologies: Noyori Asymmetric Hydrogenation, Corey-Bakshi-Shibata (CBS) Reduction, and Biocatalytic Reduction with Ketoreductases (KREDs).
Part 1: Synthesis of the Precursor: 6-Fluoro-1-indanone
The most common and efficient route to 6-fluoro-1-indanone involves a two-step sequence starting from p-fluorocinnamic acid. This method is reliable and scalable, making it suitable for both laboratory and industrial applications.
Workflow for 6-Fluoro-1-indanone Synthesis
Caption: Synthesis of 6-Fluoro-1-indanone.
Experimental Protocol: Synthesis of 6-Fluoro-1-indanone
Step 1: Hydrogenation of p-Fluorocinnamic Acid
-
Reaction Setup: Suspend p-fluorocinnamic acid (1 equivalent) and platinum(IV) oxide (PtO₂, 2.2 mol%) in ethanol (8 mL per mmol of cinnamic acid) in a hydrogenation vessel.
-
Hydrogenation: Vigorously stir the suspension under a hydrogen atmosphere (1 bar) until hydrogen uptake ceases.
-
Workup: Filter the suspension to remove the catalyst and wash the residue with ethanol. Remove the solvent from the filtrate under reduced pressure.
-
Saponification: Dissolve the crude product in ethanol (2 mL/mmol) and add a 2.5 M aqueous solution of sodium hydroxide (2.5 equivalents). Stir the solution for 16 hours.
-
Isolation: Reduce the volume of the mixture by rotary evaporation. Dilute the resulting solution with water and acidify with 2N hydrochloric acid. Filter the resulting precipitate and wash with water to obtain 3-(4-fluorophenyl)propionic acid.
Step 2: Intramolecular Friedel-Crafts Acylation
-
Acid Chloride Formation: To a solution of 3-(4-fluorophenyl)propionic acid (1 equivalent) in dichloromethane (CH₂Cl₂, 1.4 mL/mmol) containing a catalytic amount of dimethylformamide (DMF, 0.01 mL/mmol), carefully add oxalyl chloride (3.40 equivalents). Stir the resulting solution for 6 hours, then remove volatile components under vacuum.
-
Cyclization: At 0°C, add the solution of the crude acyl chloride in CH₂Cl₂ (1.2 mL/mmol) dropwise to a suspension of aluminum chloride (AlCl₃, 1.30 equivalents) in CH₂Cl₂ (0.75 mL/mmol).
-
Reaction Completion: After the addition is complete, remove the ice bath and reflux the mixture for 3 hours.
-
Workup and Purification: Pour the reaction mixture into ice water and extract the aqueous phase with CH₂Cl₂. Dry the combined organic phases over sodium sulfate, filter, and remove the solvent under vacuum. Purify the crude product by column chromatography to yield 6-fluoro-1-indanone.[1]
Part 2: Asymmetric Reduction of 6-Fluoro-1-indanone: A Comparative Analysis
The critical step in producing enantiomerically pure 6-fluoro-2,3-dihydro-1H-inden-1-ol is the asymmetric reduction of 6-fluoro-1-indanone. Here, we compare three leading methodologies.[2]
Method 1: Noyori Asymmetric Hydrogenation
This Nobel Prize-winning methodology utilizes chiral ruthenium-diamine-diphosphine complexes to catalyze the hydrogenation of ketones with high enantioselectivity and efficiency.[2][3]
Mechanism of Action: The Noyori catalyst operates through a metal-ligand bifunctional mechanism. The ketone substrate coordinates to the ruthenium center, and a hydride is transferred from the metal, while the N-H group of the diamine ligand interacts with the carbonyl oxygen, facilitating the reduction and controlling the stereochemical outcome.
Caption: Noyori Asymmetric Hydrogenation Workflow.
Experimental Protocol (General for Aryl Ketones):
-
Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ and the chiral diamine ligand (e.g., (R,R)-TsDPEN). Anhydrous, degassed solvent (e.g., isopropanol) is added, and the mixture is stirred to form the active catalyst.
-
Reaction: 6-Fluoro-1-indanone is added, followed by a hydrogen source (either pressurized H₂ or a mixture of formic acid and triethylamine).
-
Monitoring and Workup: The reaction is monitored by TLC or GC/HPLC. Upon completion, the solvent is removed, and the product is purified by column chromatography.
Method 2: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones with a borane source. This method is known for its high enantioselectivity and predictable stereochemical outcome.
Causality of Stereoselection: The ketone coordinates to the Lewis acidic boron atom of the oxazaborolidine catalyst in a sterically favored orientation. This complex then directs the delivery of a hydride from the borane source to one face of the carbonyl group, leading to the formation of a specific enantiomer of the alcohol.
Caption: CBS Reduction Workflow.
Experimental Protocol (General for Aryl Ketones):
-
Reaction Setup: A solution of the CBS catalyst (e.g., (R)-methyl-CBS) in an anhydrous solvent (e.g., THF) is cooled to the desired temperature (e.g., 0 °C or -78 °C).
-
Addition of Reagents: A solution of the borane source (e.g., BH₃·THF) is added, followed by the slow addition of a solution of 6-fluoro-1-indanone in the same solvent.
-
Quenching and Workup: The reaction is stirred until completion (monitored by TLC) and then carefully quenched with methanol. The solvent is evaporated, and the residue is treated with aqueous acid. The product is extracted with an organic solvent, dried, and purified by chromatography.
Method 3: Biocatalytic Reduction with Ketoreductases (KREDs)
Biocatalysis offers a green and highly selective alternative for asymmetric ketone reduction. Ketoreductases are enzymes that utilize a cofactor (typically NADH or NADPH) to reduce carbonyl compounds to their corresponding alcohols with exceptional enantio- and regioselectivity.
The Enzymatic Advantage: KREDs operate under mild conditions (near neutral pH and ambient temperature) in aqueous media, minimizing the use of harsh reagents and organic solvents. The high specificity of the enzyme's active site ensures the formation of a single enantiomer of the product. A co-substrate, such as isopropanol, is often used for in-situ cofactor regeneration, making the process more cost-effective.
Caption: Biocatalytic Reduction Workflow.
Experimental Protocol (General):
-
Reaction Mixture: In a buffered aqueous solution (e.g., phosphate buffer, pH 7.0), the ketoreductase, NAD(P)H cofactor, and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase, or isopropanol and a suitable alcohol dehydrogenase) are combined.
-
Substrate Addition: 6-Fluoro-1-indanone is added, often dissolved in a water-miscible co-solvent to improve solubility.
-
Incubation and Monitoring: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle agitation. The progress of the reaction is monitored by HPLC.
-
Extraction and Purification: Once the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated, and the product is purified by column chromatography.
Performance Benchmark: A Comparative Table
The following table provides a comparative overview of the three methods for the asymmetric reduction of aryl ketones. While specific data for 6-fluoro-1-indanone is limited in the public domain, this table, based on analogous substrates, serves as a strong predictive guide.
| Method | Catalyst/Enzyme | Typical Yield (%) | Typical ee (%) | Key Advantages | Key Disadvantages |
| Noyori Hydrogenation | Ru-diamine-diphosphine complexes | >95 | >98 | High turnover numbers, broad substrate scope, excellent enantioselectivity.[2] | Requires high-pressure hydrogenation equipment, catalyst can be sensitive to air and moisture. |
| CBS Reduction | Chiral oxazaborolidines | 90-99 | >95 | Predictable stereochemistry, commercially available catalysts, mild reaction conditions. | Stoichiometric use of borane reagents, potential for catalyst aging. |
| Biocatalytic (KRED) | Ketoreductases | >90 | >99 | Environmentally friendly (aqueous media, mild conditions), exceptional enantioselectivity, biodegradable catalysts.[4] | Substrate scope can be limited, potential for enzyme inhibition at high substrate concentrations. |
Characterization of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
Accurate characterization of the final product is crucial. The following are expected analytical data for 6-fluoro-2,3-dihydro-1H-inden-1-ol.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic proton adjacent to the hydroxyl group (a triplet or doublet of doublets), and the methylene protons of the five-membered ring. The fluorine atom will cause splitting of adjacent proton signals.
-
¹³C NMR: The carbon NMR will show distinct signals for the aromatic carbons (with C-F coupling), the carbinol carbon, and the aliphatic carbons.
-
HPLC Analysis: Enantiomeric excess (ee) is determined by chiral HPLC analysis. A suitable chiral stationary phase (e.g., a polysaccharide-based column) will separate the two enantiomers, allowing for their quantification.[5][6]
-
Mass Spectrometry: Will confirm the molecular weight of the compound.
Conclusion and Recommendations
The choice of synthetic route for 6-fluoro-2,3-dihydro-1H-inden-1-ol depends on the specific requirements of the project, including scale, available equipment, cost considerations, and enantiopurity targets.
-
For large-scale, cost-effective synthesis with high enantiopurity, Noyori Asymmetric Hydrogenation is often the preferred method due to its high catalyst turnover numbers.
-
For laboratory-scale synthesis where high enantioselectivity and predictable stereochemistry are paramount, the CBS Reduction is a reliable and well-established choice.
-
For a green and highly selective approach, particularly when high enantiopurity is critical, Biocatalytic Reduction with Ketoreductases presents a compelling and increasingly viable option, especially with the growing commercial availability of engineered enzymes.
Ultimately, the optimal method will be determined by a careful evaluation of these factors and may require some initial screening and optimization for the specific substrate.
References
- BenchChem. (2025). A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols. BenchChem.
- † 1H-NMR and 13C-NMR Spectra. (n.d.).
- Patel, S., et al. (2008).
- A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi. (2018).
- Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable N
- Optimization of asymmetric bioreduction conditions of 1-indanone by Leuconostoc mesenteroides N6 using a face-centered design-based multi-objective optimiz
- How to Synthesize 6-Fluoro-1-indanone? - FAQ - Guidechem. (n.d.).
- Supporting inform
- Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. (n.d.). Herald Scholarly Open Access.
- University of Groningen Asymmetric reduction and Meerwein-Ponndorf-Verley reaction of prochiral arom
- The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (2025).
- Asymmetric Reduction of Ketones - Sigma-Aldrich. (n.d.).
- Patel, S., et al. (2008). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152.
- 1H and 13C NMR study of copteroside E deriv
- Cost-benefit analysis of different enantioselective catalysts for (S)-3-Undecanol synthesis - Benchchem. (n.d.).
- Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem C
- London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. (n.d.).
- A Stable and Easily Prepared Catalyst for the Enantioselective Reduction of Ketones. Applications to Multistep Syntheses. (n.d.). University of York.
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- 4. A Comparative Study on Asymmetric Reduction of Ketones Using the Growing and Resting Cells of Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uma.es [uma.es]
A Senior Application Scientist's Guide to Characterizing the Cross-Reactivity of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
Authored for Researchers, Scientists, and Drug Development Professionals
In drug discovery, the journey of a small molecule from a promising hit to a clinical candidate is paved with rigorous scientific validation. A critical, and often challenging, aspect of this process is the characterization of a compound's selectivity. Unforeseen interactions with unintended biological targets, known as off-target effects, can lead to toxicity, reduced efficacy, and costly late-stage trial failures.[1][2][3] This guide provides a comprehensive, technically grounded framework for investigating the cross-reactivity of a novel compound, "6-Fluoro-2,3-dihydro-1H-inden-1-ol."
As published biological data for this specific molecule is scarce, this document serves as a practical roadmap. It outlines the logical progression from in silico prediction to robust biochemical and cell-based validation, empowering researchers to build a comprehensive selectivity profile from the ground up.
Foundational Strategy: From Structural Analogy to Target Hypothesis
The indane chemical scaffold is a well-established pharmacophore present in numerous biologically active compounds.[4][5] Derivatives of the parent structure, indanol, have been investigated for a range of activities, including anti-inflammatory and α-glucosidase inhibitory effects.[6][7] This structural precedent is our starting point for forming a testable hypothesis.
Predicted Primary Target Class: G-Protein Coupled Receptors (GPCRs)
Given the structural similarities of the indanol core to known GPCR ligands and the prevalence of GPCRs as drug targets, we will hypothesize that 6-Fluoro-2,3-dihydro-1H-inden-1-ol's primary biological target is a member of the GPCR family. Specifically, we will select the Dopamine D2 receptor (D2R) , a well-characterized GPCR, as our hypothetical primary target for the purpose of this guide.
Our objective is to compare the binding affinity and functional activity of our compound at D2R against its activity at a panel of structurally or functionally related off-targets.
A Tiered Approach to Cross-Reactivity Profiling
A systematic, tiered approach is essential for efficiently identifying and validating off-target interactions. This strategy concentrates resources by moving from broad, predictive methods to highly specific, functional assays.
Caption: Tiered workflow for cross-reactivity profiling.
Tier 1: Hypothesis Generation & Initial Validation
The first step leverages computational tools to predict potential interactions and then confirms the primary hypothesis with a focused biochemical assay.[8][9]
-
In Silico Prediction: Utilize platforms like SwissTargetPrediction or SEA (Similarity Ensemble Approach) to compare the 2D structure of 6-Fluoro-2,3-dihydro-1H-inden-1-ol against databases of known ligands. This provides a ranked list of the most probable protein targets.
-
Focused Biochemical Assay: A competitive radioligand binding assay is the gold standard for quantifying a compound's affinity for its target.[10][11] This assay measures the ability of our unlabeled test compound to displace a radiolabeled ligand that is known to bind to the D2R with high affinity.
Tier 2: Broad-Panel Off-Target Screening
To uncover unexpected interactions, an unbiased, broad-panel screen is indispensable.[8][12] Services like Eurofins Discovery's SafetyScreen or similar platforms assess the binding of a compound against a large panel of diverse targets (GPCRs, kinases, ion channels, etc.) at a single, high concentration (e.g., 10 µM). The output is typically presented as a percent inhibition of radioligand binding. Significant inhibition (>50%) flags a potential off-target interaction that requires further investigation.
Tier 3: Cellular Functional Validation
A binding event does not always translate to a biological effect. Therefore, it is crucial to progress from biochemical binding assays to cell-based functional assays.[13][14] These assays determine whether the compound acts as an agonist (activates the receptor), antagonist (blocks the receptor), or inverse agonist.[13] For GPCRs, common readouts include measuring the accumulation or inhibition of second messengers like cAMP or the flux of intracellular calcium.[15][16]
Experimental Data & Comparative Analysis (Hypothetical Data)
To illustrate the outcome of this workflow, we present a set of hypothetical, yet realistic, data for 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Assumptions:
-
Our compound was screened at 10 µM against a 44-target GPCR panel.
-
Significant binding (>50% inhibition) was observed for the Dopamine D2 Receptor (D2R), Serotonin 5-HT2A Receptor, and the Alpha-1A Adrenergic Receptor.
-
Follow-up concentration-response experiments were performed to determine potency (Ki and IC50).
Table 1: Comparative Binding Affinity Profile
| Target | Ligand Displaced | Ki (nM) | Selectivity Index (vs. D2R) |
|---|---|---|---|
| Dopamine D2 Receptor (Primary) | [³H]-Spiperone | 15 | 1x |
| Serotonin 5-HT2A Receptor | [³H]-Ketanserin | 450 | 30x |
| Alpha-1A Adrenergic Receptor | [³H]-Prazosin | 1,200 | 80x |
The Selectivity Index is calculated as Ki(Off-Target) / Ki(Primary Target). A higher number indicates greater selectivity for the primary target.
Table 2: Comparative Functional Activity Profile
| Target | Assay Type | Functional Response | IC50 / EC50 (nM) |
|---|---|---|---|
| Dopamine D2 Receptor (Primary) | cAMP Inhibition | Antagonist | 25 |
| Serotonin 5-HT2A Receptor | Calcium Flux | Antagonist | 875 |
| Alpha-1A Adrenergic Receptor | Calcium Flux | Antagonist | >10,000 |
Interpretation: The data clearly demonstrates that 6-Fluoro-2,3-dihydro-1H-inden-1-ol is a potent antagonist of the Dopamine D2 receptor. It is 30-fold more selective for D2R over the 5-HT2A receptor in binding assays and shows even greater functional selectivity. The interaction with the Alpha-1A adrenergic receptor, while observable in binding, is functionally negligible at relevant concentrations. This profile suggests a favorable, albeit not perfectly "clean," selectivity window.
Key Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay (Membrane-Based)
This protocol describes how to determine the binding affinity (Ki) of the test compound for the D2R.
-
Preparation: Thaw cryopreserved cell membranes from a cell line overexpressing the human Dopamine D2 Receptor. Homogenize the membranes in a cold assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).[17]
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of a D2R-specific radioligand (e.g., [³H]-Spiperone at its Kd concentration), and serial dilutions of the test compound (6-Fluoro-2,3-dihydro-1h-inden-1-ol).[17][18]
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.[17]
-
Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), which traps the membranes with bound radioligand. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[17]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter (e.g., a MicroBeta counter).
-
Data Analysis: Plot the radioactive counts against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]
Protocol 2: Cell-Based cAMP Functional Assay (Antagonist Mode)
This protocol determines if the test compound can block the D2R's natural signaling pathway. D2R is a Gi-coupled receptor, and its activation inhibits the production of cyclic AMP (cAMP).
-
Cell Culture: Plate cells stably expressing the human D2R in a suitable 96-well plate and culture overnight.
-
Compound Addition: Pre-incubate the cells with serial dilutions of the test compound for a set period (e.g., 15-30 minutes).
-
Agonist Challenge: Add a fixed concentration of a known D2R agonist (e.g., Quinpirole) at its EC80 concentration (the concentration that gives 80% of the maximal effect). This will stimulate the receptors and cause a drop in intracellular cAMP levels.
-
Lysis & Detection: After agonist incubation (e.g., 30 minutes), lyse the cells and use a detection kit (e.g., HTRF, ELISA, or AlphaLISA) to measure the amount of cAMP produced in each well. These kits use competitive immunoassays to quantify cAMP levels.
-
Data Analysis: Plot the detected signal (which is inversely proportional to cAMP levels) against the logarithm of the test compound concentration. The resulting curve will show the ability of your antagonist to reverse the agonist-induced drop in cAMP. Fit the data to determine the IC50, representing the concentration at which your compound blocks 50% of the agonist's effect.
Sources
- 1. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 2. massivebio.com [massivebio.com]
- 3. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Predictive in silico off-target profiling in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
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- 17. giffordbioscience.com [giffordbioscience.com]
- 18. revvity.com [revvity.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Fluoro-2,3-dihydro-1H-inden-1-ol
This guide provides essential, immediate safety and logistical information for the proper disposal of 6-Fluoro-2,3-dihydro-1H-inden-1-ol. As a fluorinated organic compound, its disposal requires meticulous attention to detail to ensure personnel safety and environmental protection. This document is designed for researchers, scientists, and drug development professionals, offering a framework built on established safety protocols for halogenated organic compounds.
Hazard Identification and Risk Assessment
Table 1: Hazard Profile of Structurally Related Compounds
| Compound | GHS Pictograms | Signal Word | Key Hazard Statements |
| 2-Indanol | Warning | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1] | |
| (6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid | Danger | H301: Toxic if swallowed. | |
| 2-Bromo-6-fluoropyridine | Warning | H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled. H315/H319/H335: Causes skin/serious eye/respiratory irritation.[2] |
Given these potential hazards, appropriate personal protective equipment (PPE) is non-negotiable. This includes, at a minimum:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat
-
Work in a well-ventilated area or under a chemical fume hood.[1][2]
The Cardinal Rule: Segregation of Halogenated Waste
The presence of fluorine classifies 6-Fluoro-2,3-dihydro-1H-inden-1-ol as a halogenated organic compound. This is the most critical factor in its disposal. Halogenated and non-halogenated organic waste streams must always be kept separate.[4][5]
The rationale for this segregation is twofold:
-
Disposal Method: Halogenated waste often requires incineration at specific temperatures to prevent the formation of toxic byproducts like dioxins and furans. Mixing it with non-halogenated waste complicates and increases the cost of disposal.[5]
-
Reactivity: Mixing different chemical waste streams can lead to unforeseen and dangerous reactions.[6]
Step-by-Step Disposal Protocol
This protocol outlines the procedure for collecting and disposing of waste containing 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Step 1: Container Selection and Labeling
-
Select a designated, chemically resistant waste container. Glass or high-density polyethylene (HDPE) is generally suitable.
-
The container must have a secure, vapor-tight lid to prevent the escape of fumes.[4]
-
Clearly label the container as "HALOGENATED ORGANIC WASTE".[4][7] The label should also include the full chemical name: "Waste: 6-Fluoro-2,3-dihydro-1H-inden-1-ol" and any other components in the waste stream.[4]
Step 2: Waste Accumulation
-
Keep the halogenated waste container in a designated, well-ventilated area, preferably within a secondary containment tray to manage potential spills.[7]
-
Always keep the waste container closed except when actively adding waste.[4][5]
-
Do not mix this waste with other types of waste, such as non-halogenated solvents, strong acids or bases, or oxidizers.[8]
Step 3: Handling Spills
-
In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand).
-
Collect the contaminated absorbent material and place it into the designated halogenated waste container.[1]
-
Thoroughly clean the spill area.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Step 4: Final Disposal
-
Once the waste container is full (do not overfill, typically to 80-90% capacity), ensure the lid is tightly sealed.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[6]
-
Never dispose of 6-Fluoro-2,3-dihydro-1H-inden-1-ol or any other halogenated organic compound down the drain.[1][5][9]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Caption: Disposal workflow for 6-Fluoro-2,3-dihydro-1H-inden-1-ol.
Conclusion
The responsible disposal of 6-Fluoro-2,3-dihydro-1H-inden-1-ol is a critical aspect of laboratory safety and environmental stewardship. By understanding its potential hazards as a halogenated organic compound and adhering strictly to the principles of waste segregation and proper containment, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and your local regulations.[1]
References
- 2-Indanol - AK Scientific, Inc. AK Scientific, Inc.
- Halogenated Organic Liquids - Standard Oper
- SAFETY DATA SHEET - 2-Bromo-6-fluoropyridine. FUJIFILM Wako Chemicals.
- SAFETY DATA SHEET - 2-Fluoroanisole. Thermo Fisher Scientific.
- (6-Fluoro-2,3-dihydro-1H-inden-1-yl)acetic acid. Sigma-Aldrich.
- SAFETY DATA SHEET - General chemical. Sigma-Aldrich.
- Chemical and Hazardous Waste Guide. University of Oslo.
- Organic Solvents. Cornell University EHS.
- 6-Fluoro-2,3-dihydro-1H-inden-5-ol. Achmem.
- Safety data sheet - FLUOROALCOHOL N1. Daikin Chemicals.
- SAFETY DATA SHEET - 1-Butanol-d10. Sigma-Aldrich.
- 6-Fluoro-2,3-dihydro-1H-inden-1-one, 500mg. Biomall.
- Laboratory chemical waste disposal guidelines. University of Otago.
- SAFETY D
- Material Safety D
- Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.
Sources
- 1. aksci.com [aksci.com]
- 2. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 3. achmem.com [achmem.com]
- 4. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 5. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. mn.uio.no [mn.uio.no]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. otago.ac.nz [otago.ac.nz]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
